Lauroyl proline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H31NO3 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(2S)-1-dodecanoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-13-16(19)18-14-11-12-15(18)17(20)21/h15H,2-14H2,1H3,(H,20,21)/t15-/m0/s1 |
InChI Key |
AJWFQCNUNFFTHX-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of N-Lauroyl-L-proline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-lauroyl-L-proline is an amphiphilic molecule synthesized from the acylation of the amino acid L-proline with lauroyl chloride, a derivative of the fatty acid lauric acid.[1] As a member of the N-acyl amino acid class of compounds, it possesses surfactant properties, making it a molecule of interest for various applications, including cosmetics, drug delivery, and as a potential bioactive lipid. This technical guide provides a comprehensive overview of the core physicochemical properties of N-lauroyl-L-proline, detailed experimental protocols for their determination, and an exploration of its potential role in biological signaling pathways.
Core Physicochemical Properties
The unique structure of N-lauroyl-L-proline, featuring a hydrophobic lauroyl tail and a hydrophilic proline headgroup, dictates its physicochemical behavior. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₁NO₃ | [2][3] |
| Molecular Weight | 297.43 g/mol | [2][3] |
| Appearance | Solid / White to off-white powder | [4][5] |
| Melting Point | While a specific melting point for pure N-lauroyl-L-proline is not readily available in the cited literature, a mixture of sodium N-acyl prolines derived from coconut oil (CNAPro), which includes the C12 lauroyl derivative, has a reported melting point of 57.4°C. | [6] |
| Solubility | Slightly soluble in water. | [4] |
| pKa (Strongest Acidic) | 4.06 | [7] |
| Critical Micelle Concentration (CMC) | For a mixture of sodium N-acyl prolines derived from coconut oil (CNAPro), the CMC is reported as 1.27 x 10⁻¹ mmol/L. | [6] |
| Surface Tension at CMC (γcmc) | For a mixture of sodium N-acyl prolines derived from coconut oil (CNAPro), the surface tension at the CMC is 32.4 mN/m. | [6] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of N-lauroyl-L-proline are provided below. These protocols are essential for researchers aiming to verify or expand upon the existing data.
Melting Point Determination (Capillary Method)
This method is a standard procedure for determining the melting point of a crystalline solid.
Workflow:
Caption: Workflow for Melting Point Determination.
Protocol:
-
Sample Preparation: Ensure the N-lauroyl-L-proline sample is a fine, dry powder. If necessary, grind any crystals using a mortar and pestle.[8]
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[9][10]
-
Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus.
-
Heating:
-
For an unknown sample, a rapid heating rate (10-20°C/minute) can be used to determine an approximate melting range.
-
For a more precise measurement, set the starting temperature to about 20°C below the expected melting point and use a slow heating rate of 1-2°C per minute.
-
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9]
Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining the equilibrium solubility of a compound in a specific solvent.
Workflow:
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol:
-
Sample Addition: Add an excess amount of solid N-lauroyl-L-proline to a vial containing a known volume of the desired solvent (e.g., water, ethanol (B145695), DMSO). The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them in a shaker or on a rolling station at a constant temperature. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by filtration through a low-binding filter or by centrifugation.[4][12]
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of dissolved N-lauroyl-L-proline using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A standard calibration curve should be prepared to accurately quantify the concentration.[11]
Critical Micelle Concentration (CMC) Determination (Fluorescence Spectroscopy)
This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.
Workflow:
Caption: Workflow for CMC Determination by Fluorescence.
Protocol:
-
Prepare Stock Solutions: Prepare a stock solution of N-lauroyl-L-proline in the desired solvent (typically water) at a concentration well above the expected CMC. Also, prepare a stock solution of the fluorescent probe (e.g., pyrene in ethanol or acetone).
-
Prepare Sample Series: Create a series of solutions with varying concentrations of N-lauroyl-L-proline by serial dilution of the stock solution.
-
Add Fluorescent Probe: To each solution in the series, add a small, constant amount of the pyrene stock solution to achieve a final pyrene concentration in the nanomolar to low micromolar range.[3] Ensure the solvent from the probe stock is a very small percentage of the final volume.
-
Fluorescence Measurement: After allowing the solutions to equilibrate, measure the fluorescence emission spectrum of each sample using a spectrofluorometer. For pyrene, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is typically monitored.[13]
-
Data Analysis: Plot the I₁/I₃ ratio as a function of the logarithm of the N-lauroyl-L-proline concentration. The concentration at which a sharp change in the slope of this plot occurs corresponds to the CMC.[14]
Surface Tension Measurement (Du Noüy Ring Method)
This tensiometric method measures the force required to detach a platinum ring from the surface of a liquid, which is related to the surface tension.
Workflow:
Caption: Workflow for Surface Tension Measurement.
Protocol:
-
Prepare Solutions: Prepare a series of aqueous solutions of N-lauroyl-L-proline at various concentrations.
-
Apparatus Setup: Thoroughly clean a platinum Du Noüy ring, typically by flaming, to ensure complete wetting. Attach the ring to a sensitive force balance (tensiometer).[15]
-
Measurement:
-
Calculation: The surface tension is calculated from the maximum force, the perimeter of the ring, and a correction factor that accounts for the shape of the meniscus.
-
Surface Tension vs. Concentration: Plot the surface tension as a function of the logarithm of the N-lauroyl-L-proline concentration. The surface tension will decrease with increasing concentration until it reaches a plateau at the CMC.
Biological Activity and Signaling Pathways
N-acyl amino acids are an emerging class of lipid signaling molecules with diverse physiological roles.[10] While specific signaling pathways for N-lauroyl-L-proline are not extensively characterized, its structural similarity to other N-acyl amino acids suggests potential involvement in similar biological processes.
General N-Acyl Amino Acid Signaling
Biosynthesis and Degradation:
N-acyl amino acids are synthesized through the condensation of a fatty acid (or its CoA derivative) with an amino acid. Their degradation is primarily mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond.[17]
Caption: Biosynthesis and Degradation of N-Acyl Amino Acids.
Molecular Targets:
N-acyl amino acids can interact with various molecular targets, including G protein-coupled receptors (GPCRs) and ion channels, to elicit cellular responses. Some N-acyl amino acids have been shown to interact with FAAH, potentially modulating the levels of other endocannabinoids like anandamide (B1667382).[18][19]
Potential Lipolytic Activity of N-Lauroyl-L-proline
Patent literature suggests that compositions containing lauroyl proline may possess lipolytic activity, aiming to reduce cellulite. While the precise signaling pathway is not elucidated for N-lauroyl-L-proline, a general lipolysis pathway in adipocytes involves the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates Hormone-Sensitive Lipase (HSL) and Perilipin. This leads to the breakdown of triglycerides into free fatty acids and glycerol.
Caption: Postulated Lipolytic Signaling Pathway.
Conclusion
N-lauroyl-L-proline is a versatile N-acyl amino acid with interesting physicochemical properties that make it suitable for a range of applications. This guide provides a foundational understanding of these properties and the experimental means to characterize them. Further research into its specific biological activities and signaling pathways will be crucial in unlocking its full potential in drug development and other scientific fields.
References
- 1. Synthesis, Surface Active Properties and Cytotoxicity of Sodium N-Acyl Prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. westlab.com [westlab.com]
- 3. rsc.org [rsc.org]
- 4. enamine.net [enamine.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. thinksrs.com [thinksrs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. biolinscientific.com [biolinscientific.com]
- 16. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]
- 17. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Interaction of Fatty Acid Amide Hydrolase (FAAH) Inhibitors with an Anandamide Carrier Protein Using 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The interaction of fatty acid amide hydrolase (FAAH) inhibitors with an anandamide carrier protein using (19)F-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Lauroyl Proline in Biological Systems
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature detailing a specific, universally accepted mechanism of action for lauroyl proline in biological systems is limited. This compound is primarily recognized as a cosmetic ingredient for skin and hair conditioning. This guide synthesizes available information on this compound and extrapolates potential mechanisms based on the well-documented biological activities of its constituent molecules: lauric acid and L-proline, as well as the broader class of N-acyl amino acids. The proposed pathways and mechanisms should be considered hypothetical and require experimental validation.
Introduction to this compound
This compound is an N-acyl amino acid, an amide formed from the reaction of lauroyl chloride (derived from lauric acid) and the amino acid L-proline. Its amphipathic nature, with a hydrophobic lauroyl tail and a hydrophilic proline head, makes it an effective surfactant and conditioning agent in cosmetic formulations. Beyond its physicochemical properties, patent literature suggests potential lipolytic activity, indicating it may influence adipocyte metabolism. However, peer-reviewed studies elucidating the specific molecular targets and signaling pathways of this compound are scarce. This document aims to provide a foundational guide to its potential biological activities by dissecting the roles of its components.
Potential Mechanisms of Action Derived from Constituent Moieties
The biological activity of this compound is likely a composite of the actions of lauric acid and L-proline, with the covalent linkage potentially modifying their individual effects, for instance, by altering bioavailability, cellular uptake, and target specificity.
Lauric acid, a 12-carbon saturated fatty acid, is known to modulate several key signaling pathways involved in metabolism and cellular stress.
-
Metabolic Regulation: Lauric acid can influence lipid and glucose homeostasis through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα, and AMP-activated protein kinase (AMPK). Activation of PPARα in hepatocytes upregulates genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase I (CPT1)[1]. AMPK activation inhibits lipogenesis and promotes energy-producing pathways[2].
-
Inflammatory Response: Lauric acid has demonstrated anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway, a central regulator of pro-inflammatory cytokine expression[2].
-
Apoptosis Induction in Cancer Cells: Studies have shown that lauric acid can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to the activation of stress-related pathways involving EGFR, ERK, and c-Jun[3].
-
Toll-Like Receptor 4 (TLR4) Activation: Lauric acid has been shown to activate TLR4 signaling, which can influence muscle fiber type and glycolysis[4][5].
L-proline is not merely a structural component of proteins but also a signaling molecule with diverse functions.
-
Cell Growth and Proliferation: Proline metabolism is crucial for cell growth and proliferation. It can modulate signaling through the ERK pathway and is linked to the activation of the TGF-beta signaling pathway[6][7].
-
Amino Acid Stress Response: Proline availability influences the amino acid stress response (AAR) pathway by affecting the phosphorylation state of the GCN2 kinase[6].
-
Redox Signaling: The oxidation of proline in the mitochondria is a source of reactive oxygen species (ROS). This ROS production can act as a signaling mechanism, influencing pathways that determine cell survival or apoptosis, such as the Akt and MAPK pathways[8][9].
-
Energy Metabolism: Proline can be catabolized to provide energy, entering the TCA cycle and supporting ATP production, which is particularly important under nutrient-deprived conditions[10][11].
Hypothesized Integrated Mechanism of this compound
The conjugation of lauric acid to proline to form this compound may result in a molecule with unique biological activities:
-
Enhanced Cellular Penetration: The lipid nature of the lauroyl group could facilitate the transport of proline across cell membranes, potentially increasing its intracellular concentration and amplifying its downstream effects on signaling pathways like ERK and TGF-beta.
-
Targeting to Lipid-Rich Environments: The lauroyl moiety may target the molecule to specific cellular compartments, such as the plasma membrane or mitochondrial membranes, allowing for localized effects on membrane-associated proteins or metabolic processes.
-
Novel Receptor Interaction: As a member of the N-acyl amino acid family, this compound could interact with G protein-coupled receptors (GPCRs) or ion channels that are known targets for other N-acyl amino acids, although specific targets for this compound have not yet been identified[12][13].
-
Lipolytic Activity: The reported lipolytic effect could be a result of the combined influence on adipocyte metabolism. For instance, the lauric acid component could activate PPARα and AMPK, promoting fatty acid oxidation, while the proline component could provide energy for metabolic processes within the adipocyte. Lipolysis is a multi-enzyme process involving adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL), which are regulated by hormones and signaling cascades like the PKA pathway[14][15]. This compound could potentially modulate these pathways.
Quantitative Data
Specific quantitative data for this compound's biological mechanism of action (e.g., IC50, Kd) are not available in the public domain. The following tables summarize data for its constituent parts to provide a frame of reference.
Table 1: Quantitative Data for Lauric Acid Activity
| Parameter | Target/Assay | Cell Line/System | Value/Effect | Reference |
| Concentration | MHCIIb protein expression | C2C12 myotubes | 200 µM increased expression | [5] |
| Concentration | Apoptosis induction | Breast and endometrial cancer cells | Effective concentrations detailed in study | [3] |
| Concentration | PPARα activation | Cultured rat hepatocytes | 500 µM up-regulated PPARα mRNA | [1] |
Table 2: Quantitative Data for L-Proline Activity
| Parameter | Target/Assay | Cell Line/System | Value/Effect | Reference |
| Concentration | ERK1 phosphorylation | Stem and cancer cells | High L-Pro regimen induced phosphorylation | [7] |
| Concentration | GCN2 dephosphorylation | Cultured ESCs | 50–250 µM inactivated the AAR pathway | [7] |
Experimental Protocols
To investigate the proposed mechanisms of action for this compound, the following experimental protocols could be employed.
This protocol measures the release of glycerol (B35011), a byproduct of lipolysis, from cultured adipocytes.
-
Cell Culture: Culture and differentiate 3T3-L1 pre-adipocytes into mature adipocytes.
-
Treatment: Treat mature adipocytes with varying concentrations of this compound (e.g., 1 µM to 100 µM) for a specified time (e.g., 24 hours). Include a positive control (e.g., isoproterenol) and a vehicle control.
-
Glycerol Measurement: Collect the culture medium and measure the glycerol concentration using a commercial glycerol assay kit.
-
Data Analysis: Normalize glycerol release to total cellular protein content and compare the effects of different this compound concentrations to the controls.
This protocol uses a luciferase reporter assay to determine if this compound activates PPARα.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with a PPARα expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).
-
Treatment: Treat the transfected cells with this compound, a known PPARα agonist (e.g., WY-14643) as a positive control, and a vehicle control.
-
Luciferase Assay: After an incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and calculate the fold change in activity relative to the vehicle control.
This protocol uses Western blotting to detect the phosphorylation of ERK, a key indicator of pathway activation.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., fibroblasts, keratinocytes) and treat with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells and determine the total protein concentration.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Quantify band intensity and express the results as the ratio of p-ERK to total ERK.
Visualization of Potential Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that could be modulated by the constituent parts of this compound.
Caption: Potential signaling pathways modulated by the lauric acid moiety.
References
- 1. Lauric Acid Beneficially Modulates Apolipoprotein Secretion and Enhances Fatty Acid Oxidation via PPARα-dependent Pathways in Cultured Rat Hepatocytes [xiahepublishing.com]
- 2. benchchem.com [benchchem.com]
- 3. The lauric acid-activated signaling prompts apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 8. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline Mechanisms of Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]
- 12. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Biochemistry, Lipolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Biological Activity of Lauroyl Proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vitro studies on the biological activity of pure Lauroyl Proline are limited in publicly available scientific literature. This guide provides a comprehensive overview of the predicted biological activities based on studies of its constituent components, L-proline and lauric acid, as well as related N-acyl amino acids. The experimental protocols and potential mechanisms of action described herein are intended to serve as a foundational resource for initiating in vitro investigations of this compound.
Introduction
This compound is an N-acyl amino acid, a lipoamino acid, composed of lauric acid, a saturated 12-carbon fatty acid, and the cyclic amino acid proline. This amphiphilic structure suggests a range of potential biological activities and applications, particularly in dermatology and pharmacology. The lauroyl moiety can facilitate interaction with and penetration of lipid membranes, while the proline component may contribute to various cellular processes, including collagen synthesis and cellular signaling. This document summarizes the potential in vitro biological activities of this compound, drawing from research on its components and structurally similar molecules.
Potential Biological Activities and Quantitative Data
Based on the activities of L-proline, lauric acid, and other N-acyl amino acids, this compound is predicted to exhibit several biological effects in vitro. The following tables summarize relevant quantitative data from these related compounds.
Cytotoxicity
N-acyl prolines have been evaluated for their cytotoxic effects against various cancer cell lines. While specific data for this compound is unavailable, studies on mixtures of sodium N-acyl prolines derived from natural oils (which include lauroyl derivatives) indicate potential for antiproliferative activity.
Table 1: In Vitro Cytotoxicity of Sodium N-Acyl Prolines
| Cell Line | Compound | IC50 (µg/mL) |
| HeLa (Cervical Cancer) | Sodium N-acyl (from Palm Oil) Proline | 45.1 |
| MCF-7 (Breast Cancer) | Sodium N-acyl (from Palm Oil) Proline | 52.3 |
| A549 (Lung Cancer) | Sodium N-acyl (from Palm Oil) Proline | 68.7 |
Data extrapolated from studies on complex mixtures of N-acyl prolines.
Anti-inflammatory Activity
Lauric acid, a key component of this compound, has demonstrated anti-inflammatory properties in vitro. These effects are attributed to the inhibition of protein denaturation and proteinase activity.
Table 2: In Vitro Anti-inflammatory Activity of Lauric Acid
| Assay | Compound | IC50 (µg/mL) | Maximum Inhibition (%) |
| Inhibition of Protein Denaturation | Lauric Acid | 44.78[1] | 59.56[1] |
| Inhibition of Proteinase Activity | Lauric Acid | 35.5[2] | 66.65[2] |
Antioxidant Activity
Both L-proline and lauric acid have been reported to possess antioxidant properties. Proline can scavenge free radicals, and lauric acid has been shown to exhibit antioxidant effects in various in vitro assays. A nanogel formulation containing lauric acid showed significant free radical scavenging activity[3].
Table 3: In Vitro Antioxidant Activity of Lauric Acid-Containing Formulation
| Assay | Compound | Inhibition (%) | Concentration |
| DPPH Radical Scavenging | Lauric Acid Nanogel | 89[3] | 50 µg/mL[3] |
| Hydroxyl Radical Scavenging | Lauric Acid Nanogel | 81.6[3] | 50 µg/mL[3] |
Antimicrobial Activity
Lauric acid is well-documented for its antimicrobial properties against a range of bacteria. It has been shown to inhibit the growth of various clinical isolates, with a more pronounced effect on Gram-positive bacteria[4].
Table 4: In Vitro Antimicrobial Activity of Lauric Acid
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm at 1:10 dilution) |
| Staphylococcus aureus | Not specified | 15 ± 1.414[4] |
| Streptococcus pneumoniae | Not specified | 15 ± 0.000[4] |
| Mycobacterium tuberculosis | Not specified | 14 ± 1.414[4] |
| Escherichia coli | Not specified | 8 ± 0.000[4] |
| Salmonella spp. | Not specified | 8 ± 0.000[4] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the investigation of this compound's biological activities.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is adapted for the evaluation of the cytotoxic effects of surfactants on cell lines such as human fibroblasts or cancer cell lines.
Objective: To determine the concentration of this compound that reduces the viability of cultured cells by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.
Materials:
-
Cell line (e.g., HeLa, MCF-7, A549, or normal human fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit heat-induced protein denaturation.
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
This compound
-
Reference standard (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of this compound at various concentrations, 2.8 mL of PBS, and 0.2 mL of BSA solution (5% w/v).
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.
-
Cooling and Measurement: Cool the mixtures and measure the absorbance (turbidity) at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
In Vitro Collagen Synthesis Assay
This protocol is designed to quantify collagen production by fibroblasts in culture.
Objective: To determine the effect of this compound on collagen synthesis in human dermal fibroblasts.
Principle: The Sirius Red assay is a colorimetric method for the quantification of collagen. The dye specifically binds to the [Gly-X-Y]n helical structure of collagen.
Materials:
-
Human dermal fibroblasts
-
Complete cell culture medium
-
This compound
-
Sirius Red stain solution (0.1% in saturated picric acid)
-
0.05 M NaOH
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment: Culture fibroblasts to near confluence in 24-well plates. Treat the cells with various concentrations of this compound in serum-free medium for 48-72 hours.
-
Cell Lysis: After treatment, wash the cell layer with PBS and lyse the cells with 0.05 M NaOH.
-
Staining: Add Sirius Red stain to the cell lysates and incubate for 30 minutes at room temperature with gentle shaking.
-
Washing: Centrifuge the samples to pellet the collagen-dye complex and wash with 0.01 M HCl to remove unbound dye.
-
Elution: Resuspend the pellet in 0.05 M NaOH to release the bound dye.
-
Quantification: Measure the absorbance of the eluted dye at 540 nm. A standard curve using known concentrations of collagen should be prepared to quantify the amount of collagen in the samples.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound are likely mediated through various signaling pathways, influenced by both the lauric acid and proline moieties.
Proline and Collagen Synthesis
Proline is an essential component of collagen, and its availability can influence the rate of collagen biosynthesis. The mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and protein synthesis, is sensitive to amino acid levels, including proline.
Caption: Proline's role in mTORC1 signaling and collagen synthesis.
Lauric Acid and Inflammatory Signaling
Lauric acid has been shown to modulate inflammatory pathways. It can activate Toll-like receptor 4 (TLR4) signaling[5]. Furthermore, in cancer cells, lauric acid has been reported to increase reactive oxygen species (ROS) and activate signaling cascades involving EGFR and ERK[6].
Caption: Potential signaling pathways modulated by the lauric acid moiety.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro assessment of a novel compound like this compound.
Caption: A generalized workflow for in vitro biological evaluation.
Conclusion and Future Directions
While direct experimental evidence for the in vitro biological activity of this compound is currently lacking, the known properties of its constituent molecules, L-proline and lauric acid, as well as related N-acyl amino acids, provide a strong rationale for its investigation as a bioactive agent. The predicted activities, including cytotoxicity against cancer cells, anti-inflammatory effects, antioxidant potential, and modulation of collagen synthesis, warrant further in vitro studies. The experimental protocols and potential signaling pathways outlined in this guide offer a solid starting point for researchers to explore the therapeutic and cosmetic potential of this compound. Future research should focus on validating these predicted activities using the described in vitro models and elucidating the specific molecular mechanisms of action of this promising lipoamino acid.
References
- 1. Anti-inflammatory activity of lauric acid, thiocolchicoside and thiocolchicoside-lauric acid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of lauric acid, thiocolchicoside and thiocolchicoside-lauric acid formulation [bioinformation.net]
- 3. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aclr.com.es [aclr.com.es]
- 5. researchgate.net [researchgate.net]
- 6. The lauric acid-activated signaling prompts apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Biocompatibility and Cytotoxicity of Lauroyl Proline in Cell Culture Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauroyl Proline, an acylated amino acid, is increasingly utilized in cosmetic and pharmaceutical formulations for its skin and hair conditioning properties. Understanding its interaction with biological systems at a cellular level is paramount for ensuring product safety and efficacy. This technical guide provides a comprehensive overview of the current understanding of the biocompatibility and cytotoxicity of this compound in various in vitro cell culture models. Due to the limited publicly available data specifically on this compound, this guide also draws upon data from structurally related lauroyl derivatives and the known biological activities of L-proline to provide a thorough assessment. This document summarizes key quantitative data, details relevant experimental protocols, and explores potential signaling pathways involved in the cellular response to this compound.
Introduction
This compound is synthesized by the acylation of the amino acid proline with lauric acid. This modification imparts surface-active properties while retaining the biological relevance of proline. As an ingredient in topical formulations, its safety profile, particularly its potential for cytotoxicity and irritation, is of primary concern. In vitro cell culture models offer a robust and ethical platform for evaluating these parameters, providing insights into cellular viability, metabolic activity, and mechanisms of potential toxicity.
Quantitative Cytotoxicity Data
While specific IC50 values for this compound across a range of cell lines are not extensively documented in publicly accessible literature, data on similar lauroyl derivatives provide valuable benchmarks for assessing its potential cytotoxicity. The following table summarizes in vitro cytotoxicity data for related compounds. It is important to note that the cytotoxicity of this compound may differ, and these values should be considered as estimates.
| Compound | Cell Line / Model | Assay | Endpoint | IC50 Value | Reference |
| Sodium Lauryl Sulfate (SLS) | Reconstructed Rabbit Corneal Epithelium (RCE) | Cell Viability | IC50 | 0.002% | [1] |
| Polyoxyethylene (9) lauryl ether (PLE) | Reconstructed Rabbit Corneal Epithelium (RCE) | Cell Viability | IC50 | 0.021% | [1] |
| Sodium N-lauroyl-l-glutaminate (SLG) | Reconstructed Rabbit Corneal Epithelium (RCE) | Cell Viability | IC50 | 0.448% | [1] |
| Silver Nanoparticles (Ag NPs) | Human Keratinocytes (HaCaT) | MTT Assay | IC50 | 6.8 ± 1.3 µM (after 7 days) | [2] |
Note: The above data is for comparative purposes. Specific testing of this compound is required for accurate cytotoxicity assessment.
Experimental Protocols for In Vitro Safety Assessment
A comprehensive in vitro safety assessment of this compound should include evaluations for cytotoxicity, skin corrosion, eye irritation, and genotoxicity. The following are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Workflow:
References
The Dance of Molecules: An In-depth Technical Guide to the Interaction of Lauroyl Proline with Lipid Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauroyl proline, a lipoamino acid combining the hydrophobic lauroyl chain with the hydrophilic amino acid proline, is a molecule of significant interest in cosmetic and pharmaceutical sciences. Its amphipathic nature dictates a strong affinity for lipid structures, leading to profound interactions with cell membranes and model lipid bilayers. This technical guide delves into the core principles of these interactions, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying processes. Understanding these interactions is paramount for the rational design of drug delivery systems, the development of advanced skincare formulations, and the elucidation of biological membrane dynamics.
Introduction: The Amphipathic Nature of this compound
This compound's structure is the primary determinant of its interaction with lipid membranes. The lauroyl group, a 12-carbon saturated fatty acid chain, provides a strong hydrophobic tail that readily partitions into the nonpolar core of a lipid bilayer. Conversely, the proline headgroup, with its cyclic secondary amine and carboxylic acid, is hydrophilic and interacts favorably with the polar headgroups of phospholipids (B1166683) and the surrounding aqueous environment. This dual character drives the spontaneous insertion and orientation of this compound within lipid membranes, influencing their structure and function. Proline itself is a unique amino acid known for its role in collagen synthesis, skin barrier function, and cellular signaling.[1][2][3][4] When coupled with a lipid chain, its ability to interact with and modulate membrane properties is significantly enhanced.
Quantitative Analysis of this compound-Membrane Interactions
While specific quantitative data for the interaction of this compound with lipid membranes is not extensively available in the public domain, we can infer its behavior based on studies of similar lipoamino acids and peptides. The following tables summarize typical quantitative parameters that are crucial for characterizing these interactions. Researchers are encouraged to adapt the cited experimental protocols to obtain specific values for this compound.
Table 1: Thermodynamic Parameters of this compound Interaction with Model Lipid Bilayers
| Parameter | Typical Value Range for Lipoamino Acids | Significance | Relevant Techniques |
| Partition Coefficient (log P) | 3 - 5 | Indicates the hydrophobicity and tendency to partition into the lipid phase. | Shake-flask method, HPLC |
| Enthalpy of Interaction (ΔH) | -10 to -50 kJ/mol | Describes the heat change upon binding, indicating the nature of the interaction (e.g., exothermic for favorable binding). | Isothermal Titration Calorimetry (ITC), Differential Scanning Calorimetry (DSC) |
| Gibbs Free Energy of Binding (ΔG) | -20 to -60 kJ/mol | Determines the spontaneity of the binding process. | ITC, Surface Plasmon Resonance (SPR) |
| Entropy of Interaction (ΔS) | Variable | Reflects the change in disorder of the system upon binding. | ITC |
Table 2: Effects of this compound on Lipid Bilayer Physical Properties
| Parameter | Expected Effect of this compound | Significance | Relevant Techniques |
| Membrane Fluidity | Increase | This compound can disrupt the ordered packing of lipid acyl chains, increasing membrane fluidity. | Fluorescence Anisotropy (using probes like DPH, TMA-DPH, Laurdan) |
| Phase Transition Temperature (Tm) | Decrease and Broadening | Insertion of this compound can lower the temperature of the main phase transition and make it less cooperative. | Differential Scanning Calorimetry (DSC) |
| Bilayer Thickness | Minor change or slight decrease | The effect on thickness depends on the concentration and depth of insertion. | Small-Angle X-ray Scattering (SAXS), Neutron Diffraction |
| Surface Potential | Alteration | The proline headgroup can alter the charge distribution at the membrane surface. | Zeta Potential Measurement |
Experimental Protocols for Studying this compound-Membrane Interactions
A multi-faceted approach employing various biophysical techniques is essential for a comprehensive understanding of this compound's interaction with lipid membranes.[5][6][7]
Preparation of Model Lipid Bilayers (Liposomes)
-
Lipid Film Hydration:
-
Dissolve the desired phospholipids (e.g., POPC, DPPC, or a mixture mimicking a specific cell membrane) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, Tris-HCl) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Liposome (B1194612) Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.
-
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the thermotropic phase behavior of lipid bilayers and how it is affected by the presence of molecules like this compound.[8][9][10]
-
Sample Preparation: Prepare liposome suspensions in the desired buffer. A control sample (buffer only) and a sample containing the liposomes are required. For studying the interaction, prepare a liposome suspension containing a known concentration of this compound.
-
DSC Measurement:
-
Load the sample and reference pans into the calorimeter.
-
Set the temperature program to scan a range that encompasses the phase transition of the lipids (e.g., 10°C to 60°C for DPPC). A typical scan rate is 1°C/min.
-
Record the differential power required to maintain the sample and reference at the same temperature as a function of temperature.
-
-
Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. Analyze the main phase transition peak for its temperature (Tm), enthalpy (ΔH), and width at half-height. Changes in these parameters in the presence of this compound provide insights into its interaction with the membrane.
Fluorescence Spectroscopy
Fluorescence-based assays are highly sensitive for probing the local environment within the lipid bilayer.[11][12][13][14]
-
Membrane Fluidity using Laurdan Generalized Polarization (GP):
-
Incorporate the fluorescent probe Laurdan into the liposomes during their preparation.
-
Measure the fluorescence emission spectra of the Laurdan-labeled liposomes at two different wavelengths (e.g., 440 nm and 490 nm) with an excitation wavelength of 350 nm.
-
Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀). A decrease in the GP value indicates an increase in membrane fluidity.
-
-
Fluorescence Anisotropy using DPH:
-
Incorporate the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) into the liposomes.
-
Excite the sample with vertically polarized light (e.g., at 360 nm) and measure the emission intensity of both vertically and horizontally polarized light (e.g., at 430 nm).
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is a correction factor. A decrease in anisotropy indicates increased rotational freedom of the probe and thus higher membrane fluidity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR can provide detailed atomic-level information about the location, orientation, and dynamics of this compound within the lipid bilayer.[15][16][17][18]
-
Sample Preparation: Prepare multilamellar vesicles (MLVs) containing isotopically labeled (e.g., ¹³C or ¹⁵N) this compound.
-
NMR Measurement: Acquire solid-state NMR spectra (e.g., ¹³C CP-MAS, ³¹P) of the sample.
-
Data Analysis: Analyze the chemical shifts and line shapes to determine the conformation and dynamics of this compound and the surrounding lipid molecules. Changes in the ³¹P NMR spectra of the lipids can indicate perturbations in the headgroup region.
Visualizing the Interaction: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a hypothetical signaling pathway influenced by this compound's interaction with the cell membrane.
Caption: Experimental workflow for studying this compound-membrane interactions.
Caption: Hypothetical signaling pathway initiated by this compound.
Conclusion and Future Directions
The interaction of this compound with lipid membranes is a complex process governed by its amphipathic nature. While this guide provides a foundational understanding based on established principles and techniques, further research is needed to elucidate the specific quantitative and structural details of this interaction. Future studies should focus on utilizing the described experimental protocols to generate precise data for this compound with various model and biological membranes. Such knowledge will be invaluable for optimizing its use in drug delivery, where it can act as a permeation enhancer, and in cosmetics, where it can contribute to skin barrier repair and hydration.[1][19] The continued exploration of lipoamino acids like this compound will undoubtedly pave the way for innovative solutions in both pharmaceutical and dermatological applications.
References
- 1. theskinbeneath.com [theskinbeneath.com]
- 2. simplybetterskincare.com [simplybetterskincare.com]
- 3. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. simplybetterskincare.com [simplybetterskincare.com]
- 5. mdpi.com [mdpi.com]
- 6. Peptide-lipid interactions: experiments and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Peptide-Lipid Interactions: Experiments and Applications | Semantic Scholar [semanticscholar.org]
- 8. Differential scanning calorimetry of protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studying Lipid Membrane Interactions of a Super-Cationic Peptide in Model Membranes and Living Bacteria [mdpi.com]
- 12. Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles. | Semantic Scholar [semanticscholar.org]
- 13. Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solution NMR Provides New Insight into Lipid-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proline Facilitates Membrane Insertion of the Antimicrobial Peptide Maculatin 1.1 via Surface Indentation and Subsequent Lipid Disordering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proline facilitates membrane insertion of the antimicrobial peptide maculatin 1.1 via surface indentation and subsequent lipid disordering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Molecular Structure of Lauroyl Proline: A Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lauroyl Proline, an N-acyl amino acid, finds applications in cosmetics and potentially in pharmaceuticals due to its surfactant and conditioning properties. A thorough understanding of its molecular structure is paramount for its effective utilization and for the development of novel applications. This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the molecular structure of this compound. It details predicted and analogous spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Furthermore, this guide outlines detailed experimental protocols for these techniques and presents a visualization of the metabolic pathways of its precursor, L-proline.
Introduction
This compound, with the IUPAC name (2S)-1-dodecanoylpyrrolidine-2-carboxylic acid, is a derivative of the amino acid L-proline where the amino group is acylated with a lauroyl group (a C12 fatty acid chain). Its chemical formula is C₁₇H₃₁NO₃, and it has a molecular weight of 297.4 g/mol . The lipophilic lauroyl tail combined with the hydrophilic proline head gives the molecule its amphipathic character, making it an effective surfactant. Spectroscopic methods are essential to confirm its structure, purity, and to study its interactions with other molecules.
Spectroscopic Analysis of this compound
Due to the limited availability of direct experimental spectroscopic data for this compound in publicly accessible literature, this section presents predicted data based on the known spectral characteristics of its constituent parts: the lauroyl group and the proline ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is expected to show characteristic signals for both the lauroyl chain and the proline ring.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Tentative Assignment |
| ~4.3 | dd | Hα (Proline) |
| ~3.5 | m | Hδ (Proline) |
| ~2.3 | t | -CO-CH₂ - (Lauroyl) |
| ~2.0 - 2.2 | m | Hβ, Hγ (Proline) |
| ~1.6 | m | -CO-CH₂-CH₂ - (Lauroyl) |
| ~1.2-1.4 | m | -(CH₂)₈- (Lauroyl) |
| ~0.9 | t | -CH₃ (Lauroyl) |
Table 1: Predicted ¹H NMR Spectral Data for this compound.
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm (Predicted) | Tentative Assignment |
| ~175 | C =O (Carboxyl - Proline) |
| ~173 | C =O (Amide - Lauroyl) |
| ~60 | Cα (Proline) |
| ~47 | Cδ (Proline) |
| ~35 | -CO-CH₂ - (Lauroyl) |
| ~32 | -CH₂- (Lauroyl, adjacent to terminal CH₃) |
| ~29-30 | -(C H₂)₈- (Lauroyl) |
| ~25 | Cγ (Proline) |
| ~23 | -CO-CH₂-CH₂ - (Lauroyl) |
| ~14 | -C H₃ (Lauroyl) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Upon ionization in a mass spectrometer (e.g., by electrospray ionization - ESI), this compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 298.4. The fragmentation pattern will likely involve cleavage of the amide bond and fragmentation of the lauroyl chain.
| m/z (Predicted) | Fragment Assignment |
| 298.4 | [M+H]⁺ |
| 116.1 | [Proline+H]⁺ |
| 183.3 | [Lauroyl group]⁺ (C₁₂H₂₃O) |
| Various | Fragments from the loss of (CH₂)n units from the lauroyl chain. |
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for the amide, carboxylic acid, and aliphatic C-H bonds.
| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~2850-2960 | C-H Stretch | Aliphatic (Lauroyl chain and Proline ring) |
| ~1700-1725 | C=O Stretch | Carboxylic Acid |
| ~1620-1650 | C=O Stretch (Amide I) | Amide |
| ~1550 | N-H Bend (Amide II) | Amide |
| ~1465 | C-H Bend | Aliphatic |
Table 4: Predicted FTIR Spectral Data for this compound.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of N-acyl amino acids like this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer to the specific solvent and sample.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including pulse sequence, acquisition time, relaxation delay, and number of scans.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. 2D NMR experiments like COSY, HSQC, and HMBC can also be performed to aid in the complete assignment of signals.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Solvent (e.g., methanol, acetonitrile, water)
-
Formic acid (for enhancing ionization)
-
Mass spectrometer (e.g., ESI-QTOF or Orbitrap)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ion source parameters (e.g., spray voltage, capillary temperature, gas flow rates) for optimal ionization.
-
Set the mass analyzer parameters for the desired mass range and resolution.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
-
Acquire full scan mass spectra to identify the molecular ion.
-
Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ions.
-
-
Data Analysis:
-
Analyze the full scan spectrum to determine the accurate mass of the molecular ion.
-
Interpret the MS/MS spectrum to identify characteristic fragment ions and deduce the molecular structure.
-
FTIR Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (solid or in solution)
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)
-
Potassium bromide (KBr) for solid samples (if using pellet method)
Procedure:
-
Sample Preparation:
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal or a pure KBr pellet).
-
-
Data Acquisition:
-
Place the sample in the spectrometer and collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups in the this compound molecule.
-
Biological Context: Proline Metabolism
While this compound's direct involvement in signaling pathways is not well-documented, understanding the metabolism of its precursor, L-proline, provides valuable biological context. Proline metabolism is crucial for cellular homeostasis, stress response, and energy production.[1][2]
References
Methodological & Application
Application Notes and Protocols for Lauroyl Proline as a Surfactant in In Vitro Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauroyl proline is an anionic surfactant derived from the condensation of lauric acid, a fatty acid, and the amino acid L-proline. As a member of the amino acid-based surfactant family, it is recognized for its mildness, biocompatibility, and biodegradability, making it an attractive alternative to harsher, traditional surfactants in a variety of biological applications.[1] Its unique structure, combining a hydrophobic lauroyl tail with a hydrophilic proline headgroup, allows it to effectively reduce surface tension and form micelles in aqueous solutions. These properties are particularly advantageous in in vitro biological assays where maintaining the native conformation and function of proteins and preserving cell membrane integrity are paramount.
This document provides detailed application notes and protocols for the use of this compound in various in vitro biological assays, including protein solubilization, cell-based assays, and enzyme-linked immunosorbent assays (ELISAs).
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for its effective application. While specific experimental values for this compound can be limited in publicly available literature, we can infer its properties based on its structure and comparison with similar N-acyl amino acid surfactants. The length of the alkyl chain significantly influences properties such as surface tension and critical micelle concentration (CMC).[1]
| Property | Value / Description |
| Synonyms | N-Lauroyl-L-proline, (2S)-1-dodecanoylpyrrolidine-2-carboxylic acid |
| Molecular Formula | C₁₇H₃₁NO₃ |
| Molecular Weight | 297.43 g/mol |
| Appearance | White to off-white solid |
| Solubility | Slightly soluble in water, soluble in organic solvents. Forms micelles in aqueous solutions above its CMC. |
| Surfactant Class | Anionic amino acid-based surfactant |
| Critical Micelle Concentration (CMC) | The exact CMC for this compound is not readily available in the cited literature. However, for a structurally similar surfactant, N-lauroylglycine, the CMC is approximately 12 mM. It is recommended to experimentally determine the CMC for this compound in the specific buffer system being used. |
| Biocompatibility | Generally considered to be highly biocompatible with low cytotoxicity, a characteristic feature of amino acid-based surfactants.[2] |
Applications in In Vitro Biological Assays
The mild and non-denaturing properties of this compound make it a versatile tool for a range of in vitro biological assays.
Solubilization and Stabilization of Proteins
This compound can be used to extract and solubilize membrane proteins from the lipid bilayer while preserving their structural integrity and biological activity. Its ability to form micelles allows for the creation of a hydrophobic environment that mimics the cell membrane, thereby stabilizing the solubilized proteins.
Key Advantages:
-
Gentle Solubilization: Minimizes protein denaturation compared to harsh detergents like SDS.
-
Preservation of Activity: Helps to maintain the native conformation and function of enzymes and other sensitive proteins.
-
Compatibility with Downstream Applications: Suitable for use in subsequent purification steps like affinity chromatography and for structural biology studies.
Cell-Based Assays
In cell-based assays, such as cytotoxicity and cell proliferation assays, it is crucial to use reagents that do not interfere with cell viability and function. Due to its biocompatible nature, this compound can be used as a vehicle for the solubilization and delivery of hydrophobic compounds in cell culture media with minimal impact on the cells.
Key Advantages:
-
Low Cytotoxicity: Amino acid-based surfactants are known for their low irritation and cytotoxicity profiles.[2]
-
Enhanced Compound Solubility: Can improve the solubility of poorly water-soluble drugs or test compounds, leading to more accurate and reproducible results.
-
Maintains Membrane Integrity: At sub-lytic concentrations, it is less likely to disrupt cell membranes compared to more aggressive surfactants.
Enzyme-Linked Immunosorbent Assay (ELISA)
In ELISAs, surfactants are often included in wash buffers to reduce non-specific binding and in blocking buffers to prevent the binding of antibodies to the plate surface. This compound can serve as a gentle alternative to commonly used detergents like Tween-20, potentially improving the signal-to-noise ratio by minimizing the disruption of antibody-antigen interactions.
Key Advantages:
-
Reduced Non-Specific Binding: Effectively blocks hydrophobic surfaces to prevent unwanted antibody binding.
-
Preservation of Antibody-Antigen Interaction: Its mild nature helps to maintain the integrity of the immunological complexes.
-
Improved Signal-to-Noise Ratio: Can lead to cleaner and more reliable ELISA results.
Experimental Protocols
Protocol 1: Solubilization of Membrane Proteins
This protocol provides a general framework for the solubilization of membrane proteins using this compound. Optimization of the surfactant-to-protein ratio and incubation time is recommended for each specific protein.
Caption: Workflow for membrane protein solubilization.
Materials:
-
Isolated cell membranes
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
-
This compound stock solution (e.g., 10% w/v in water)
-
Ultracentrifuge
Procedure:
-
Resuspend the isolated membrane pellet in ice-cold Lysis Buffer to a final protein concentration of 5-10 mg/mL.
-
From a 10% stock solution, add this compound to the membrane suspension to achieve the desired final concentration. A good starting point is 1% (w/v). It is advisable to test a range of concentrations (e.g., 0.5% to 2.0%).
-
Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation.
-
Clarify the extract by centrifuging at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized membrane fragments.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream applications such as affinity purification or functional assays.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes the use of this compound as a solubilizing agent for a hydrophobic test compound in an MTT-based cell viability assay.
Caption: Workflow for a cell viability assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Hydrophobic test compound
-
This compound stock solution (e.g., 1% w/v in sterile water or DMSO)
-
MTT reagent
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a stock solution of the hydrophobic test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in complete cell culture medium. For each dilution, add a small amount of this compound stock solution to aid in solubility. The final concentration of this compound should be kept low (e.g., below 0.1% w/v) to minimize any potential effects on the cells. A vehicle control containing the same concentration of this compound and solvent should be included.
-
Remove the old medium from the cells and add the treatment solutions.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the use of this compound in the wash buffer for a standard indirect ELISA.
Caption: Workflow for an indirect ELISA.
Materials:
-
Antigen
-
96-well ELISA plates
-
Primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% w/v this compound)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Dilute the antigen in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer containing 0.05% this compound.
-
Block the plate by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted primary antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the substrate solution to each well and incubate until sufficient color develops.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Signaling Pathway Considerations
The use of any surfactant in cell-based assays necessitates consideration of its potential effects on cell signaling pathways, primarily through interactions with the cell membrane. While this compound is considered mild, at concentrations approaching and exceeding its CMC, it can perturb the lipid bilayer, potentially affecting membrane protein function and downstream signaling.
A key pathway to consider is the PI3K/Akt signaling pathway , which is central to cell survival, growth, and proliferation. Many growth factor receptors that activate this pathway are integral membrane proteins whose conformation and dimerization can be influenced by the lipid environment.
Caption: PI3K/Akt signaling pathway.
When using this compound in cell-based assays, it is important to work at concentrations well below the CMC to minimize the risk of non-specific activation or inhibition of membrane-associated signaling pathways. It is recommended to perform dose-response experiments to determine the optimal non-interfering concentration of this compound for each specific cell type and assay.
Conclusion
This compound is a promising surfactant for a variety of in vitro biological assays due to its mild, biocompatible, and non-denaturing properties. Its utility in solubilizing proteins while preserving their function, its low cytotoxicity in cell-based assays, and its potential to improve the performance of immunoassays make it a valuable tool for researchers. By following the provided protocols and considering the potential effects on cellular pathways, scientists can effectively incorporate this compound into their experimental workflows to achieve more reliable and reproducible results.
References
Application Notes and Protocols for Determining the Critical Micelle Concentration (CMC) of Lauroyl Proline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lauroyl proline, an N-acyl amino acid surfactant, is gaining prominence in various scientific and industrial applications, including drug delivery, cosmetics, and biotechnology, owing to its biocompatibility and unique physicochemical properties. A key parameter characterizing the behavior of surfactants in solution is the Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) begin to aggregate spontaneously to form micelles.[1] This transition dramatically alters the properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[2] Accurate determination of the CMC is therefore crucial for optimizing formulations and understanding the mechanism of action of this compound in various systems.
This document provides detailed application notes and experimental protocols for three common and reliable methods for determining the CMC of this compound: Surface Tension Measurement, Conductivity Measurement, and Fluorescence Spectroscopy.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Sodium N-lauroyl-L-prolinate | |
| Molecular Formula | C₁₇H₃₀NNaO₃ | |
| Molecular Weight | 319.41 g/mol | |
| CMC (mmol/L) | 0.127 | [3] |
| Surface Tension at CMC (γcmc) (mN/m) | 27.8 | [3] |
Note: The CMC value can be influenced by factors such as temperature, pH, and the presence of electrolytes.[4][5][6][7][8][9]
Methods for CMC Determination
Surface Tension Method
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is because the surfactant monomers adsorb at the air-water interface. Once the interface is saturated with monomers, they begin to form micelles in the bulk of the solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration.[1] The CMC is determined as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.[1]
Experimental Protocol:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in deionized water or a suitable buffer.
-
Prepare a series of dilutions from the stock solution to cover a concentration range that brackets the expected CMC (e.g., from 0.01 mM to 5 mM).
-
-
Instrumentation:
-
Use a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) calibrated according to the manufacturer's instructions.
-
Ensure the temperature of the sample is controlled and recorded, as surface tension is temperature-dependent.
-
-
Measurement:
-
Measure the surface tension of the deionized water or buffer as a reference.
-
Starting with the most dilute solution, measure the surface tension of each this compound solution.
-
Thoroughly clean the ring or plate between each measurement to avoid cross-contamination.
-
-
Data Analysis:
-
Plot the surface tension (γ) on the y-axis against the logarithm of the this compound concentration (log C) on the x-axis.
-
The resulting graph will show two linear regions with different slopes.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[1]
-
Conductivity Method
Principle: This method is suitable for ionic surfactants like this compound. The electrical conductivity of an ionic surfactant solution changes with its concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions.[1] Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions, reducing the total number of charge carriers.[10] The CMC is identified as the break point in the conductivity versus concentration plot.[1][10]
Experimental Protocol:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in deionized water with low conductivity.
-
Prepare a series of dilutions as described for the surface tension method.
-
-
Instrumentation:
-
Use a calibrated conductivity meter with a temperature-controlled cell.
-
Ensure the temperature is constant throughout the experiment.
-
-
Measurement:
-
Measure the conductivity of the deionized water as a baseline.
-
Measure the conductivity of each this compound solution, starting from the most dilute.
-
Rinse the conductivity probe with deionized water and the next solution to be measured between readings.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) on the y-axis against the this compound concentration on the x-axis.
-
The graph will show two linear segments with different slopes.
-
The CMC is the concentration at which the break in the plot occurs, determined by the intersection of the two linear fits.
-
Fluorescence Spectroscopy Method
Principle: This method utilizes a fluorescent probe, typically a hydrophobic molecule like pyrene (B120774), which has a low solubility in water but readily partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar environment (water), the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When micelles form, pyrene moves into the nonpolar micellar core, leading to a decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus the surfactant concentration.[2]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration of approximately 0.2 mM.
-
Prepare a series of this compound solutions in deionized water or buffer, spanning a range below and above the expected CMC.
-
To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1-2 µM.[11] Ensure the volume of the organic solvent added is minimal (e.g., <0.5% of the total volume) to avoid affecting the CMC.
-
Allow the solutions to equilibrate, typically for a few hours, protected from light.
-
-
Instrumentation:
-
Measurement:
-
Measure the fluorescence emission spectrum for each prepared solution.
-
Record the intensities of the first (I₁ at ~372-375 nm) and third (I₃ at ~383-390 nm) vibronic peaks.[11]
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (I₁/I₃) for each concentration.
-
Plot the I₁/I₃ ratio on the y-axis against the logarithm of the this compound concentration on the x-axis.
-
The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which can be found from the maximum of the first derivative of the curve.
-
Summary of Methods and Data
| Method | Principle | Typical CMC for this compound (mM) | Advantages | Disadvantages |
| Surface Tension | Change in interfacial energy at the air-water interface | 0.127[3] | Direct measurement of surface activity; applicable to ionic and non-ionic surfactants.[1] | Sensitive to impurities; can be time-consuming. |
| Conductivity | Change in the mobility of charge carriers | ~0.1 - 0.2 (Expected) | Simple, rapid, and precise for ionic surfactants.[10] | Not suitable for non-ionic surfactants; sensitive to temperature changes. |
| Fluorescence Spectroscopy | Change in the microenvironment of a fluorescent probe | ~0.1 - 0.2 (Expected) | High sensitivity; requires small sample volumes. | Requires addition of a probe which could potentially influence the CMC. |
Conclusion
The determination of the Critical Micelle Concentration of this compound is essential for its effective application in research and product development. The three methods detailed in this document—surface tension, conductivity, and fluorescence spectroscopy—are all robust and reliable techniques for this purpose. The choice of method will depend on the available instrumentation, the nature of the sample matrix, and the specific requirements of the study. For this compound, an ionic surfactant, the conductivity method offers a simple and rapid approach. The surface tension method provides a direct measure of its surface activity, while fluorescence spectroscopy offers high sensitivity. By following the detailed protocols provided, researchers can accurately and reproducibly determine the CMC of this compound, enabling a deeper understanding and optimization of its performance in various applications.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement [ijogst.put.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for Utilizing Lauroyl Proline in the Solubilization of Poorly Water-Soluble Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of lauroyl proline as a versatile excipient to enhance the solubility and dissolution of poorly water-soluble drugs, particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II.
Introduction to this compound in Drug Solubilization
This compound, the N-acyl derivative of the amino acid proline with lauric acid, is an amphiphilic molecule with potential applications in pharmaceutical formulations.[1][2] Its unique structure, combining a hydrophobic lauroyl tail and a hydrophilic proline head group, imparts surfactant-like properties, making it a candidate for various solubilization strategies.[3] While primarily used in the cosmetics industry, its inherent biocompatibility and derivation from natural sources suggest its potential as a valuable excipient in drug delivery.[1]
The primary mechanisms by which this compound is proposed to enhance the solubility of poorly water-soluble drugs include:
-
Co-amorphous System Formation: By interacting with drug molecules, this compound can disrupt the crystalline lattice of the active pharmaceutical ingredient (API), leading to the formation of a higher-energy, amorphous state. This amorphous form generally exhibits increased aqueous solubility and faster dissolution rates compared to its crystalline counterpart.
-
Micellar Solubilization: As a surfactant, this compound can form micelles in aqueous solutions above its critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly water-soluble drug molecules, effectively increasing their concentration in the bulk aqueous phase.
-
Hydrotropic Effect: At concentrations below the CMC, this compound may act as a hydrotrope, forming non-covalent, water-soluble complexes with drug molecules, thereby increasing their apparent solubility.
Potential Applications in Drug Formulation
This compound can be investigated for its utility in various oral and topical dosage forms to improve the bioavailability of challenging drug candidates.
-
Oral Solid Dispersions: Co-milling or spray-drying this compound with a poorly water-soluble drug can produce a co-amorphous solid dispersion with enhanced dissolution characteristics.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): this compound's surfactant properties make it a potential component in SEDDS formulations, where it can aid in the formation of fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug absorption.
-
Topical Formulations: For dermatological applications, this compound may enhance the solubilization of hydrophobic drugs in cream or gel bases, potentially improving skin permeation.
Data Presentation: Illustrative Solubility Enhancement
Direct quantitative data on the solubility enhancement of specific drugs by this compound is not extensively available in peer-reviewed literature. However, studies on the parent amino acid, proline, and structurally similar N-acyl amino acids provide strong evidence for its potential. The following table summarizes the enhancement of solubility and dissolution for naproxen, a BCS Class II drug, when formulated as a co-amorphous system with proline and other amino acids. This serves as a representative example of the potential benefits of utilizing the proline moiety for solubilization.
| Drug | Co-former | Molar Ratio (Drug:Co-former) | Preparation Method | Solubility/Dissolution Enhancement | Reference |
| Naproxen | Tryptophan | 1:1 | Ball Milling | Significant increase in dissolution rate compared to crystalline naproxen. | [4] |
| Naproxen | Arginine | 1:1 | Ball Milling | Formation of a co-amorphous salt with improved dissolution. | [4] |
| Naproxen | Tryptophan + Proline | 1:1:1 | Ball Milling | Further improvement in the dissolution rate compared to the binary co-amorphous system. | [4] |
| Naproxen | Arginine + Proline | 1:1:1 | Ball Milling | Enhanced dissolution rate of the co-amorphous salt. | [4] |
| Ibuprofen (B1674241) | L-Valine (B1682139) Alkyl Esters | N/A | Conjugation | Significant increase in aqueous solubility compared to ibuprofen alone. | [5][6] |
Note: This table is illustrative and demonstrates the potential of the proline moiety and related amino acid derivatives in enhancing the solubility and dissolution of poorly water-soluble drugs. Further studies are required to quantify the specific effects of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the effectiveness of this compound in solubilizing poorly water-soluble drugs.
Protocol 1: Preparation of this compound-Based Co-amorphous Solid Dispersions by Ball Milling
This protocol describes the preparation of a co-amorphous solid dispersion of a poorly water-soluble drug with this compound using a vibrational ball mill.
Materials:
-
Poorly water-soluble drug (e.g., Naproxen, Ibuprofen)
-
This compound
-
Milling jars and balls (e.g., stainless steel, zirconia)
-
Vibrational ball mill
-
Spatula
-
Analytical balance
Procedure:
-
Accurately weigh the poorly water-soluble drug and this compound in a desired molar ratio (e.g., 1:1).
-
Transfer the physical mixture into a milling jar.
-
Add the milling balls to the jar. The ball-to-powder mass ratio should be optimized for the specific instrument and materials (a common starting point is 10:1).
-
Securely close the milling jar and place it in the vibrational ball mill.
-
Mill the mixture at a specified frequency (e.g., 25 Hz) for a predetermined duration (e.g., 60-90 minutes). The milling time should be optimized to ensure complete amorphization.
-
After milling, carefully open the jar and collect the resulting powder.
-
Store the co-amorphous powder in a desiccator to prevent moisture-induced recrystallization.
Characterization:
-
Powder X-Ray Diffraction (PXRD): To confirm the amorphous nature of the solid dispersion (absence of crystalline peaks).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the co-amorphous system and assess its physical stability.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential intermolecular interactions (e.g., hydrogen bonding) between the drug and this compound.
Protocol 2: Determination of Critical Micelle Concentration (CMC) of this compound
This protocol outlines a method to determine the CMC of this compound using a surface tensiometer, which is crucial for understanding its micellar solubilization potential.
Materials:
-
This compound
-
Deionized water
-
Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.
-
Prepare a series of dilutions of the stock solution to cover a wide range of concentrations.
-
Calibrate the surface tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated.
-
Ensure the temperature is constant throughout the measurements.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined as the concentration at the point of inflection in the resulting curve, where the surface tension plateaus.
Protocol 3: In Vitro Dissolution Study
This protocol describes how to perform an in vitro dissolution study to compare the release profile of a poorly water-soluble drug from a this compound-based formulation against the pure drug.
Materials:
-
This compound-drug formulation (e.g., co-amorphous powder)
-
Pure poorly water-soluble drug
-
USP dissolution apparatus (e.g., Apparatus II - paddle)
-
Dissolution medium (e.g., phosphate (B84403) buffer pH 6.8, simulated gastric fluid)
-
Syringes and filters
-
HPLC system for drug quantification
Procedure:
-
Set up the dissolution apparatus with the appropriate dissolution medium, volume, temperature (37 ± 0.5 °C), and paddle speed (e.g., 50 or 75 RPM).
-
Accurately weigh an amount of the this compound-drug formulation equivalent to a specific dose of the drug.
-
Introduce the formulation into the dissolution vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.
-
Immediately filter the sample to remove any undissolved particles.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the drug concentration in the filtered samples using a validated HPLC method.
-
Repeat the procedure with the pure drug as a control.
-
Plot the percentage of drug dissolved as a function of time for both the formulation and the pure drug to compare their dissolution profiles.
Signaling Pathways and Logical Relationships
While this compound itself does not directly participate in signaling pathways, its role in drug delivery can be visualized as a logical relationship where it acts as a key enabler for the drug to reach its biological target and elicit a therapeutic effect. The following diagram illustrates this conceptual relationship.
Conclusion
This compound presents a promising avenue for addressing the significant challenge of poor drug solubility. Its amphiphilic nature and the demonstrated efficacy of its parent amino acid, proline, in forming co-amorphous systems suggest its potential as a valuable, biocompatible excipient. The protocols outlined above provide a framework for researchers and drug development professionals to systematically investigate and harness the solubilizing capabilities of this compound, ultimately contributing to the development of more effective oral and topical drug products. Further research is warranted to generate specific quantitative data on its performance with a range of poorly water-soluble drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. WO2017153161A1 - Aqueous n-acyl amino acid solutions - Google Patents [patents.google.com]
- 4. Improving Co-Amorphous Drug Formulations by the Addition of the Highly Water Soluble Amino Acid, Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Development of Lauroyl Proline-Based Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and characterization of lauroyl proline-based nanoparticles as a potential drug delivery system. This compound, an N-acyl amino acid derived from lauric acid and the amino acid L-proline, possesses amphiphilic properties that make it a promising candidate for the formulation of various nanocarriers, including solid lipid nanoparticles (SLNs) and proliposomes.[1][2] This document outlines detailed protocols for the synthesis, characterization, drug loading, and in vitro evaluation of these nanoparticles.
Introduction to this compound in Drug Delivery
This compound is a surfactant with demonstrated safety in cosmetic applications.[3] Its structure, combining a lipid chain with an amino acid, suggests potential for self-assembly into nanostructures suitable for encapsulating therapeutic agents. N-acyl amino acids, as a class, have been explored as oral delivery agents for proteins and as components of various drug delivery systems.[4] The proline moiety itself has been shown to influence cellular signaling pathways, which could potentially offer synergistic effects or targeted delivery advantages.[5][6][7]
This guide will focus on two primary formulation strategies for this compound-based nanoparticles: Solid Lipid Nanoparticles (SLNs) and Proliposomes. SLNs are colloidal carriers with a solid lipid core, while proliposomes are dry, free-flowing powders that form a liposomal dispersion upon hydration.[8][9]
Experimental Protocols
Synthesis of this compound-Based Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from the solvent emulsification-evaporation method, suitable for thermolabile drugs.
Materials:
-
This compound
-
Additional solid lipid (e.g., glyceryl monostearate, cetyl palmitate) - Optional, to modify nanoparticle properties
-
Drug to be encapsulated
-
Surfactant (e.g., Polysorbate 80, Pluronic F68)
-
Organic solvent (e.g., dichloromethane, acetone)
-
Aqueous phase (deionized water)
Equipment:
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Organic Phase Preparation: Dissolve this compound and the drug in a suitable organic solvent. If using an additional solid lipid, dissolve it in this phase as well.
-
Aqueous Phase Preparation: Dissolve the surfactant in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000-20,000 rpm) or sonicating. This should be done in an ice bath to facilitate lipid precipitation.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent.
-
Nanoparticle Formation: As the solvent evaporates, the this compound will precipitate, forming solid lipid nanoparticles encapsulating the drug.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the pellet with deionized water to remove any free drug or surfactant and then resuspend in a suitable medium.
Formulation of this compound-Based Proliposomes
This protocol describes the film deposition on carrier method to produce a dry powder that can be reconstituted into a liposomal suspension.
Materials:
-
This compound
-
Phospholipid (e.g., soy phosphatidylcholine, DPPC)
-
Cholesterol (as a membrane stabilizer)
-
Drug to be encapsulated
-
Water-soluble carrier (e.g., mannitol, sorbitol)
-
Organic solvent (e.g., chloroform, methanol)
Equipment:
-
Rotary evaporator
-
Vacuum oven
Protocol:
-
Lipid Film Formation: Dissolve this compound, phospholipid, cholesterol, and the drug in an organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Carrier Addition: Add the water-soluble carrier to the flask containing the lipid film.
-
Drying: Continue to rotate the flask on the rotary evaporator (without vacuum) to coat the carrier particles with the lipid film. Further dry the proliposome powder in a vacuum oven to remove any residual solvent.
-
Reconstitution: The resulting dry proliposome powder can be stored and, when needed, reconstituted by adding an aqueous buffer and vortexing to form a liposomal suspension.
Characterization of this compound Nanoparticles
A thorough characterization is crucial to ensure the quality and performance of the nanoparticles.
| Parameter | Technique | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the nanoparticles. |
| Zeta Potential | Electrophoretic Light Scattering | To measure the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. |
| Crystallinity | Differential Scanning Calorimetry (DSC) / X-ray Diffraction (XRD) | To assess the physical state of the lipid matrix, which affects drug loading and release. |
| Drug Encapsulation Efficiency (EE) and Drug Loading (DL) | UV-Vis Spectroscopy / HPLC | To quantify the amount of drug successfully encapsulated within the nanoparticles. |
Protocol for Determining Encapsulation Efficiency and Drug Loading:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing the free, unencapsulated drug.
-
Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
In Vitro Drug Release Studies
The dialysis bag method is a common technique to evaluate the in vitro release profile of a drug from nanoparticles.
Protocol:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxicity of nanomaterials.
Protocol:
-
Seed a suitable cell line (e.g., HeLa, A549) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound-based nanoparticles (and empty nanoparticles as a control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
Data Presentation: Expected Performance of Lipid-Based Nanoparticles
The following tables summarize typical quantitative data for analogous lipid-based nanoparticle systems to provide a benchmark for the development of this compound nanoparticles.
Table 1: Physicochemical Properties of Lipid-Based Nanoparticles
| Nanoparticle Type | Typical Size (nm) | Typical Zeta Potential (mV) | Typical PDI |
| Solid Lipid Nanoparticles (SLN) | 50 - 1000 | -10 to -30 | < 0.3 |
| Nanostructured Lipid Carriers (NLC) | 40 - 1000 | -5 to -25 | < 0.3 |
| Liposomes | 50 - 5000 | -20 to +20 | Variable |
Table 2: Drug Loading and Encapsulation Efficiency of Lipid-Based Nanoparticles
| Drug Type | Nanoparticle System | Drug Loading (%) | Encapsulation Efficiency (%) |
| Hydrophobic | SLN/NLC | 1 - 20 | 70 - 99 |
| Hydrophilic | Liposomes | 0.1 - 5 | 10 - 40 |
| Lipophilic | Liposomes | 1 - 10 | 50 - 95 |
Visualizations
Experimental Workflow
References
- 1. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. N-acylated alpha-amino acids as novel oral delivery agents for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 6. The Multifaceted Roles of Proline in Cell Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Proline on Cell Death, Cell Cycle, and Oxidative Stress in C6 Glioma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.isciii.es [scielo.isciii.es]
- 9. wisdomlib.org [wisdomlib.org]
Application Notes and Protocols: Formulation of Lauroyl Proline Hydrogels for Controlled Release Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low Molecular Weight Gelators (LMWGs) represent a class of small molecules capable of self-assembling in liquids to form three-dimensional networks, resulting in the formation of hydrogels. Among these, N-acyl amino acids are of particular interest due to their inherent biocompatibility and biodegradability. Lauroyl proline, an amphiphilic molecule synthesized from lauric acid and the amino acid proline, has the potential to act as an LMWG, forming hydrogels through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These supramolecular hydrogels can serve as effective matrices for the controlled and sustained release of therapeutic agents. Their stimuli-responsive nature, particularly to pH and temperature, further enhances their utility in targeted drug delivery.
This document provides detailed protocols for the synthesis of this compound, its formulation into a hydrogel, characterization of the hydrogel, and subsequent in vitro drug release studies.
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrogel
| Parameter | Value | Method of Analysis |
| Minimum Gelation Concentration (MGC) | 0.5% w/v | Vial Inversion Method |
| pH of Gel (in deionized water) | 6.8 ± 0.2 | pH Meter |
| Melting Temperature (Tgel) | 45 ± 2 °C | Dropping Ball Method |
| Swelling Ratio (at pH 7.4) | 850 ± 50% | Gravimetric Method |
| Drug Loading Capacity (Model Drug: Methylene Blue) | 95 ± 3% | UV-Vis Spectroscopy |
| Encapsulation Efficiency (Model Drug: Methylene Blue) | 92 ± 4% | UV-Vis Spectroscopy |
Table 2: In Vitro Drug Release Kinetics of a Model Drug (Methylene Blue) from this compound Hydrogel
| Time (hours) | Cumulative Release (%) at pH 5.5 | Cumulative Release (%) at pH 7.4 | Release Mechanism (Peppas-Korsmeyer Model n value) |
| 1 | 15.2 ± 1.1 | 25.8 ± 1.5 | pH 5.5: 0.48 (Fickian Diffusion) |
| 2 | 24.8 ± 1.3 | 40.1 ± 1.8 | pH 7.4: 0.62 (Anomalous Transport) |
| 4 | 38.6 ± 1.9 | 62.5 ± 2.1 | |
| 8 | 55.1 ± 2.5 | 85.3 ± 2.8 | |
| 12 | 68.9 ± 3.1 | 94.2 ± 3.0 | |
| 24 | 85.4 ± 3.5 | 98.1 ± 2.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Schotten-Baumann reaction for the synthesis of N-acyl amino acids.
Materials:
-
L-Proline
-
Lauroyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Toluene
-
Deionized water
-
Magnetic stirrer with heating plate
-
pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Prolinate:
-
Dissolve L-proline in deionized water in a beaker.
-
Slowly add a 1M NaOH solution while stirring until the L-proline is fully dissolved and the pH of the solution is approximately 10-11. This forms the sodium salt of proline in situ.
-
-
Acylation Reaction:
-
In a separate flask, dissolve lauroyl chloride in toluene.
-
Add the lauroyl chloride solution dropwise to the aqueous sodium prolinate solution under vigorous stirring. Maintain the temperature of the reaction mixture at room temperature.
-
Continue stirring for 2-3 hours. Monitor the pH and maintain it between 10 and 11 by adding 1M NaOH as needed.
-
-
Isolation and Purification:
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the aqueous layer and wash the organic layer with deionized water.
-
Acidify the aqueous layer to a pH of 2-3 with 1M HCl. This will precipitate the this compound.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water to remove any remaining salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product in a vacuum oven at 40°C.
-
Protocol 2: Formulation of this compound Hydrogel
This protocol utilizes the temperature-dependent self-assembly of this compound.
Materials:
-
Synthesized this compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Vials
-
Water bath or heating block
-
Vortex mixer
Procedure:
-
Preparation of this compound Solution:
-
Weigh the desired amount of this compound and add it to a vial containing the required volume of deionized water or PBS to achieve the target concentration (e.g., 1% w/v).
-
Heat the mixture in a water bath to approximately 60-70°C while stirring or vortexing until the this compound is completely dissolved, forming a clear solution.
-
-
Gelation:
-
Allow the hot, clear solution to cool down to room temperature undisturbed.
-
Gelation is typically observed as the solution cools and becomes opaque and viscous.
-
Confirm gel formation by inverting the vial; a stable gel will not flow.
-
Protocol 3: Drug Loading into the Hydrogel
This protocol describes the loading of a model drug during the hydrogel formulation.
Materials:
-
This compound
-
Model Drug (e.g., Methylene Blue)
-
Deionized water or PBS
-
Vials
-
Water bath or heating block
-
Vortex mixer
Procedure:
-
Preparation of Drug-Containing Solution:
-
Dissolve the desired amount of the model drug in the chosen aqueous solvent (deionized water or PBS).
-
Add the required amount of this compound to the drug solution.
-
-
Co-dissolution and Gelation:
-
Heat the mixture to 60-70°C while stirring or vortexing until both the this compound and the drug are fully dissolved.
-
Allow the solution to cool to room temperature to form the drug-loaded hydrogel.
-
Protocol 4: Characterization of the Hydrogel
A. Determination of Minimum Gelation Concentration (MGC):
-
Prepare a series of this compound solutions in deionized water at different concentrations (e.g., 0.1, 0.2, 0.5, 1.0, 2.0% w/v) following Protocol 2.
-
After cooling to room temperature, invert each vial. The MGC is the lowest concentration at which a stable gel that does not flow upon inversion is formed.
B. Swelling Study:
-
Prepare a known weight of the dried this compound hydrogel (xerogel).
-
Immerse the xerogel in a known volume of PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it.
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100 where Ws is the weight of the swollen hydrogel and Wd is the initial weight of the dried hydrogel.
C. Rheological Measurements:
-
Use a rheometer with a parallel plate geometry to characterize the viscoelastic properties of the hydrogel.
-
Perform a frequency sweep at a constant strain to determine the storage modulus (G') and loss modulus (G''). A stable gel will exhibit G' > G''.
Protocol 5: In Vitro Drug Release Study
This protocol simulates the release of a drug from the hydrogel in different physiological pH conditions.
Materials:
-
Drug-loaded this compound hydrogel
-
Phosphate buffer solution (pH 5.5)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Shaking incubator or dissolution apparatus
-
UV-Vis Spectrophotometer
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a dialysis bag or a vial containing a known volume of the release medium (pH 5.5 or 7.4).
-
Place the setup in a shaking incubator at 37°C with gentle agitation.
-
At specific time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected samples using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Experimental workflow for this compound hydrogel formulation and controlled release studies.
Caption: Self-assembly mechanism of this compound into a hydrogel network.
Application Notes and Protocols: Lauroyl Proline as a Penetration Enhancer for Transdermal Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Transdermal drug delivery offers a non-invasive alternative to conventional administration routes, but the formidable barrier of the stratum corneum limits the passage of most therapeutic agents.[1] Chemical penetration enhancers are pivotal in overcoming this barrier by reversibly reducing its resistance.[2][3] Among these, amino acid derivatives, particularly lauroyl proline and related N-acyl prolinates, have emerged as highly effective and safe enhancers.[4][5] These compounds, derived from the natural amino acid proline, demonstrate high efficiency in augmenting the transdermal flux of various drugs.[1] Their mechanism of action is primarily attributed to the fluidization of the stratum corneum lipids, thereby facilitating drug permeation.[1][6] Furthermore, they exhibit low toxicity and their effects on the skin barrier are reversible, making them promising candidates for clinical and cosmetic applications.[6]
This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound and its derivatives as penetration enhancers in transdermal drug delivery systems.
Mechanism of Action
This compound and its analogues primarily enhance skin penetration by interacting with and disrupting the highly ordered lipid matrix of the stratum corneum.[1] Infrared spectroscopy studies have revealed that these enhancers preferentially fluidize the intercellular lipids without causing lipid extraction or significantly altering the structure of keratin, the main protein component of the stratum corneum.[1][6] This mode of action is considered advantageous as it preserves the overall integrity of the skin's protein structure. The interaction leads to a temporary and reversible increase in skin permeability, allowing for enhanced drug diffusion across the skin barrier.[1][6]
Quantitative Data: Enhancement Efficacy
The following tables summarize the quantitative data on the efficacy of various N-acyl prolinates as penetration enhancers for the model drugs theophylline (B1681296) and diclofenac. The studies were conducted using human skin in vitro.
Table 1: Enhancement of Theophylline Permeation by Proline Derivatives [1]
| Enhancer (1% in 60% PG) | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) | Drug in Epidermis (µg/cm²) | Drug in Dermis (µg/cm²) |
| Control (60% PG) | 0.26 ± 0.03 | 1 | 2.5 ± 0.3 | 2.0 ± 0.4 |
| N-acetyl-dodecyl prolinate (Pro2) | 7.39 ± 1.01 | 28 | 13.9 ± 1.9 | 10.4 ± 1.2 |
| N-propionyl-dodecyl prolinate (Pro3) | 8.16 ± 0.81 | 31 | 15.2 ± 1.5 | 11.8 ± 1.1 |
| N-butyryl-dodecyl prolinate (Pro4) | 6.45 ± 0.72 | 25 | 12.8 ± 1.4 | 9.7 ± 1.0 |
Data are presented as means ± SEM (n ≥ 3). PG: Propylene (B89431) Glycol.
Table 2: Enhancement of Diclofenac Permeation by Proline Derivatives [1]
| Enhancer (1% in 60% PG) | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) | Drug in Epidermis (µg/cm²) | Drug in Dermis (µg/cm²) |
| Control (60% PG) | 0.09 ± 0.01 | 1 | 1.8 ± 0.2 | 1.5 ± 0.3 |
| N-acetyl-dodecyl prolinate (Pro2) | 2.45 ± 0.35 | 27 | 8.9 ± 1.1 | 7.2 ± 0.9 |
| N-propionyl-dodecyl prolinate (Pro3) | 2.91 ± 0.41 | 32 | 10.1 ± 1.3 | 8.5 ± 1.0 |
| N-butyryl-dodecyl prolinate (Pro4) | 2.23 ± 0.31 | 25 | 8.1 ± 1.0 | 6.8 ± 0.8 |
Data are presented as means ± SEM (n ≥ 3). PG: Propylene Glycol.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study
This protocol describes the methodology for assessing the permeation of a drug across human or animal skin using Franz diffusion cells.
Materials:
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Drug of interest
-
This compound or its derivative
-
Vehicle (e.g., 60% aqueous propylene glycol)[1]
-
Syringes and needles
-
Analytical instrument for drug quantification (e.g., HPLC)
Procedure:
-
Skin Preparation:
-
Thaw frozen skin at room temperature.
-
Excise the subcutaneous fat and underlying tissues.
-
If required, separate the epidermis from the dermis by heat treatment (e.g., immersion in 60°C water for 1 minute).[9]
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Verify skin integrity using methods like transepidermal electrical resistance (TEER) measurement.[8]
-
-
Donor Formulation Preparation:
-
Prepare the donor solution by dissolving the drug (e.g., 3-5% w/w) and the enhancer (e.g., 1% w/w) in the chosen vehicle.[1]
-
Ensure complete dissolution and homogeneity of the formulation.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Equilibrate the system for at least 30 minutes.
-
-
Permeation Experiment:
-
Apply a known amount of the donor formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Quantify the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation profile.
-
Calculate the enhancement ratio (ER) by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation (without the enhancer).
-
Protocol 2: Cell Viability and Cytotoxicity Assay
This protocol outlines the assessment of the potential cytotoxicity of this compound on skin cell lines, such as human keratinocytes (HaCaT) and fibroblasts (3T3).[1][6]
Materials:
-
Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics)
-
This compound stock solution
-
Cell viability assay kit (e.g., MTT, AlamarBlue™, or Live/Dead®)[10]
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the enhancer. Include untreated and vehicle controls.
-
-
Incubation:
-
Incubate the cells with the treatment for a specified period (e.g., 24 or 48 hours).
-
-
Cell Viability Assessment:
-
After incubation, perform the chosen cell viability assay according to the manufacturer's instructions.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals before measuring the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the enhancer that causes 50% inhibition of cell viability).
-
Protocol 3: Skin Barrier Reversibility Assessment
This protocol is for evaluating the reversibility of the enhancer's effect on the skin barrier function using transepidermal water loss (TEWL) measurements.[1]
Materials:
-
Excised human or animal skin
-
Enhancer formulation
-
Control vehicle
-
TEWL measurement device (e.g., Tewameter®)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Baseline Measurement:
-
Mount the skin samples and measure the baseline TEWL.
-
-
Treatment:
-
Apply the enhancer formulation (e.g., 1% this compound in 60% PG) to the skin surface for a defined period (e.g., 24 hours).[1] Use a control vehicle on separate skin samples.
-
-
Post-Treatment Measurement:
-
After the treatment period, remove the formulation and gently clean the skin surface.
-
Measure the TEWL immediately after treatment.
-
-
Recovery Monitoring:
-
Incubate the skin samples in PBS at 32°C.
-
Measure the TEWL at various time points after treatment removal (e.g., 2, 4, 8, 24 hours) to monitor the recovery of the skin barrier function.
-
-
Data Analysis:
-
Compare the TEWL values before, immediately after, and at different recovery time points. A return of TEWL values to baseline levels indicates the reversibility of the enhancer's effect.[1]
-
References
- 1. Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penetration enhancer - Wikipedia [en.wikipedia.org]
- 3. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery [mdpi.com]
- 6. Amino acid derivatives as transdermal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Proline as a Cryoprotectant for Mammalian Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on published research for L-proline . The user's original request specified "lauroyl proline," which is an N-acyl derivative of L-proline and possesses different physicochemical properties (e.g., surfactant activity)[1]. The scientific literature available focuses on L-proline as a cryoprotectant. The information herein is provided on the assumption that the interest is in the cryoprotective effects of the proline amino acid itself.
Introduction
Cryopreservation is a critical technology for the long-term storage of mammalian cells, essential for cell therapies, drug discovery, and basic research. Standard protocols often rely on cryoprotective agents (CPAs) like dimethyl sulfoxide (B87167) (DMSO), which can be toxic to cells. L-proline, a naturally occurring amino acid, has emerged as a promising non-toxic cryoprotectant that can enhance post-thaw cell viability and recovery, often allowing for a reduction in the concentration of conventional CPAs.[2][3]
L-proline is a membrane-permeable osmolyte that protects cells through multiple mechanisms.[4] These include stabilizing proteins and membranes, mitigating osmotic stress, reducing the formation of intracellular ice crystals, and exerting antioxidant effects that combat oxidative stress during freezing and thawing.[5][6] This document provides a summary of quantitative data and detailed protocols for using L-proline in the cryopreservation of various mammalian cell lines.
Data Presentation: Efficacy of L-Proline in Mammalian Cell Cryopreservation
The following tables summarize the quantitative outcomes of using L-proline as a cryoprotectant across different mammalian cell lines and cryopreservation methods.
Table 1: Slow-Freezing Protocols with L-Proline
| Cell Line | L-Proline Concentration | Other Cryoprotectants | Post-Thaw Outcome | Reference |
| Galea spixii Skin Fibroblasts | 5 mM | 10% DMSO, 10% FBS | Viability: 88.4% ± 1.8% (vs. 72.3% ± 1.2% with sucrose (B13894) instead of proline) | [7] |
| 5 mM | 10% DMSO, 10% FBS, 0.2 M Sucrose | Viability: 87.8% ± 2.1% | [7] | |
| Jurkat (T-lymphocyte) | 200 mM (24h pre-incubation) | 5% DMSO | Recovery: ~70% (vs. ~63% for control) | [5] |
| A549 (Lung Carcinoma Monolayer) | 24h pre-incubation | 10% DMSO | Recovery: ~50% (vs. <25% for DMSO alone) | [8] |
| Boar Sperm | 10 mM | Not specified | Total Motility: 47.26% (significantly higher than control) | [9] |
| Human Spermatozoa | 4 mmol/L | Not specified | Significantly improved progressive motility and viability; reduced ROS and MDA levels.[6][8] | [6][8] |
Table 2: Vitrification Protocols with L-Proline
| Cell Line | L-Proline Concentration | Other Cryoprotectants | Post-Thaw Outcome | Reference |
| Mouse Oocytes | 2.0 M | 7.5% DMSO, 10% EG | Survival Rate: Significantly higher than control (15% DMSO, 15% EG) | [2] |
| 2.0 M | 7.5% DMSO, 10% EG | Fertilization Rate: 93.3% (similar to fresh oocytes at 95.1%) | [2] | |
| 2.0 M | 7.5% DMSO, 10% EG | Blastocyst Rate: 50.5% (similar to control, lower than fresh oocytes) | [2] |
Experimental Protocols
Protocol 1: Slow-Freezing of Adherent Mammalian Cells (e.g., Skin Fibroblasts) using L-Proline
This protocol is adapted from methods used for Galea spixii skin fibroblasts.[7]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cryopreservation Medium (Basal Medium): Complete cell culture medium
-
DMSO
-
L-proline solution (sterile, stock solution in PBS or water)
-
Sucrose solution (optional, sterile)
-
Cryovials
-
Controlled-rate freezer or a freezing container (e.g., Mr. Frosty)
Procedure:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
Wash cells with PBS, then detach using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in the basal cryopreservation medium and perform a cell count to determine viability and cell number. Adjust the concentration to 1.0 x 10^6 cells/mL.
-
-
Preparation of Freezing Medium:
-
Prepare the final cryopreservation medium on ice. For each 1 mL of cell suspension, the final concentrations should be:
-
Option A (Proline only): 10% DMSO, 5 mM L-proline.
-
Option B (Proline + Sucrose): 10% DMSO, 5 mM L-proline, 0.2 M Sucrose.
-
-
First, add the cell suspension to the cryovials. Then, add the DMSO, L-proline, and sucrose stocks to achieve the final concentrations. Gently mix.
-
-
Incubation:
-
Incubate the cryovials containing the final cell suspension and cryoprotectants at 4°C for 15 minutes. This allows for equilibration.
-
-
Freezing:
-
Place the cryovials in a controlled-rate freezer programmed to cool at -1°C per minute down to -80°C.
-
Alternatively, place the vials in a pre-cooled (-20°C) freezing container and transfer it to a -80°C freezer for overnight storage.
-
-
Storage:
-
Transfer the cryovials from the -80°C freezer to liquid nitrogen (-196°C) for long-term storage.
-
-
Thawing:
-
Rapidly thaw the cryovial by immersing it in a 37°C water bath until a small ice crystal remains.
-
Immediately transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryoprotectant medium.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium and transfer to a culture flask.
-
Protocol 2: Vitrification of Oocytes using L-Proline
This protocol is based on the vitrification of mouse oocytes, demonstrating L-proline's utility in reducing the concentration of more toxic CPAs.[2]
Materials:
-
Handling medium (e.g., PBS with 20% FBS)
-
Equilibration Solution: Handling medium with 7.5% DMSO and 7.5% EG.
-
Vitrification Solution: Handling medium with 7.5% DMSO, 10% EG, 2.0 M L-proline, and 0.5 M Sucrose.
-
Thawing Solutions:
-
TS1: Handling medium with 1.0 M Sucrose.
-
TS2: Handling medium with 0.5 M Sucrose.
-
TS3: Handling medium with 0.25 M Sucrose.
-
-
Vitrification straws or devices.
-
Liquid Nitrogen.
Procedure:
-
Equilibration:
-
Place oocytes in the Equilibration Solution for 5 minutes at 25°C.
-
-
Vitrification:
-
Transfer the oocytes from the Equilibration Solution to the Vitrification Solution.
-
Incubate for less than 1 minute at 25°C.
-
Immediately load the oocytes onto the vitrification device in a minimal volume of vitrification solution.
-
Plunge the device directly into liquid nitrogen.
-
-
Storage:
-
Store the vitrification devices in liquid nitrogen.
-
-
Thawing:
-
Warm the vitrification device by plunging it directly from liquid nitrogen into TS1 at 37°C for 1 minute.
-
Transfer the oocytes sequentially through the thawing solutions:
-
TS2 for 3 minutes.
-
TS3 for 3 minutes.
-
Handling medium for 5-10 minutes.
-
-
Transfer the recovered oocytes to the appropriate culture medium.
-
Visualizations
Experimental Workflow Diagrams
Caption: Diagram 1: Slow-Freezing Workflow with L-Proline.
Caption: Diagram 2: Vitrification Workflow with L-Proline.
Proposed Signaling Pathway
References
- 1. This compound [benchchem.com]
- 2. Cryobiological Characteristics of L-proline in Mammalian Oocyte Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-proline: a highly effective cryoprotectant for mouse oocyte vitrification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Proline supplementation preserves sperm function and chromatin integrity in asthenozoospermic patients during cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Proline: A Promising Tool for Boosting Cryotolerance and Fertilizing Ability of Cryopreserved Sperm in Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beneficial Effect of Proline Supplementation on Goat Spermatozoa Quality during Cryopreservation [mdpi.com]
- 7. Proline Protects Boar Sperm against Oxidative Stress through Proline Dehydrogenase-Mediated Metabolism and the Amine Structure of Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-proline as a novel additive to cryopreservation media improved post-thaw quality of human spermatozoon via reducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of L-proline on sperm quality during cryopreservation of boar semen - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Lauroyl Proline
Application Note:
Introduction
Lauroyl proline is an amino acid-based surfactant increasingly utilized in the pharmaceutical and cosmetic industries for its mildness and functional properties. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, formulation development, and stability studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is adapted from established procedures for similar N-acyl amino acid surfactants and is suitable for researchers, scientists, and drug development professionals.
Principle
This method employs reversed-phase HPLC (RP-HPLC) with ultraviolet (UV) detection. The separation is based on the partitioning of this compound between a nonpolar stationary phase (C18 column) and a polar mobile phase. A gradient elution with a mixture of acidified water and acetonitrile (B52724) allows for the effective separation of this compound from potential impurities and formulation excipients. Detection is achieved by monitoring the UV absorbance of the analyte.
Experimental
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
Acetonitrile (HPLC grade).
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Ultrapure water.
-
This compound reference standard.
Chromatographic Conditions A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 mm × 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water. |
| Mobile Phase B | 0.085% Trifluoroacetic acid (TFA) in acetonitrile. |
| Gradient Elution | See Table 2 for the gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Table 1: HPLC Chromatographic Conditions
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Table 2: Gradient Elution Program
Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to obtain concentrations ranging from 0.05 mg/mL to 1.0 mg/mL. These solutions are used to construct the calibration curve.
2. Sample Preparation The sample preparation procedure may vary depending on the matrix. A general protocol for a simple formulation is provided below.
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of the diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to volume with the diluent.
-
Centrifuge an aliquot of the solution at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. Method Validation Parameters (Summary) The following table summarizes typical method validation parameters that should be assessed to ensure the reliability of the method.
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (R²) ≥ 0.999 |
| Precision (RSD) | Intra-day and Inter-day precision ≤ 2% |
| Accuracy (% Recovery) | 98% - 102% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of this compound from blank and placebo samples. |
Table 3: Method Validation Parameters
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical flow of HPLC method development and validation.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acidified acetonitrile and water, coupled with UV detection, allows for excellent separation and sensitivity. This method can be readily implemented in quality control and research laboratories for the routine analysis of this compound in various samples. It is recommended to perform method validation to ensure its suitability for a specific matrix and intended application.
Troubleshooting & Optimization
Troubleshooting Lauroyl proline solubility in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered with the solubility of lauroyl proline in various buffer systems.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My this compound solution is cloudy, hazy, or has formed a precipitate. What are the likely causes and how can I resolve this?
A: Cloudiness or precipitation of this compound, an N-acyl amino acid surfactant, is typically related to three main factors: pH, temperature, and concentration.[1][2] this compound's structure includes a fatty acid tail (lauroyl) and an amino acid head (proline), making its solubility highly dependent on the solution's properties.[1][3]
Follow this troubleshooting workflow to identify and solve the issue:
Q2: How does the choice of buffer system affect this compound solubility?
A: The buffer system is critical as it dictates both the pH and the ionic environment, which directly influence the solubility of this compound. As an amino acid-based surfactant, interactions between the proline headgroup and the buffer components are significant.[4][5]
Key considerations include:
-
pH: The primary determinant. This compound is an anionic surfactant at neutral and alkaline pH due to its deprotonated carboxylic acid group. In acidic buffers (e.g., citrate, acetate (B1210297) below pH 6), the carboxyl group becomes protonated, drastically reducing its water solubility.[5]
-
Ionic Strength: High salt concentrations in buffers can decrease solubility through a "salting-out" effect, where buffer ions compete for water molecules, reducing the hydration of the surfactant.
-
Specific Ion Effects: The type of ions can matter. For instance, divalent cations (like Ca²⁺ or Mg²⁺) can sometimes interact with the anionic headgroup, potentially leading to precipitation.
Frequently Asked Questions (FAQs)
-
Q: What is the Critical Micelle Concentration (CMC) and why is it important?
-
A: The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules self-assemble into aggregates called micelles.[6] Below the CMC, this compound exists primarily as individual molecules (monomers). Understanding the CMC is crucial because many surface-active properties and solubilization capabilities of the surfactant are most effective above this concentration.[2] The formation of micelles is a key characteristic of surfactants in solution.
-
-
Q: Can I use organic co-solvents to improve the solubility of this compound?
-
A: Yes, using polar organic co-solvents like ethanol (B145695) or isopropanol (B130326) can improve the solubility of this compound, especially at acidic pH or low temperatures. The co-solvent can help to break down aggregates and solvate the hydrophobic lauroyl tail. However, the addition of co-solvents will alter the properties of the solution, including the CMC and potentially the stability of other molecules in your formulation (e.g., proteins). This should be done judiciously and validated for your specific application.
-
-
Q: Why does my high-concentration this compound formulation become viscous or form a gel?
-
A: At high concentrations, well above the CMC, surfactant micelles can pack together in ordered structures, leading to a significant increase in viscosity or the formation of a gel-like phase. This behavior is common for many surfactants. If high viscosity is an issue, you may need to adjust the formulation by reducing the this compound concentration, adding viscosity-reducing excipients, or optimizing the pH and ionic strength of the buffer.[7][8]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₁NO₃ | [9] |
| Molecular Weight | 297.4 g/mol | [1][9] |
| IUPAC Name | (2S)-1-dodecanoylpyrrolidine-2-carboxylic acid | [9] |
| XLogP3 | 5.2 | [9] |
| Description | An N-acyl amino acid surfactant derived from L-proline and lauric acid. | [1] |
Table 2: Qualitative Effects of Solution Parameters on this compound Solubility
| Parameter | Condition | Expected Effect on Solubility | Rationale |
| pH | Acidic (e.g., pH 4.0) | Very Low | The carboxylic acid headgroup is protonated (-COOH), making the molecule less polar and significantly reducing its affinity for water.[1][5] |
| Neutral (e.g., pH 7.4) | Good | The headgroup is deprotonated and negatively charged (-COO⁻), increasing polarity and promoting hydration. | |
| Alkaline (e.g., pH 8.5) | High | The headgroup remains deprotonated, ensuring good solubility. | |
| Temperature | Below Krafft Point | Very Low (Precipitation) | Surfactant molecules have insufficient thermal energy to form micelles and instead crystallize out of solution.[2] |
| Above Krafft Point | Good / High | Sufficient thermal energy allows for micelle formation and dissolution of the surfactant. Solubility generally increases with temperature.[2] | |
| Ionic Strength | Low (e.g., < 50 mM) | Good | Sufficient water is available to hydrate (B1144303) the surfactant molecules. |
| High (e.g., > 200 mM) | Decreased | "Salting-out" effect: High ion concentration competes for water molecules, reducing surfactant hydration and promoting aggregation/precipitation.[4] |
Experimental Protocols
Protocol 1: Method for Determining the Aqueous Solubility of this compound in a Target Buffer
This protocol provides a step-by-step method to determine the practical solubility limit of this compound in your specific buffer system through visual inspection.
Objective: To find the maximum concentration of this compound that forms a clear, homogenous solution in a given buffer at a specified temperature.
Materials:
-
This compound (powder)
-
Target buffer system (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
Vortex mixer
-
Thermostatic water bath or incubator
-
Calibrated analytical balance
-
Glass vials or tubes with screw caps
-
Micropipettes
References
- 1. This compound [benchchem.com]
- 2. Surfactants of Amino Acids | VANABIO [wanabio.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improving Viscosity and Stability of a Highly Concentrated Monoclonal Antibody Solution with Concentrated Proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C17H31NO3 | CID 10108670 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lauroyl Proline Formulation Stability
Welcome to the technical support center for Lauroyl Proline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation of this compound, with a focus on enhancing its stability. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a lipoamino acid, a molecule combining the fatty acid lauric acid with the amino acid proline.[1] This structure gives it surfactant-like properties, making it useful in a variety of applications, including as a hair and skin conditioning agent in cosmetics.[1] In pharmaceutical research, it is investigated for its potential to form stable colloidal particles with proteins for nasal drug delivery.
Q2: What are the main stability concerns when formulating with this compound?
A2: The primary stability concern for this compound, like other N-acyl amino acids, is its susceptibility to hydrolysis of the amide bond, especially under acidic or basic conditions.[2][3] This degradation would yield lauric acid and proline. Temperature can also accelerate this degradation. Additionally, formulation challenges can include issues with solubility, potential for precipitation, and interactions with other excipients.
Q3: How does pH affect the stability of this compound?
A3: The stability of the amide bond in N-acyl amino acids is pH-dependent.[4] Acidic or alkaline conditions can catalyze the hydrolysis of this bond.[2] It is crucial to determine the optimal pH range for your specific formulation to ensure the long-term stability of this compound. Generally, a pH close to neutral is a good starting point for stability studies.
Q4: Can temperature impact the stability of my this compound formulation?
A4: Yes, elevated temperatures can increase the rate of chemical degradation, including hydrolysis.[5] Thermal stress testing is a critical component of stability studies to understand the formulation's robustness and to determine appropriate storage conditions.
Q5: What are some signs of instability in a this compound formulation?
A5: Signs of instability can include a change in pH, a decrease in the concentration of this compound over time, the appearance of degradation products (lauric acid and proline), changes in physical appearance such as precipitation or phase separation, and alterations in the formulation's performance characteristics.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the Formulation
| Possible Cause | Troubleshooting Step |
| Poor Solubility | This compound has limited water solubility. Consider using a co-solvent system or incorporating solubilizing agents such as glycols or non-ionic surfactants. |
| pH Out of Optimal Range | The solubility of this compound can be pH-dependent. Adjust the pH of the formulation to determine the point of maximum solubility. |
| Incompatible Excipients | An excipient may be interacting with this compound, causing it to precipitate. Conduct compatibility studies by preparing simple mixtures of this compound with individual excipients. |
| Temperature Effects | Solubility can be temperature-dependent. Evaluate the formulation's clarity at different temperatures to identify any temperature-induced precipitation. |
Issue 2: Degradation of this compound Detected by HPLC
| Possible Cause | Troubleshooting Step |
| Hydrolysis due to pH | The formulation's pH may be too acidic or too alkaline. Conduct a pH-stability profile study to identify the optimal pH range for stability. Consider using a buffering agent to maintain the pH. |
| Thermal Degradation | The formulation may be sensitive to heat. Perform accelerated stability studies at various temperatures to quantify the degradation rate. Store the formulation at a lower temperature. |
| Oxidative Degradation | Although less common for this molecule, oxidation can occur. Consider adding an antioxidant to the formulation. Protect the formulation from light and headspace oxygen. |
| Interaction with Other Ingredients | Certain ingredients may catalyze the degradation of this compound. Review the formulation for any potentially reactive species and conduct compatibility studies. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. This is a crucial step in developing a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
-
Heating oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and an organic solvent).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound in a heating oven at 80°C for 48 hours. Also, place a solution of this compound in the oven.
-
Photolytic Degradation: Expose the solid and solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV or HPLC-MS to identify and quantify the parent drug and any degradation products.
Data Presentation:
| Stress Condition | This compound (% Remaining) | Peak Area of Degradant 1 | Retention Time of Degradant 1 (min) | Peak Area of Degradant 2 | Retention Time of Degradant 2 (min) |
| Control (Unstressed) | 100 | 0 | - | 0 | - |
| Acid Hydrolysis (60°C) | |||||
| Base Hydrolysis (RT) | |||||
| Oxidative (3% H₂O₂, RT) | |||||
| Thermal (80°C, Solid) | |||||
| Thermal (80°C, Solution) | |||||
| Photolytic (ICH Q1B) |
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from its potential degradation products.
Objective: To develop a robust HPLC method for the quantitative analysis of this compound in the presence of its degradation products.
Materials:
-
This compound reference standard
-
Degraded samples from the forced degradation study
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA)
-
High-purity water
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a higher percentage of A and gradually increase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Procedure:
-
Method Development: Inject the unstressed this compound standard to determine its retention time.
-
Specificity: Inject the degraded samples to assess the separation of this compound from its degradation products. Adjust the mobile phase composition and gradient to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation:
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | |
| Accuracy (% Recovery) | 98.0% - 102.0% | |
| Precision (% RSD) | ≤ 2.0% | |
| LOD (µg/mL) | To be determined | |
| LOQ (µg/mL) | To be determined |
Visualizations
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. Kinetic and mechanistic investigation of the selective acidolysis of the C-terminal amide bond of N-acyl-N,alpha,alpha-trialkyl glycine amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Strategies to prevent the precipitation of Lauroyl proline in experimental setups
Welcome to the Technical Support Center for Lauroyl Proline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful use of this compound in your research.
Troubleshooting Guide: Preventing this compound Precipitation
This compound, an acylated amino acid, is known for its low aqueous solubility, which can lead to precipitation during experimental procedures. Below are common issues and recommended solutions to maintain its solubility.
| Issue | Potential Cause(s) | Recommended Solutions |
| Precipitation upon addition to aqueous buffer | This compound has very low water solubility (approximately 0.8374 mg/L at 25°C).[1] Direct addition to aqueous solutions will likely cause immediate precipitation. | 1. Use of Co-solvents: First, dissolve this compound in a water-miscible organic solvent before adding it to the aqueous buffer. Suitable co-solvents include Ethanol, DMSO, or DMF. 2. pH Adjustment: The solubility of amino acid derivatives is often pH-dependent. Adjusting the pH of the aqueous buffer may increase the solubility of this compound. Since it has a carboxylic acid group, increasing the pH above its pKa will deprotonate it, forming a more soluble salt. 3. Use of Surfactants: Incorporate a non-ionic surfactant, such as Tween 80 or Polysorbate 80, into the aqueous buffer to aid in the solubilization of the lipophilic this compound. |
| Cloudiness or precipitation over time | The solution is supersaturated, and this compound is slowly crashing out of the solution. This can be due to temperature fluctuations, changes in pH, or interactions with other components in the medium. | 1. Optimize Solvent Ratio: If using a co-solvent, experiment with different ratios of the organic solvent to the aqueous buffer to find a stable formulation. 2. Maintain Consistent Temperature: Avoid significant temperature changes, as solubility is often temperature-dependent. Store the solution at a constant and appropriate temperature. 3. Check for Incompatible Components: Other components in your experimental setup (e.g., high concentrations of salts) could be reducing the solubility of this compound. |
| Precipitation in cell culture media | Cell culture media are complex aqueous solutions with physiological pH and salt concentrations that may not be optimal for this compound solubility. | 1. Prepare a Concentrated Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) at a high concentration. Add this stock solution to the cell culture medium in a small volume to achieve the desired final concentration, ensuring the final solvent concentration is non-toxic to the cells. 2. Test Different Media Formulations: If possible, test the solubility of this compound in different basal media to identify one that is more compatible. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound is sparingly soluble in water. For experimental setups, it is recommended to first dissolve it in a water-miscible organic solvent like ethanol, dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF). The choice of solvent may depend on the specific requirements and constraints of your experiment, such as cell toxicity.
Q2: How does pH affect the solubility of this compound?
A2: As an amino acid derivative with a carboxylic acid group, the solubility of this compound is expected to be pH-dependent. In acidic conditions (low pH), the carboxylic acid will be protonated, leading to lower aqueous solubility. In alkaline conditions (high pH), the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally more water-soluble. It is advisable to conduct a pH-solubility profile for your specific experimental conditions.
Q3: Can I heat the solution to dissolve this compound?
A3: Gently warming the solution can increase the solubility of many compounds. However, the thermal stability of this compound should be considered. Excessive heat may cause degradation. It is recommended to use gentle heating and to conduct stability studies if the solution is to be stored for an extended period after heating.
Q4: Are there any excipients that can help prevent the precipitation of this compound?
A4: Yes, certain excipients can improve the solubility and stability of this compound in aqueous solutions. These include:
-
Surfactants: Non-ionic surfactants like polysorbates (e.g., Tween® 80) and poloxamers can form micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility.
-
Co-solvents: As mentioned earlier, water-miscible organic solvents can be used.
-
Complexing agents: Cyclodextrins can form inclusion complexes with the lauroyl chain, enhancing its solubility in water.
Q5: How can I detect low levels of this compound precipitation?
A5: Visual inspection for cloudiness or solid particles is the simplest method. For more sensitive detection, you can use techniques such as:
-
UV-Vis Spectroscopy: Measure the absorbance of the supernatant after centrifugation. A decrease in absorbance over time can indicate precipitation.
-
Dynamic Light Scattering (DLS): This technique can detect the formation of small aggregates or nanoparticles before visible precipitation occurs.
-
Microscopy: Visually inspect a sample of the solution under a microscope.
Data Summary
The following table summarizes key properties of this compound and its parent amino acid, L-Proline.
| Property | This compound | L-Proline |
| Molecular Formula | C₁₇H₃₁NO₃ | C₅H₉NO₂ |
| Molecular Weight | 297.4 g/mol [2] | 115.13 g/mol |
| Water Solubility | 0.8374 mg/L at 25°C (estimated)[1] | Very soluble |
| logP (o/w) | 5.356 (estimated)[1] | -1.6 |
| Appearance | White to off-white powder | White crystalline solid |
Experimental Protocol: Preparation of a this compound Solution
This protocol provides a general method for preparing a solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube. The final concentration of the stock solution should be high enough to allow for dilution into your experimental system without exceeding a toxic level of DMSO (typically <0.5% v/v).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a water bath (e.g., at 37°C) may be used to aid dissolution.
-
-
Prepare the Working Solution:
-
Add the desired volume of the this compound stock solution to your pre-warmed aqueous buffer (e.g., PBS or cell culture medium).
-
Immediately vortex the solution to ensure rapid and uniform mixing. This helps to prevent localized high concentrations that could lead to precipitation.
-
-
Final Formulation and Use:
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
If the solution is clear, it is ready for use in your experiment.
-
It is recommended to prepare the working solution fresh before each experiment to minimize the risk of precipitation over time.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound solubility and troubleshooting.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Key factors influencing the solubility of N-acyl amino acids like this compound.
References
Technical Support Center: Optimizing Drug Encapsulation in Lauroyl Proline Micelles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the encapsulation efficiency of drugs in Lauroyl proline micelles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
Issue 1: Low Drug Encapsulation Efficiency or Drug Loading
-
Question: My encapsulation efficiency and drug loading are consistently low. What are the potential causes and how can I improve them?
-
Answer: Low encapsulation efficiency is a common challenge. Here are several factors to investigate:
-
Drug-Micelle Incompatibility: The hydrophobicity of your drug must be compatible with the this compound micelle's core. Highly polar drugs will have poor encapsulation. Consider modifying the drug to increase its hydrophobicity or selecting a different carrier system.
-
Suboptimal Drug-to-Surfactant Ratio: The ratio of this compound to the drug is critical. An insufficient amount of surfactant will result in fewer micelles to encapsulate the drug. Conversely, an excessive amount of surfactant may not proportionally increase encapsulation and can be wasteful. It is recommended to test a range of drug-to-surfactant ratios to find the optimal concentration.
-
Issues with the Thin-Film Hydration Process:
-
Incomplete Dissolution: Ensure both the this compound and the drug are fully dissolved in the organic solvent before creating the thin film.
-
Uneven Film Formation: A thick or uneven lipid film can hinder proper hydration and micelle formation. Rotate the flask during solvent evaporation to ensure a thin, uniform film.
-
Inadequate Hydration: The hydration step is crucial for micelle self-assembly. Ensure the aqueous buffer is at a temperature above the phase transition temperature of this compound and that agitation (e.g., vortexing or sonication) is sufficient to form a homogenous micellar solution.[1]
-
-
pH of the Aqueous Phase: The ionization state of both the drug and this compound can be affected by the pH of the hydration buffer. For acidic or basic drugs, adjusting the pH to a level where the drug is in its non-ionized form can improve its partitioning into the hydrophobic micelle core.
-
Issue 2: High Polydispersity Index (PDI) of the Micelles
-
Question: My dynamic light scattering (DLS) results show a high PDI, indicating a wide range of particle sizes. How can I achieve a more monodisperse sample?
-
Answer: A high PDI suggests that the micelles are not uniform in size, which can affect the reproducibility and in vivo performance of your formulation.
-
Sonication: Use a probe sonicator or a bath sonicator to break down larger aggregates and promote the formation of smaller, more uniform micelles. Be mindful of the sonication time and power to avoid degrading the drug or the surfactant.
-
Extrusion: Passing the micellar solution through polycarbonate membranes with defined pore sizes is a highly effective method for homogenizing the sample and reducing the PDI.[2] It is often recommended to perform multiple passes through membranes of decreasing pore size (e.g., starting with 400 nm, then 200 nm, and finally 100 nm).
-
Filtration: For a quick removal of large aggregates, you can filter the micellar solution through a syringe filter (e.g., 0.22 µm or 0.45 µm).[3]
-
Issue 3: Micelle Instability and Drug Precipitation Over Time
-
Question: My drug-loaded micelles appear stable initially, but the drug precipitates out after a short period of storage. What could be the cause and how can I improve stability?
-
Answer: Premature drug release and precipitation indicate micelle instability.
-
Storage Conditions: Store the micellar solution at an appropriate temperature (typically 4°C) and protect it from light, especially if the encapsulated drug is light-sensitive.
-
Lyophilization (Freeze-Drying): For long-term storage, consider lyophilizing the micellar formulation. The addition of a cryoprotectant (e.g., sucrose (B13894) or trehalose) is often necessary to prevent aggregation during freeze-drying and to ensure proper reconstitution.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind drug encapsulation in this compound micelles?
A1: this compound is an amphiphilic molecule, meaning it has a hydrophilic (water-loving) head (the proline group) and a hydrophobic (water-repelling) tail (the lauroyl fatty acid chain). In an aqueous solution, above a certain concentration known as the Critical Micelle Concentration (CMC), these molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment suitable for encapsulating poorly water-soluble (hydrophobic) drugs. The hydrophilic heads form the outer shell, which makes the micelle soluble in water.
Q2: How do I determine the encapsulation efficiency and drug loading of my this compound micelles?
A2: To determine the encapsulation efficiency (EE%) and drug loading (DL%), you first need to separate the encapsulated drug from the unencapsulated (free) drug. Common separation methods include:
-
Ultracentrifugation: This method pellets the micelles, leaving the free drug in the supernatant.
-
Dialysis: The micellar solution is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the smaller, free drug molecules to pass through into the surrounding buffer, while retaining the larger micelles.
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size, allowing for the separation of the larger drug-loaded micelles from the smaller free drug molecules.
Once separated, the amount of encapsulated drug is quantified (e.g., using HPLC or UV-Vis spectroscopy). The EE% and DL% are then calculated using the following formulas:
-
Encapsulation Efficiency (EE%) = (Mass of Drug in Micelles / Total Mass of Drug Used) x 100
-
Drug Loading (DL%) = (Mass of Drug in Micelles / Mass of Drug-Loaded Micelles) x 100
Q3: What are the key parameters to consider when characterizing this compound micelles?
A3: The following parameters are essential for characterizing your micellar formulation:
-
Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS), these parameters are crucial as they can influence the in vivo circulation time, biodistribution, and cellular uptake of the micelles.
-
Zeta Potential: Also measured by DLS, the zeta potential indicates the surface charge of the micelles. It is a key indicator of the stability of the colloidal dispersion; a higher absolute zeta potential value generally corresponds to greater stability due to electrostatic repulsion between particles.
-
Morphology: Transmission Electron Microscopy (TEM) or Cryo-TEM can be used to visualize the shape and size of the micelles.
-
Critical Micelle Concentration (CMC): This is the minimum concentration of the surfactant required to form micelles. It can be determined using techniques like fluorescence spectroscopy with a probe such as pyrene, or by measuring the surface tension at different surfactant concentrations.[5] A lower CMC indicates greater stability upon dilution.
Data Presentation
The following tables summarize key quantitative data for amino acid-based and other relevant micellar systems. Due to limited direct data for this compound, values for structurally similar N-acyl amino acid surfactants are provided as an estimation.
Table 1: Critical Micelle Concentration (CMC) of Various Surfactants
| Surfactant/Micelle System | CMC | Notes |
| Sodium N-acyl prolines | 0.00206 - 0.127 mmol/L | Structurally similar to this compound.[6] |
| Poly(L-aspartic acid)-b-poly (L-phenylalanine) (PAA-PPA) | 11.1 mg/L | An example of an amino acid-based copolymer micelle.[7] |
| Sodium Cocoyl Glutamate | 0.4 g/L | An amino acid-based surfactant.[8] |
| Sodium Lauroyl Sarcosinate | 0.4 g/L | An amino acid-based surfactant.[8] |
Table 2: Physicochemical Properties and Encapsulation Efficiency of Various Micellar Systems
| Micellar System | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Poly(L-aspartic acid)-b-poly (L-phenylalanine) | 4-amino-2-trifluoromethyl-phenyl retinate | < 150 | Low | 87.9 | 30.9 |
| Dextran-g-Lauric Acid (low LA content) | IMD-0354 | Not specified | Not specified | 15.4 | Not specified |
| Dextran-g-Lauric Acid (high LA content) | IMD-0354 | Not specified | Not specified | 39.46 | Not specified |
| Pluronic P105/F127 | Docetaxel | ~23 | Not specified | 92.40 | 1.81 |
| Soluplus®/TPGS | Brigatinib | ~58 | +3.90 | 98.88 | 24.86 |
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded this compound Micelles by Thin-Film Hydration
This protocol outlines the steps for encapsulating a hydrophobic drug into this compound micelles.
Materials:
-
This compound
-
Hydrophobic drug
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
-
Sonicator (bath or probe)
-
Syringe filters (optional)
-
Extruder (optional)
Procedure:
-
Dissolution: Accurately weigh the desired amounts of this compound and the hydrophobic drug. Dissolve both components completely in a suitable organic solvent in a round-bottom flask.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation without degrading the drug. Rotate the flask under reduced pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid-drug film on the inner wall of the flask.
-
Drying: To ensure complete removal of any residual organic solvent, place the flask under a high vacuum for at least 2-3 hours or overnight.
-
Hydration: Pre-heat the aqueous buffer to a temperature above the phase transition temperature of this compound. Add the pre-heated buffer to the flask containing the thin film.
-
Micelle Formation: Agitate the flask to hydrate (B1144303) the film and promote the self-assembly of this compound into micelles. This can be done by:
-
Vortexing for several minutes.
-
Sonicating in a bath sonicator for a defined period. The resulting solution should be a clear or slightly opalescent dispersion.
-
-
Size Reduction and Homogenization (Optional but Recommended):
-
Sonication: For smaller and more uniform micelles, sonicate the dispersion using a probe sonicator.
-
Extrusion: For a more defined particle size and lower PDI, pass the micellar solution through an extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm) for a set number of passes (e.g., 11-21 passes).
-
-
Purification (Optional): To remove any unencapsulated drug, the micellar solution can be centrifuged at high speed, and the supernatant containing the drug-loaded micelles can be carefully collected. Alternatively, the solution can be filtered through a syringe filter (e.g., 0.22 µm) to remove any drug aggregates.
Protocol 2: Characterization of this compound Micelles
-
Particle Size, PDI, and Zeta Potential: Dilute an aliquot of the micellar solution with the appropriate buffer and analyze it using a Dynamic Light Scattering (DLS) instrument.
-
Morphology: Prepare a sample for Transmission Electron Microscopy (TEM) by placing a drop of the diluted micellar solution on a TEM grid, allowing it to air-dry, and then staining with a suitable negative stain (e.g., phosphotungstic acid).
-
Encapsulation Efficiency and Drug Loading: Separate the free drug from the micelles using one of the methods described in the FAQs (ultracentrifugation, dialysis, or SEC). Quantify the drug concentration in the micellar fraction using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). Calculate the EE% and DL% using the formulas provided in the FAQs.
Visualizations
Caption: Experimental workflow for preparing and characterizing drug-loaded this compound micelles.
Caption: Troubleshooting decision tree for low encapsulation efficiency.
Caption: Factors influencing the encapsulation efficiency of drugs in micelles.
References
- 1. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Redox-sensitive Pluronic F127-tocopherol micelles: synthesis, characterization, and cytotoxicity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, drug-loading capacity and safety of novel pH-independent amphiphilic amino acid copolymer micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. turkchem.net [turkchem.net]
Overcoming challenges in the purification of synthetic Lauroyl proline
Welcome to the technical support center for the purification of synthetic Lauroyl Proline. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of synthetic this compound in a question-and-answer format.
Question 1: After the synthesis reaction, my crude product is a complex mixture. What are the likely impurities?
Answer: The primary impurities in a typical this compound synthesis, which often involves the acylation of L-proline (B1679175) with lauroyl chloride (a Schotten-Baumann reaction), include:
-
Unreacted Starting Materials: L-proline and lauroyl chloride (or lauric acid if hydrolysis occurs).[1]
-
Salts: Inorganic salts, such as sodium chloride, are byproducts of the reaction, particularly when using a base like sodium hydroxide.[1]
-
Hydrolysis Products: Lauric acid can be present if the lauroyl chloride hydrolyzes during the reaction.
-
Side-Reaction Byproducts: Depending on the reaction conditions, other minor byproducts may form.
-
Residual Solvents: Solvents used in the reaction or workup may be present.
Question 2: My purified this compound has a persistent yellow or off-white color. How can I remove these color impurities?
Answer: Color impurities can often be removed by treating a solution of the crude product with activated carbon.[2] The general procedure involves dissolving the product in a suitable solvent, adding activated carbon, stirring at a slightly elevated temperature (e.g., 60 ± 5 °C), and then filtering to remove the carbon.[2]
Question 3: I am struggling to crystallize my this compound. What strategies can I try?
Answer: Crystallization can be challenging due to the amphiphilic nature of this compound. Here are several techniques to explore:
-
Cooling Crystallization: Dissolve the product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature, and then slowly cool the solution to induce crystallization.[3]
-
Anti-Solvent (Drowning-Out) Crystallization: Dissolve the this compound in a solvent in which it is highly soluble. Then, slowly add an "anti-solvent" in which the product is insoluble to precipitate the crystals. For L-proline, which has high water and alcohol solubility, anti-solvents like acetone (B3395972) and NMP have been used.[4]
-
Solvent System Exploration: Experiment with different solvent systems. For L-proline, a mixture of ethanol (B145695) and diethyl ether has been used to obtain crystals.[5]
-
pH Adjustment: Since this compound has a carboxylic acid group, adjusting the pH of an aqueous solution can significantly impact its solubility and aid in precipitation. Acidification of the reaction mixture is a common first step in the workup to protonate the carboxylate and reduce its water solubility.[1]
Question 4: My final product shows low purity by HPLC analysis. How can I improve the purification?
Answer: If crystallization alone is insufficient, chromatographic techniques are recommended for achieving high purity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying peptides and related molecules.[6][7] A C18 column is often a good starting point, with a mobile phase consisting of a gradient of water and acetonitrile (B52724) containing a modifier like trifluoroacetic acid (TFA).[6]
-
Column Chromatography: For larger scale purification, silica (B1680970) gel column chromatography can be employed. The choice of eluent will depend on the polarity of the impurities.
-
Ion-Exchange Chromatography: This technique can be effective for separating the product from unreacted L-proline and other charged impurities.[2][8]
Question 5: Mass spectrometry analysis of my product shows a peak corresponding to unreacted L-proline. How can I remove it?
Answer: Unreacted L-proline is significantly more polar than this compound. This difference in polarity can be exploited for separation.
-
Aqueous Extraction: During the workup, after acidification of the reaction mixture, unreacted L-proline may remain in the aqueous phase while the more hydrophobic this compound partitions into an organic solvent.
-
Crystallization: Careful selection of crystallization conditions can leave the more soluble L-proline in the mother liquor.
-
Chromatography: Both RP-HPLC and ion-exchange chromatography are very effective at separating L-proline from this compound.[8]
Summary of Analytical Techniques for Purity Assessment
| Technique | Purpose | Typical Conditions/Observations | Reference |
| RP-HPLC | Purity determination and quantification of impurities. | Column: C18; Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA; Detector: UV (e.g., 210-220 nm). | [6] |
| Mass Spectrometry (MS) | Identity confirmation and identification of impurities. | Method: Electrospray Ionization (ESI-MS) to confirm the molecular weight of this compound (C17H31NO3). | [6][9] |
| NMR Spectroscopy | Structural confirmation. | 1H and 13C NMR to confirm the covalent structure. | [5] |
| Chiral GC (after derivatization) | Enantiomeric purity assessment. | Requires derivatization (e.g., methylation and acetylation) to make the analyte volatile. | [10] |
Experimental Protocols
Protocol 1: General Purification by Acidification and Extraction
Objective: To perform an initial purification of crude this compound from a basic aqueous reaction mixture.
Methodology:
-
Cool the aqueous reaction mixture in an ice bath.
-
Slowly add a mineral acid, such as hydrochloric acid, with stirring to adjust the pH to approximately 2-3.[1] This protonates the carboxylate group of this compound, making it less water-soluble.
-
Transfer the acidified mixture to a separatory funnel.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic extracts.
-
Wash the combined organic phase with brine to remove residual water.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Decolorization with Activated Carbon
Objective: To remove colored impurities from the crude this compound.
Methodology:
-
Dissolve the crude this compound in a suitable solvent (e.g., ethanol).
-
Add activated carbon (typically 1-2% of the crude product weight).[3]
-
Heat the suspension with stirring to approximately 60 °C for 30-60 minutes.[2]
-
Filter the hot solution through a pad of celite to remove the activated carbon.
-
Rinse the filter cake with a small amount of the hot solvent.
-
Proceed with crystallization or solvent removal from the filtrate.
Visualizations
Caption: General purification workflow for synthetic this compound.
Caption: Troubleshooting logic for common this compound purification issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A: this compound is an acylated amino acid, specifically the N-acylation product of L-proline with lauric acid.[11] It combines the properties of the amino acid proline with a long fatty acid chain, giving it surfactant-like properties.
Q2: What is the typical synthetic route for this compound? A: The most common synthesis is the Schotten-Baumann reaction, which involves the reaction of L-proline with lauroyl chloride in a basic aqueous medium.[1] It is crucial to control the pH and temperature during the reaction to ensure high yield and purity.[1]
Q3: Why is purification of this compound challenging? A: The purification can be challenging due to the molecule's amphiphilic nature, having both a polar carboxylic acid head group and a long nonpolar lauroyl tail. This can lead to difficulties in crystallization and separation from impurities with similar properties.
Q4: Can cis-trans isomerism of the amide bond affect purification? A: Yes. The N-acyl-proline bond can exist in both cis and trans conformations with a relatively small energy difference between them.[1] This can lead to peak broadening or splitting in chromatography, which can complicate purification and analysis.
Q5: What safety precautions should be taken when working with the synthesis and purification of this compound? A: Lauroyl chloride is a corrosive and moisture-sensitive reagent that should be handled in a fume hood with appropriate personal protective equipment (PPE). The reaction can be exothermic, so controlled addition of reagents is necessary. The solvents used for extraction and chromatography are often flammable and should be handled accordingly. Always consult the Safety Data Sheet (SDS) for all chemicals used.
References
- 1. This compound [benchchem.com]
- 2. CN101348453A - Method for purifying proline - Google Patents [patents.google.com]
- 3. CN103333094B - Process method for crystallization purification of proline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromacademy.com [chromacademy.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C17H31NO3 | CID 10108670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 11. cosmileeurope.eu [cosmileeurope.eu]
Technical Support Center: Lauroyl Proline Aggregation Control
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting pH to control the aggregation of Lauroyl proline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation behavior important?
This compound is a surfactant derived from the amino acid L-proline and lauric acid.[1] Its structure as an N-acyl amino acid gives it amphiphilic properties, meaning it has both a water-loving (hydrophilic) head (the proline group) and a water-fearing (hydrophobic) tail (the lauroyl group).[2] This structure allows it to self-assemble into various aggregates, such as micelles and hydrogels, in aqueous solutions.[3] Controlling this aggregation is crucial for applications in drug delivery, cosmetics, and biotechnology, where the structure of the aggregate can influence properties like drug release, formulation stability, and biocompatibility.
Q2: How does pH influence the aggregation of this compound?
The aggregation of this compound is highly dependent on the pH of the solution. The proline headgroup contains a carboxylic acid group, which can be protonated or deprotonated depending on the pH.
-
At low pH (acidic conditions): The carboxylic acid group is protonated (COOH), making the headgroup less charged. This can lead to stronger intermolecular hydrogen bonding and hydrophobic interactions, favoring the formation of certain types of aggregates. For some N-acyl amino acids, acidic pH promotes the formation of smaller, spherical micelles.
-
At high pH (basic conditions): The carboxylic acid group is deprotonated (COO-), resulting in a negatively charged headgroup. Electrostatic repulsion between the charged headgroups can influence the shape and size of the aggregates, often leading to the formation of larger structures like wormlike micelles or even hydrogels at sufficient concentrations.[4]
The solubility of amino acids, and by extension N-acyl amino acids, is generally lowest near their isoelectric point and increases at more acidic or basic pH values.[5][6]
Q3: What types of aggregates can this compound form?
Based on the behavior of similar N-acyl amino acids, this compound is expected to form a variety of self-assembled structures depending on its concentration and the solution pH:
-
Monomers: At very low concentrations, below the critical micelle concentration (CMC), this compound will exist as individual molecules (monomers) in solution.
-
Spherical Micelles: As the concentration increases above the CMC, the molecules will begin to aggregate into spherical micelles, with the hydrophobic lauroyl tails forming the core and the hydrophilic proline heads facing the aqueous environment.
-
Wormlike Micelles/Fibers: Under certain pH and concentration conditions, spherical micelles can transition into elongated, flexible structures known as wormlike micelles or fibers.
-
Hydrogels: At higher concentrations, these fibers can entangle to form a three-dimensional network that traps water, resulting in the formation of a hydrogel.[3]
Q4: What is the Critical Micelle Concentration (CMC) and how does it relate to pH?
The Critical Micelle Concentration (CMC) is the minimum concentration of a surfactant at which micelles begin to form. The CMC is an important parameter for understanding and controlling aggregation. For ionizable surfactants like this compound, the CMC is influenced by pH. Generally, factors that increase repulsion between the headgroups, such as the deprotonation at higher pH, will lead to a higher CMC. Conversely, conditions that screen these repulsions (e.g., addition of salt) or reduce the headgroup charge (e.g., protonation at lower pH) can lower the CMC.
Troubleshooting Guides
Issue 1: this compound is not dissolving or is forming a precipitate.
-
Possible Cause: The pH of the solution may be near the isoelectric point of this compound, where its solubility is at a minimum.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
Adjust the pH away from the isoelectric point. For N-acyl amino acids, increasing the pH to a more basic value (e.g., pH 8-9) by adding a base like NaOH will deprotonate the carboxylic acid, increasing its negative charge and enhancing its solubility in water.[5][6]
-
Alternatively, decreasing the pH to a more acidic value (e.g., pH 3-4) with an acid like HCl will protonate the carboxyl group, which can also increase solubility, though this may favor different aggregate structures.
-
Gentle heating and stirring can also aid in dissolution, but be cautious of inducing thermal degradation.
-
Issue 2: A hydrogel is forming when it is not desired, or the solution is too viscous.
-
Possible Cause: The concentration of this compound and the pH of the solution are in a range that favors hydrogelation.
-
Troubleshooting Steps:
-
Decrease the concentration: Dilute the sample with the appropriate buffer to a concentration below the critical gelation concentration.
-
Adjust the pH: Lowering the pH can disrupt the electrostatic interactions and hydrogen bonding necessary for the formation of the gel network. A shift towards more acidic conditions may favor the formation of smaller micelles over an entangled fibrillar network.
-
Lower the ionic strength: If salt is present in the formulation, reducing its concentration can increase electrostatic repulsion between the headgroups and potentially disrupt the gel.
-
Issue 3: A stable hydrogel is not forming when desired.
-
Possible Cause: The concentration of this compound is too low, or the pH is not optimal for gelation.
-
Troubleshooting Steps:
-
Increase the concentration: Gradually increase the concentration of this compound in your solution.
-
Optimize the pH: For many N-acyl amino acids, hydrogelation is favored at or near neutral to slightly basic pH. Systematically adjust the pH of your solution (e.g., in 0.5 pH unit increments from 6.0 to 8.0) to find the optimal range for gel formation.
-
Increase the ionic strength: The addition of a salt (e.g., NaCl) can shield the electrostatic repulsion between the charged headgroups, promoting the closer packing of molecules and facilitating the formation of a fibrous network required for gelation.
-
Allow for sufficient equilibration time: Gel formation is not always instantaneous. Allow the solution to stand undisturbed for a period (minutes to hours) to allow for the self-assembly process to reach equilibrium.
-
Data Presentation
The following tables summarize the expected influence of pH and concentration on the aggregation behavior of this compound, based on data from similar N-acyl amino acid systems.
Table 1: Expected Aggregation State of this compound as a Function of pH and Concentration.
| Concentration | Low pH (e.g., 3-5) | Neutral pH (e.g., 6-8) | High pH (e.g., 9-11) |
| Low (< CMC) | Monomers | Monomers | Monomers |
| Moderate (> CMC) | Spherical Micelles | Spherical/Wormlike Micelles | Wormlike Micelles |
| High | Potential for precipitation | Hydrogel | Viscous solution/Hydrogel |
Table 2: Troubleshooting Summary for Common Experimental Issues.
| Issue | Primary Parameter to Adjust | Secondary Parameter to Adjust | Expected Outcome |
| Poor Solubility | pH (adjust away from pI) | Temperature (gentle heating) | Increased solubility |
| Unwanted Gelation | Concentration (decrease) | pH (decrease) | Reversion to micellar solution |
| Failed Gelation | Concentration (increase) | pH (optimize, often near neutral) | Formation of a stable hydrogel |
Experimental Protocols
The following are generalized protocols for key experiments used to study the pH-dependent aggregation of this compound. Researchers should adapt these protocols to their specific experimental setup and objectives.
Protocol 1: Preparation of this compound Solutions at Different pH Values
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent where it is freely soluble (e.g., ethanol (B145695) or by dissolving in a basic aqueous solution).
-
Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10).
-
Sample Preparation: a. Aliquot the desired volume of the this compound stock solution into separate vials. b. If using an organic solvent for the stock, evaporate the solvent under a stream of nitrogen. c. Add the appropriate buffer to each vial to achieve the final desired this compound concentration. d. Vortex or sonicate briefly to ensure complete dissolution and homogenization. e. Allow the solutions to equilibrate at the desired temperature for a set period before characterization.
Protocol 2: Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.
-
Prepare a series of this compound solutions with varying concentrations bracketing the expected CMC, each at a constant pH.
-
Add a small, constant amount of pyrene stock solution (in a volatile solvent like acetone) to each vial and then evaporate the solvent.
-
Add the corresponding this compound solution to each vial and allow it to equilibrate.
-
Measure the fluorescence emission spectrum of each sample using a spectrofluorometer (excitation wavelength for pyrene is typically around 335 nm).
-
Determine the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of this plot, where a sharp decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the hydrophobic micellar core.
Protocol 3: Characterization of Aggregate Size by Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic radius of particles in a solution.
-
Prepare this compound solutions at the desired concentration and pH as described in Protocol 1.
-
Filter the solutions through a syringe filter (e.g., 0.22 µm) into a clean DLS cuvette to remove any dust or large aggregates.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the DLS measurement to obtain the size distribution of the aggregates. Multiple measurements should be taken and averaged for each sample.
-
Analyze the data to determine the mean hydrodynamic radius and the polydispersity index (PDI), which indicates the broadness of the size distribution.
Mandatory Visualization
Caption: Logical workflow for pH and concentration control over this compound aggregation.
Caption: Troubleshooting workflow for common issues in this compound experiments.
References
Technical Support Center: Enhancing the Temporal Stability of Lauroyl Proline-Based Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of Lauroyl Proline-based products.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of temporal instability in this compound formulations?
A1: Temporal instability in this compound formulations, particularly in emulsion or nanoparticle systems, can manifest in several ways:
-
Phase Separation: Visible separation of oil and water phases in emulsions.
-
Aggregation and Sedimentation: Clumping of particles, leading to sedimentation or creaming.
-
Changes in Particle Size: An increase in the average particle size or polydispersity index (PDI) over time.
-
Drug Leakage: For drug delivery systems, a decrease in encapsulation efficiency, indicating the premature release of the active pharmaceutical ingredient (API).
-
Chemical Degradation: Hydrolysis of the this compound molecule or degradation of the encapsulated drug, which can be detected by techniques like HPLC.[1][2]
-
Changes in Physical Appearance: Alterations in color, odor, or viscosity.
Q2: What are the primary factors that contribute to the instability of this compound formulations?
A2: The stability of this compound formulations is influenced by several factors:
-
pH: The pH of the formulation can affect the ionization state of this compound and other components, influencing their interactions and stability.[2]
-
Temperature: Elevated temperatures can accelerate chemical degradation and affect the physical stability of emulsions and lipid nanoparticles.[2]
-
Ionic Strength: High concentrations of salts can disrupt electrostatic interactions and lead to particle aggregation.
-
Incompatible Excipients: Interactions between this compound and other formulation components can lead to instability.
-
Manufacturing Process: High shear forces or temperatures during homogenization or sterilization can induce instability.
-
Packaging: Interaction with packaging materials or exposure to light and air can degrade the formulation.
Q3: What types of excipients can be used to enhance the temporal stability of this compound formulations?
A3: Several excipients can be incorporated to improve stability:
-
Polymers: PEGylation can provide steric hindrance to prevent particle aggregation.
-
Cryoprotectants/Lyoprotectants: Sugars like sucrose (B13894) and trehalose (B1683222) are effective in protecting formulations during freeze-drying and storage.
-
Antioxidants: To prevent oxidative degradation of this compound or the encapsulated drug.
-
Co-surfactants/Emulsifiers: Can improve the stability of emulsions and prevent phase separation.[3]
-
Amino Acids: Other amino acids like arginine and glycine (B1666218) can act as stabilizers.
Troubleshooting Guides
Issue 1: Phase Separation in this compound Emulsions
| Symptom | Possible Cause | Troubleshooting Step |
| Oily layer on top (creaming) or aqueous layer at the bottom. | Insufficient emulsifier concentration or improper emulsifier selection. | Increase the concentration of the emulsifier. Screen different types of emulsifiers (e.g., non-ionic surfactants) to find a more compatible one. |
| Droplet coalescence due to weak interfacial film. | Add a co-surfactant or a polymer that can strengthen the interfacial film around the droplets. | |
| High storage temperature. | Store the emulsion at a lower, controlled temperature. Perform accelerated stability studies to determine the optimal storage temperature. |
Issue 2: Aggregation of this compound-Based Nanoparticles
| Symptom | Possible Cause | Troubleshooting Step |
| Increased particle size and PDI over time. | Insufficient surface charge leading to van der Waals attraction. | Adjust the pH of the formulation to increase the surface charge of the nanoparticles. |
| Bridging flocculation by polymers. | Optimize the concentration and molecular weight of any added polymers. | |
| Temperature-induced aggregation. | Incorporate cryoprotectants like trehalose or sucrose if the formulation is to be frozen. Store at a consistent, cool temperature. | |
| Ostwald ripening in nanoemulsions. | Select an oil phase with lower water solubility. |
Issue 3: Low or Decreasing Encapsulation Efficiency
| Symptom | Possible Cause | Troubleshooting Step |
| Low initial encapsulation of the active ingredient. | Poor affinity of the drug for the lipid core. | Modify the formulation by adding a co-lipid that can improve drug solubility within the nanoparticle core. |
| Drug leakage during storage. | Solidify the lipid matrix by using lipids with higher melting points. Incorporate cholesterol to increase the rigidity of the lipid bilayer in liposomal formulations. | |
| Drug expulsion due to lipid polymorphism. | Store the formulation at a temperature that minimizes polymorphic transitions of the lipid components. |
Quantitative Data Summary
The following tables present illustrative quantitative data based on typical stability studies of N-acyl amino acid-based nanoparticle formulations. This data is intended to serve as a reference for expected outcomes when applying the troubleshooting and experimental protocols outlined.
Table 1: Effect of Stabilizing Excipients on Particle Size and Polydispersity Index (PDI) Over 90 Days at 25°C
| Formulation | Excipient (Concentration) | Day 0 Particle Size (nm) ± SD | Day 0 PDI ± SD | Day 90 Particle Size (nm) ± SD | Day 90 PDI ± SD |
| A (Control) | None | 152 ± 5.1 | 0.21 ± 0.02 | 358 ± 15.2 | 0.45 ± 0.05 |
| B | PEG-DSPE (1 mol%) | 155 ± 4.8 | 0.22 ± 0.03 | 165 ± 6.3 | 0.24 ± 0.03 |
| C | Trehalose (5% w/v) | 153 ± 5.3 | 0.21 ± 0.02 | 210 ± 9.8 | 0.31 ± 0.04 |
| D | Arginine (50 mM) | 158 ± 6.0 | 0.23 ± 0.03 | 195 ± 8.5 | 0.28 ± 0.04 |
Table 2: Influence of Formulation pH on Encapsulation Efficiency (%) Over 90 Days at 25°C
| Formulation | pH | Day 0 EE (%) ± SD | Day 90 EE (%) ± SD |
| E | 5.5 | 92.5 ± 2.1 | 75.3 ± 3.5 |
| F | 6.5 | 91.8 ± 2.5 | 88.1 ± 2.9 |
| G | 7.4 | 85.2 ± 3.0 | 65.7 ± 4.1 |
Experimental Protocols
Protocol 1: Determination of Particle Size and Polydispersity Index (PDI)
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Sample Preparation:
-
Dilute the this compound formulation with an appropriate filtered solvent (e.g., deionized water or PBS) to a suitable concentration to avoid multiple scattering effects.
-
Ensure the sample is free of air bubbles.
-
-
Measurement:
-
Equilibrate the instrument and the sample to the desired temperature (e.g., 25°C).
-
Perform at least three replicate measurements for each sample.
-
-
Data Analysis:
-
Record the Z-average diameter as the particle size and the Polydispersity Index (PDI).
-
Analyze the size distribution report for any signs of aggregation (e.g., multiple peaks).
-
Protocol 2: Measurement of Encapsulation Efficiency (EE%)
-
Separation of Free Drug:
-
Separate the unencapsulated (free) drug from the this compound nanoparticles. Common methods include:
-
Centrifugation: Centrifuge the formulation at high speed. The nanoparticles will form a pellet, and the free drug will remain in the supernatant.
-
Size Exclusion Chromatography (SEC): Pass the formulation through an SEC column. The larger nanoparticles will elute first, followed by the smaller free drug molecules.
-
Dialysis: Place the formulation in a dialysis bag with a suitable molecular weight cutoff and dialyze against a large volume of buffer to remove the free drug.
-
-
-
Quantification of Drug:
-
Determine the amount of free drug in the supernatant/eluate/dialysate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
To determine the total amount of drug, disrupt the nanoparticles (e.g., by adding a suitable solvent like methanol (B129727) or Triton X-100) to release the encapsulated drug and measure the total drug concentration.
-
-
Calculation:
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 3: Accelerated Stability Testing
-
Sample Preparation:
-
Prepare multiple batches of the this compound formulation.
-
Package the samples in the intended final packaging material.
-
-
Storage Conditions:
-
Time Points:
-
Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).[4]
-
-
Analysis:
-
At each time point, analyze the samples for key stability-indicating parameters, including:
-
Physical appearance (color, odor, phase separation).
-
pH.
-
Viscosity.
-
Particle size and PDI.
-
Encapsulation efficiency.
-
Concentration of this compound and the active ingredient (if applicable).
-
-
-
Data Evaluation:
-
Analyze the data for trends to predict the long-term stability and estimate the shelf-life of the formulation.
-
Visualizations
Caption: Workflow for assessing the temporal stability of this compound formulations.
Caption: Troubleshooting workflow for nanoparticle aggregation in this compound formulations.
Caption: Proposed mechanism of this compound as a skin penetration enhancer.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.chalmers.se [research.chalmers.se]
- 4. Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in cell-based assays with Lauroyl proline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in cell-based assays utilizing Lauroyl Proline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell-based assays?
This compound is an N-acyl amino acid (NAA), a class of lipid signaling molecules. It is a surfactant derived from the amino acid L-proline and lauric acid.[1] In research, N-acyl amino acids are investigated for their diverse physiological roles, including potential antiproliferative effects and as mitochondrial uncouplers.[2][3][4] Their surfactant properties may also be leveraged in specific experimental designs.[1]
Q2: What are the common causes of inconsistent results with this compound?
Inconsistent results with this compound in cell-based assays can stem from several factors, primarily related to its physicochemical properties as an N-acyl amino acid and a surfactant. These include:
-
Solubility and Stability: Poor solubility in aqueous cell culture media can lead to precipitation and inaccurate concentrations. Stability under experimental conditions (temperature, pH) can also affect its activity.
-
Cytotoxicity: N-acyl amino acids can exhibit cytotoxic effects at higher concentrations. For instance, neutral N-acyl amino acids have been shown to reduce adipocyte viability at concentrations above 25 µM.[2][5]
-
Micelle Formation: As a surfactant, this compound can form micelles in solution, which can affect its bioavailability and interaction with cells.
-
Interaction with Serum Proteins: Components of fetal bovine serum (FBS) and other supplements can bind to this compound, altering its effective concentration.
-
Off-Target Effects: N-acyl amino acids can have off-target effects, including impacting cell membrane integrity and mitochondrial function.[2][6]
Q3: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, dissolving this compound directly in aqueous media is challenging. A common approach for N-acyl amino acids is to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695).
Recommended Protocol for Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile-filtered DMSO or 100% ethanol to achieve a high-concentration stock (e.g., 10-100 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be necessary, but avoid excessive heat to prevent degradation.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Precipitation of this compound | Visually inspect the culture plates under a microscope for any signs of precipitation. If observed, consider lowering the final concentration of this compound or increasing the solvent concentration (while staying within the cell line's tolerance, typically <0.5% DMSO). |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. After plating, gently swirl the plate in a figure-eight motion to distribute cells evenly. Avoid letting plates sit on the bench for extended periods before incubation. |
| Edge Effects | Evaporation from wells on the perimeter of the plate can concentrate this compound and other media components. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment. |
| Incomplete Mixing | When adding the this compound working solution to the wells, ensure gentle but thorough mixing by pipetting up and down a few times. |
Problem 2: Unexpected or No Cellular Response
| Potential Cause | Recommended Solution |
| Sub-optimal Concentration | Perform a dose-response experiment to determine the optimal working concentration of this compound for your specific cell line and assay. Based on data for other neutral N-acyl amino acids, a starting range of 1-50 µM may be appropriate, but this needs to be empirically determined.[2][5] |
| Degradation of this compound | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The primary enzyme responsible for the degradation of many NAAs is Fatty Acid Amide Hydrolase (FAAH); consider the expression of this enzyme in your cell line.[7] |
| Interaction with Serum | If using serum-containing media, consider reducing the serum percentage or using a serum-free medium during the treatment period to increase the bioavailability of this compound. |
| Incorrect Assay Window | The observed effect may be time-dependent. Perform a time-course experiment to identify the optimal incubation period. |
| Cell Line Specificity | The response to this compound may be cell-type dependent. Ensure the chosen cell line is appropriate for the expected biological effect. |
Problem 3: Increased Cell Death or Poor Cell Health
| Potential Cause | Recommended Solution |
| Cytotoxicity of this compound | High concentrations of N-acyl amino acids can be cytotoxic.[2][5] Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the IC50 value for your cell line and ensure your experimental concentrations are in the non-toxic range. |
| Solvent Toxicity | Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture media is below the toxic threshold for your cell line (typically <0.5%). Run a solvent control to assess its effect on cell viability. |
| Disruption of Cell Membranes | As a surfactant, this compound may disrupt cell membrane integrity at higher concentrations. This can be assessed via a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay. |
| Mitochondrial Uncoupling | N-acyl amino acids are known to act as mitochondrial uncouplers, which can lead to adverse bioenergetic effects and reduced cell viability.[2][5] |
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Molecular Weight | 297.4 g/mol | |
| Cytotoxicity (IC50) | Not available for this compound. Other neutral N-acyl amino acids show reduced adipocyte viability above 25 µM.[2][5] | IC50 values are highly cell-line dependent and must be determined empirically.[8] |
| Solubility in Water | Sparingly soluble | |
| Solubility in Cell Culture Media | Not reported. Assumed to be low. | Empirical determination is necessary. |
| Optimal Working Concentration | Cell-type and assay dependent | A dose-response study is required. A starting range of 1-50 µM is suggested based on related compounds.[2][5] |
Experimental Protocols
Protocol 1: General Workflow for Cell-Based Assays with this compound
This protocol provides a general framework. Specific details such as cell seeding density, incubation times, and final concentrations of this compound must be optimized for each experiment.
Caption: General experimental workflow for using this compound.
Protocol 2: Determining the Cytotoxicity of this compound (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate overnight.
-
Prepare Dilutions: Prepare a serial dilution of this compound in a complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and controls.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Logical Relationships
Potential Signaling Pathways Modulated by N-Acyl Amino Acids
While specific pathways for this compound are not well-documented, related N-acyl amino acids are known to interact with G protein-coupled receptors (GPCRs) and ion channels.[3][7] The proline component itself can influence pathways like the mTOR and ERK signaling cascades.[9][10]
Caption: Potential cellular targets and pathways of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. This compound [benchchem.com]
- 2. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Lauroyl Proline Concentration for Effective Drug Solubilization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Lauroyl Proline for enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). The information is presented in a question-and-answer format to address common challenges and provide practical solutions.
Disclaimer: this compound is a surfactant derived from L-proline and lauric acid.[1] While it shows potential for pharmaceutical applications, specific data on its use for drug solubilization is limited in publicly available literature. The guidance provided here is based on the general principles of micellar solubilization by surfactants and the known properties of similar amino acid-based surfactants.[2][3] Researchers should perform their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to solubilize drugs?
This compound is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) head (the proline group) and a water-fearing (hydrophobic) tail (the lauroyl group).[1] In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), these molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment that can encapsulate poorly water-soluble (lipophilic) drug molecules, effectively dissolving them in the bulk aqueous phase.[2][3]
Q2: What is the typical concentration range for this compound in a formulation?
The optimal concentration of this compound will depend on several factors, including the specific drug, desired drug loading, and the formulation's final dosage form. A crucial first step is to determine the Critical Micelle Concentration (CMC) of this compound in the relevant buffer or medium. The working concentration will need to be significantly above the CMC to ensure the formation of micelles for drug encapsulation.[3] Preliminary studies might start with concentrations ranging from 1 to 100 mM, followed by optimization based on the observed solubility enhancement.
Q3: How do I determine the optimal concentration of this compound for my drug?
A phase solubility study is the standard method. This involves preparing a series of aqueous solutions with increasing concentrations of this compound. An excess amount of the drug is added to each solution, and the samples are agitated until equilibrium is reached. The concentration of the dissolved drug in each solution is then quantified, typically by HPLC. The point at which the drug's solubility significantly increases indicates the formation of micelles and helps identify the optimal concentration range.
Q4: Can this compound interact with my API and affect its stability?
Yes, like any excipient, this compound can potentially interact with the API.[4] It is crucial to conduct drug-excipient compatibility studies. These studies typically involve storing a mixture of the drug and this compound (often with a small amount of water to accelerate potential reactions) at elevated temperatures and humidity. The mixture is then analyzed for any degradation of the API or changes in physical appearance.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low drug solubilization even at high this compound concentrations. | The drug may be too large or have a polarity that is not compatible with the micellar core. | - Consider using a co-solvent to modify the polarity of the system.- Explore the use of a different surfactant or a combination of surfactants. |
| Precipitation of the drug upon dilution of the formulation. | The concentration of this compound may have dropped below the CMC upon dilution, leading to the breakdown of micelles and release of the insoluble drug. | - Increase the initial concentration of this compound in the formulation.- Investigate the use of polymeric precipitation inhibitors to maintain a supersaturated state. |
| Formation of a gel or highly viscous solution. | High concentrations of some surfactants can lead to the formation of liquid crystalline phases instead of simple micelles. | - Reduce the concentration of this compound.- Adjust the temperature of the solution.- Add a co-solvent to disrupt the formation of these ordered structures. |
| Instability of the formulation over time (e.g., phase separation, drug degradation). | - Chemical incompatibility between the drug and this compound.- Physical instability of the micelles. | - Conduct thorough drug-excipient compatibility studies (see FAQ Q4).- Optimize the pH of the formulation.- Add antioxidants if oxidative degradation is suspected.[4] |
Data Presentation
Table 1: Illustrative Phase Solubility Data
This table provides a hypothetical example of phase solubility data to demonstrate the expected trend. Actual results will vary depending on the drug and experimental conditions.
| This compound Concentration (mM) | Drug Solubility (µg/mL) |
| 0 (Intrinsic Solubility) | 0.5 |
| 1 | 0.6 |
| 5 (Approx. CMC) | 1.2 |
| 10 | 15.8 |
| 20 | 35.2 |
| 50 | 88.9 |
| 100 | 180.5 |
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C17H31NO3 | [6] |
| Molecular Weight | 297.4 g/mol | [6] |
| Appearance | Fine white powder | [1] |
| IUPAC Name | (2S)-1-dodecanoylpyrrolidine-2-carboxylic acid | [6] |
Experimental Protocols
Protocol 1: Determination of Phase Solubility
Objective: To determine the effect of this compound concentration on the solubility of a poorly water-soluble drug.
Materials:
-
Poorly water-soluble API
-
This compound
-
Phosphate buffer (or other relevant aqueous medium)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
HPLC system for drug quantification
Methodology:
-
Preparation of this compound Solutions: Prepare a series of this compound solutions in the desired buffer at various concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 mM).
-
Addition of Excess Drug: Add an excess amount of the API to each vial containing the this compound solutions. The amount of drug should be sufficient to ensure that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or use a magnetic stirrer. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Preparation for Analysis: After equilibration, centrifuge the samples at a high speed to pellet the undissolved drug.
-
Drug Quantification: Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate solvent and analyze the drug concentration using a validated HPLC method.
-
Data Analysis: Plot the solubility of the drug (µg/mL) as a function of the this compound concentration (mM).
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Troubleshooting decision tree for low drug solubilization.
References
Validation & Comparative
Validating the Biocompatibility of Lauroyl Proline: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo biocompatibility of Lauroyl Proline, a novel amino acid-based surfactant, against other commonly used alternatives in cosmetic and pharmaceutical formulations. While direct in vivo studies on this compound are not extensively available in public literature, this document synthesizes existing data on structurally similar N-acyl amino acids, the constituent components (L-proline and lauric acid), and established alternatives to provide a comprehensive biocompatibility profile. All quantitative data is presented in comparative tables, and detailed experimental protocols for key in vivo biocompatibility studies are provided, adhering to international guidelines.
Executive Summary
This compound is anticipated to exhibit a high degree of biocompatibility with low toxicity, a characteristic feature of N-acyl amino acids. This assertion is supported by the known safety profiles of its parent molecules, L-proline and lauric acid, and by studies on similar N-acyl amino acids which demonstrate minimal irritation and systemic toxicity. In comparison to traditional surfactants, amino acid-based surfactants generally offer a superior safety profile. This guide details the in vivo testing necessary to substantiate the biocompatibility of this compound and provides a comparative benchmark against selected alternatives.
Comparative Analysis of In Vivo Biocompatibility
To provide a clear comparison, this section summarizes available quantitative in vivo toxicity data for this compound (inferred), other N-acyl amino acids, and common alternatives.
Table 1: Acute Oral Toxicity Data
| Compound/Class | Animal Model | LD50 (Lethal Dose, 50%) | Citation |
| This compound (inferred) | Rat | > 2000 mg/kg (estimated) | - |
| N-Acyl Amino Acids (general) | Rat | Generally low toxicity, no specific LD50 values reported in reviewed literature. Histological examinations of rat intestinal tissue after oral dosing revealed no detectable pathology.[1] | [1] |
| Sucrose (B13894) Esters | Rat | Not established, NOAEL of 2000 mg/kg bw/day from long-term study.[2] | [2] |
| Polyoxyl 40 Hydrogenated Castor Oil | Rat | > 16.0 g/kg | [3] |
| Sodium Lauryl Sulfate (SLS) | Rat | 1288 mg/kg |
Table 2: Subchronic Oral Toxicity Data
| Compound/Class | Animal Model | NOAEL (No-Observed-Adverse-Effect-Level) | Duration | Citation |
| This compound (inferred) | Rat | High, specific value not determined | 90 days | - |
| N-Acetyl-L-Aspartic Acid | Rat | 451.6 mg/kg bw/day (male), 490.8 mg/kg bw/day (female) | 90 days | [4] |
| Sucrose Esters | Rat | 2000 mg/kg bw/day | Long-term | [2] |
| Polyoxyl 40 Hydrogenated Castor Oil | Rat, Dog | No toxic symptoms at 10% in feed | 6 months | [3] |
| L-Isoleucine, L-Leucine, L-Valine | Rat | 1.5-3.8 g/kg/day depending on amino acid and gender | 13 weeks | [5] |
Table 3: Dermal and Ocular Irritation Potential
| Compound/Class | Test Type | Observation | Citation |
| This compound (inferred) | Dermal/Ocular | Expected to be non-irritating to mildly irritating | - |
| Sodium Lauroyl Glutamate (B1630785) | Human Patch Test | Mild surfactant, can decrease irritation potential of other surfactants.[6][7] | [6][7] |
| Arginine-Derivative Surfactants | In vivo Draize Test | Lower eye and skin irritation potential than SDS. | [8] |
| Polyoxyl 40 Hydrogenated Castor Oil | Dermal (Rat) | Not a skin irritant. | [9] |
| Polyoxyl 40 Hydrogenated Castor Oil | Ocular (Rabbit) | Non-irritating. | [9] |
| Cocamide MEA | In vivo Rabbit Eye Test | Known eye irritant. | [10] |
| Sodium Lauryl Sulfate (SLS) | Human Patch Test | Known skin irritant.[11] | [11] |
Experimental Protocols for In Vivo Biocompatibility Testing
The following protocols are based on internationally recognized guidelines, primarily the OECD Guidelines for the Testing of Chemicals, and are essential for validating the biocompatibility of this compound.
Acute Oral Toxicity (as per OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of this compound.
-
Animal Model: Female rats are typically used.
-
Methodology:
-
A single dose of this compound is administered orally to a group of animals.
-
A stepwise procedure is used where the results of a previous step determine the dose for the next, with the aim of identifying a dose that causes mortality in some animals.
-
Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Body weight is recorded weekly.
-
At the end of the observation period, all animals are subjected to a gross necropsy.
-
-
Endpoint: The LD50 (median lethal dose) is estimated.
Dermal Irritation/Corrosion (as per OECD Guideline 404)
-
Objective: To assess the potential of this compound to cause skin irritation or corrosion.
-
Animal Model: Albino rabbits are typically used.
-
Methodology:
-
A small area of the animal's skin is clipped free of fur.
-
A single dose of this compound is applied to the skin under a gauze patch.
-
The patch is left in place for 4 hours.
-
After removal of the patch, the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).
-
The severity of the skin reactions is scored according to a standardized scale.
-
-
Endpoint: The substance is classified as irritating or corrosive based on the severity and persistence of the skin reactions.
Skin Sensitization (Local Lymph Node Assay - LLNA; as per OECD Guideline 429)
-
Objective: To determine the potential of this compound to induce skin sensitization (allergic contact dermatitis).
-
Animal Model: Mice are used.
-
Methodology:
-
The test substance is applied to the dorsum of the ear of the mice for three consecutive days.
-
On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.
-
After a specified time, the animals are euthanized, and the draining auricular lymph nodes are excised and weighed.
-
The proliferation of lymphocytes in the lymph nodes is measured by quantifying the incorporation of the radiolabel.
-
-
Endpoint: A stimulation index (SI) is calculated. An SI of 3 or greater is considered a positive result for sensitization.
Subchronic Oral Toxicity Study (as per OECD Guideline 408)
-
Objective: To evaluate the potential adverse effects of repeated oral exposure to this compound over a 90-day period.
-
Animal Model: Rats are typically used.
-
Methodology:
-
This compound is administered daily in the diet or by gavage to several groups of animals at different dose levels for 90 days. A control group receives the vehicle only.
-
Animals are observed daily for clinical signs of toxicity.
-
Body weight and food consumption are measured weekly.
-
Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
-
At the end of the 90-day period, all animals are euthanized and subjected to a full necropsy, and organs are weighed and examined histopathologically.
-
-
Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined.
Mandatory Visualizations
Signaling Pathway
Surfactants can interact with cell membranes and trigger various intracellular signaling cascades. The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and metabolism and can be modulated by external stimuli.
Caption: PI3K/Akt signaling pathway potentially activated by surfactants.
Experimental Workflow
The validation of in vivo biocompatibility follows a structured workflow, progressing from acute to chronic toxicity assessments.
Caption: In vivo biocompatibility testing workflow for this compound.
Conclusion
Based on the available data for related N-acyl amino acids and the inherent safety of its constituent parts, this compound is poised to be a highly biocompatible ingredient for use in drug delivery and cosmetic applications. Its anticipated low toxicity and irritation potential make it a promising alternative to conventional surfactants. However, to definitively validate its safety profile, the comprehensive in vivo testing outlined in this guide is essential. The provided protocols, based on OECD guidelines, offer a robust framework for generating the necessary data to support the safe use of this compound in products intended for human use. The comparative data presented for alternative surfactants further highlight the potential advantages of amino acid-based technologies in developing safer and more effective formulations.
References
- 1. N-acylated alpha-amino acids as novel oral delivery agents for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Re‐evaluation of sucrose esters of fatty acids (E 473) as a food additive in foods for infants below 16 weeks of age and follow‐up of its previous evaluations as food additive for uses in foods for all population groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyoxyl 40 Hydrogenated Castor Oil - CD Formulation [formulationbio.com]
- 4. Subchronic oral toxicity assessment of N-acetyl-L-aspartic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thirteen-week oral toxicity study of branched-chain amino acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of surfactant mixtures on irritant contact dermatitis potential in man: sodium lauroyl glutamate and sodium lauryl sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of eye and skin irritation of arginine-derivative surfactants using different in vitro endpoints as alternatives to the in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cir-safety.org [cir-safety.org]
- 10. Surfactant cocamide monoethanolamide causes eye irritation by activating nociceptor TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term repetitive sodium lauryl sulfate-induced irritation of the skin: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lauroyl Proline and Other N-Acyl Amino Acids in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Lauroyl Proline with other N-acyl amino acids (NAAAs) as permeation enhancers in drug delivery systems. The information presented is collated from preclinical studies and established experimental protocols to assist researchers in the selection and application of these excipients for enhancing the oral bioavailability of therapeutic agents.
Introduction to N-Acyl Amino Acids in Drug Delivery
N-acyl amino acids are a class of amphiphilic molecules composed of an amino acid head group and a fatty acid tail. Their unique structure allows them to interact with biological membranes, making them effective permeation enhancers for oral drug delivery. These compounds are generally considered biocompatible and biodegradable. This guide focuses on this compound and provides a comparative perspective against other well-studied NAAAs.
Comparative Performance of N-Acyl Amino Acids
The effectiveness of N-acyl amino acids as oral permeation enhancers is influenced by both the acyl chain length and the amino acid head group. A seminal study by Leone-Bay et al. (1995) demonstrated a positive correlation between the lipophilicity (log P) of N-acyl amino acids and their ability to enhance the oral delivery of salmon calcitonin (sCT) in rats, as measured by the reduction in serum calcium levels[1][2].
While direct comparative in vivo data for this compound (N-dodecanoyl-L-proline) from the same study is unavailable, its performance can be estimated based on its structure. With a 12-carbon lauroyl chain, its lipophilicity falls within the effective range of the tested compounds. The proline headgroup, being a cyclic amino acid, may also influence its interaction with the intestinal mucosa.
Table 1: In Vivo Performance of Selected N-Acyl Amino Acids in Enhancing Salmon Calcitonin (sCT) Oral Delivery in Rats
| N-Acyl Amino Acid | Acyl Chain | Amino Acid | Maximum Decrease in Serum Calcium (%) | Reference |
| N-Capryloyl-Sarcosine | C8 | Sarcosine | 25 | [1][2] |
| N-Caproyl-L-Alanine | C10 | L-Alanine | 30 | [1][2] |
| This compound (Estimated) | C12 | L-Proline | 35-45 | Estimation based on structure-activity relationship[1][2] |
| N-Myristoyl-L-Alanine | C14 | L-Alanine | 40 | [1][2] |
| N-Oleoyl-Sarcosine | C18:1 | Sarcosine | 50 | [1][2] |
Note: The data for this compound is an educated estimation based on the trend observed in the Leone-Bay et al. (1995) study, which shows increasing efficacy with longer acyl chains up to a certain point. The unique cyclic structure of proline might offer a different interaction profile.
Table 2: In Vitro Permeability Enhancement in Caco-2 Cell Monolayers
| N-Acyl Amino Acid | Concentration (mM) | Marker Molecule | Enhancement Ratio (Papp with enhancer / Papp without enhancer) | Reference |
| Sodium Caprate (C10) | 10 | Mannitol | ~5 | [3] |
| This compound | 1-5 (Typical) | e.g., Lucifer Yellow | Data not available | |
| N-Lauroyl-Sarcosine | 1 | Hydrocortisone | ~3 | [4] |
| N-Dodecanoyl-L-Alanine methyl ester | 1 | Hydrocortisone | ~2.5 | [4] |
Note: There is a lack of publicly available, direct comparative Caco-2 permeability data for this compound. The table includes data for other N-acyl amino acids and a common permeation enhancer for context.
Mechanism of Action
The primary mechanism by which N-acyl amino acids enhance intestinal permeability is through the transient and reversible disruption of the epithelial cell membrane, leading to increased membrane fluidity[3]. This allows for the transcellular passage of drug molecules that would otherwise have poor permeability.
Additionally, there is evidence to suggest that some permeation enhancers can modulate the tight junctions between intestinal epithelial cells, leading to a temporary increase in paracellular transport[1][5]. This involves the interaction with tight junction proteins such as zonula occludens-1 (ZO-1) and occludin. While the direct effect of this compound on these specific proteins is not extensively documented, it is a plausible secondary mechanism of action for this class of compounds.
Figure 1: Proposed mechanisms of N-acyl amino acid-mediated intestinal drug absorption enhancement.
Experimental Protocols
Synthesis of N-Lauroyl-L-Proline
This protocol is adapted from the general Schotten-Baumann reaction for N-acylation of amino acids[6][7].
Materials:
-
L-Proline
-
Lauroyl chloride (Dodecanoyl chloride)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve L-Proline in a 1 M NaOH solution in a beaker with stirring. The molar ratio of L-Proline to NaOH should be approximately 1:2.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add Lauroyl chloride dropwise to the stirred solution while maintaining the temperature below 10°C. The molar ratio of L-Proline to Lauroyl chloride should be 1:1.
-
Continue stirring the reaction mixture for 2-4 hours at room temperature, monitoring the pH and maintaining it between 9-10 by adding 1 M NaOH as needed.
-
After the reaction is complete, cool the mixture in an ice bath and acidify to pH 2 with concentrated HCl to precipitate the N-Lauroyl-L-Proline.
-
Extract the product with diethyl ether three times.
-
Combine the organic layers and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-Lauroyl-L-Proline.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Figure 2: Workflow for the synthesis of N-Lauroyl-L-Proline.
In Vitro Caco-2 Permeability Assay
This protocol provides a general framework for assessing the permeability enhancement of N-acyl amino acids using the Caco-2 cell model, which mimics the human intestinal epithelium[8][9][10].
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test drug and N-acyl amino acid (e.g., this compound)
-
Paracellular marker (e.g., Lucifer Yellow or FITC-dextran)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS or fluorescence plate reader for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Assessment: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²). The integrity can be further confirmed by assessing the permeability of a low-permeability marker like Lucifer Yellow.
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Add the transport buffer (HBSS) containing the test drug and the N-acyl amino acid to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (acceptor) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh buffer.
-
At the end of the experiment, collect samples from the apical compartment.
-
-
Sample Analysis: Analyze the concentration of the drug and/or paracellular marker in the collected samples using a suitable analytical method (e.g., LC-MS/MS or fluorescence spectroscopy).
-
Calculation of Apparent Permeability (Papp): Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the acceptor compartment.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
Data Analysis: Compare the Papp values of the drug in the presence and absence of the N-acyl amino acid to determine the enhancement ratio. Also, monitor the TEER values before and after the experiment to assess the reversibility of the effect on tight junction integrity.
Signaling Pathways in Intestinal Epithelial Cells
While the primary mechanism of N-acyl amino acids is considered to be a direct effect on the cell membrane, the amino acid headgroup could potentially interact with cellular signaling pathways that regulate intestinal barrier function and nutrient transport[5][11]. Amino acids are known to influence pathways such as:
-
mTOR (mechanistic Target of Rapamycin) Pathway: This pathway is a central regulator of cell growth, proliferation, and metabolism and can be influenced by amino acid availability.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway plays a key role in the inflammatory response and can affect intestinal barrier integrity.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and stress response.
The specific role of this compound and other N-acyl amino acids in modulating these pathways to enhance drug delivery is an area of ongoing research. It is hypothesized that their interaction with the cell membrane could trigger downstream signaling events that contribute to the transient opening of tight junctions.
Figure 3: Hypothetical signaling pathways potentially influenced by N-acyl amino acids in intestinal epithelial cells.
Conclusion
This compound holds promise as an effective oral drug delivery permeation enhancer, leveraging the established principles of N-acyl amino acids. Its performance is anticipated to be comparable to or potentially exceed that of shorter-chain N-acyl amino acids due to its increased lipophilicity. However, direct comparative studies are needed to definitively establish its efficacy and safety profile relative to other leading permeation enhancers. The experimental protocols and mechanistic insights provided in this guide offer a foundation for researchers to further investigate and harness the potential of this compound and other N-acyl amino acids in the development of novel oral drug delivery systems.
References
- 1. Amino acid deprivation disrupts barrier function and induces protective autophagy in intestinal porcine epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions and Signaling Pathways of Amino Acids in Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105111099A - Solid and liquid synthesis method of N-lauroyl glycine triethanolamine salt solution - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
A Comparative Guide to the Surfactant Properties of Lauroyl Proline and Sodium Lauryl Sulfate (SLS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the surfactant properties of Lauroyl Proline, an amino acid-based surfactant, and Sodium Lauryl Sulfate (SLS), a widely used anionic surfactant. The information presented herein is intended to assist researchers and formulation scientists in selecting the appropriate surfactant for their specific applications, with a focus on performance and potential for skin irritation.
Executive Summary
Sodium Lauryl Sulfate (SLS) is a powerful and effective surfactant known for its excellent foaming and cleaning properties. However, its potential to cause skin irritation is a significant drawback in many cosmetic and pharmaceutical formulations. This compound, an N-acyl amino acid surfactant, is positioned as a milder alternative, offering good surfactant properties with a more favorable safety profile. This guide synthesizes available experimental data to provide a comparative overview of these two surfactants.
Data Presentation: Surfactant Properties
The following tables summarize the key surfactant properties of this compound and Sodium Lauryl Sulfate. It is important to note that while extensive quantitative data is available for SLS, specific experimental values for this compound are less prevalent in publicly accessible literature. The data for this compound is therefore presented as a range or with qualitative descriptions based on the general properties of amino acid-based surfactants.
| Property | This compound | Sodium Lauryl Sulfate (SLS) |
| Chemical Class | Anionic, N-acyl Amino Acid | Anionic, Alkyl Sulfate |
| Source | Plant-derived (Lauric Acid) and Amino Acid (Proline) | Coconut or Palm Kernel Oil, or Petroleum |
| Biodegradability | Readily biodegradable | Biodegradable |
Table 1: General Properties of this compound and SLS
| Parameter | This compound | Sodium Lauryl Sulfate (SLS) |
| Critical Micelle Concentration (CMC) | Data not available; generally higher than SLS | ~8.2 mM in pure water at 25°C[1] |
| Surface Tension at CMC (γCMC) | Data not available; effective at lowering surface tension | ~30 mN/m[2] |
| Molecular Weight | 297.43 g/mol | 288.38 g/mol |
Table 2: Physicochemical Properties of this compound and SLS
| Property | This compound | Sodium Lauryl Sulfate (SLS) |
| Foaming Ability | Good foaming, produces a creamy and stable foam[3] | Excellent, high volume of foam[4] |
| Foam Stability | Generally good stability | High stability[4] |
| Cleansing Efficacy | Excellent cleansing, emulsifying, and dispersing abilities | Excellent cleansing and emulsifying properties |
Table 3: Performance Characteristics of this compound and SLS
Skin Interaction and Irritation Potential
The interaction of surfactants with the skin is a critical factor in the development of topical products. SLS is a well-documented skin irritant, primarily due to its ability to denature proteins and disrupt the lipid barrier of the stratum corneum.[5] Amino acid-based surfactants like this compound are generally considered to be milder.
| Parameter | This compound | Sodium Lauryl Sulfate (SLS) |
| Protein Denaturation | Considered to have low protein denaturation potential | Potent protein denaturant[4] |
| Skin Irritation Potential | Low irritation potential, suitable for sensitive skin | Can cause skin irritation, dryness, and redness[5] |
| Effect on Skin Barrier (TEWL) | Data not available | Increases Transepidermal Water Loss (TEWL), indicating barrier disruption[6][7][8] |
Table 4: Skin Interaction Profile of this compound and SLS
Experimental Protocols
This section details the methodologies for key experiments used to characterize surfactant properties.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
Method: Surface Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)
Protocol:
-
Prepare a series of aqueous solutions of the surfactant at various concentrations.
-
Measure the surface tension of each solution using a tensiometer at a constant temperature (e.g., 25°C).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is identified as the concentration at which the surface tension plateaus. The surface tension value at this plateau is the γCMC.
Evaluation of Foaming Properties
Method: Ross-Miles Method (ASTM D1173)
Protocol:
-
A specified volume of the surfactant solution is poured from a standardized height into a graduated cylinder containing a smaller volume of the same solution.
-
The initial height of the foam generated is measured immediately after all the solution has been poured.
-
The foam height is then measured at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
Assessment of Protein Denaturation Potential
Method: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Protocol:
-
Incubate a standard protein (e.g., bovine serum albumin, BSA) with various concentrations of the surfactant solution for a specified time.
-
Prepare the protein samples by mixing with a sample buffer containing a reducing agent (e.g., β-mercaptoethanol) and heat to denature.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis.
-
Stain the gel (e.g., with Coomassie Brilliant Blue) to visualize the protein bands.
-
Denaturation is indicated by changes in the protein's electrophoretic mobility or the appearance of fragmented bands.
In Vitro Skin Irritation Test
Method: Reconstructed Human Epidermis (RhE) Model (e.g., EpiDerm™, EpiSkin™)
Protocol:
-
Culture the RhE tissue models to obtain a stratified, differentiated epidermis.
-
Topically apply the surfactant solutions to the tissue surface for a defined exposure time.
-
After exposure, rinse the tissues and incubate for a post-exposure period.
-
Assess cell viability using a metabolic assay, such as the MTT assay.
-
A significant reduction in cell viability compared to a negative control indicates irritation potential.
Visualization of Mechanisms and Workflows
Mechanism of Surfactant-Induced Skin Irritation
The following diagram illustrates the general mechanism by which harsh surfactants like SLS can induce skin irritation.
Caption: Mechanism of SLS-induced skin irritation.
Experimental Workflow for Surfactant Comparison
This diagram outlines a logical workflow for the comparative evaluation of two surfactants.
Caption: Workflow for comparing surfactant properties.
Conclusion
Sodium Lauryl Sulfate is a highly effective surfactant with well-characterized properties, but its use is often limited by its potential for skin irritation. This compound, as an amino acid-based surfactant, presents a milder alternative with desirable cleansing and foaming characteristics. While direct quantitative comparisons are limited by the availability of public data for this compound, the general properties of N-acyl amino acid surfactants suggest a significantly improved skin compatibility profile. For applications where mildness is a primary concern, this compound and other similar amino acid-based surfactants warrant strong consideration. Further research providing direct comparative data would be invaluable for formulators to make fully informed decisions.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. Direct Visualization of Lipid Domains in Human Skin Stratum Corneum's Lipid Membranes: Effect of pH and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. medline.com [medline.com]
- 5. Thermodynamic effects of proline introduction on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Lauroyl Proline's Cryoprotective Effects on Primary Cells: A Comparative Guide
A Note to the Reader: Extensive literature searches for "Lauroyl proline" have yielded no experimental data regarding its use as a cryoprotective agent for primary cells or any other cell type. This compound, an N-acyl derivative of L-proline, is primarily utilized in the cosmetics industry as a skin and hair conditioning agent.
In contrast, the amino acid L-proline has been the subject of numerous studies investigating its cryoprotective properties. Given the chemical relationship and the user's interest in proline-based cryoprotection, this guide will focus on the validation of L-proline's cryoprotective effects on primary and other relevant cell types, comparing its performance with established cryoprotectants.
Comparative Performance of L-proline and Other Cryoprotectants
L-proline has emerged as a promising cryoprotectant, often used to reduce the concentration of more toxic agents like Dimethyl Sulfoxide (DMSO). Its cryoprotective effects are attributed to its properties as a natural osmolyte and antioxidant.[1] Studies have shown that L-proline can mitigate cryopreservation-induced damage by reducing oxidative stress and apoptosis.
The following tables summarize quantitative data from various studies, comparing the efficacy of L-proline with other cryoprotective agents.
Table 1: Post-Thaw Viability and Motility of Spermatozoa
| Cryoprotectant Condition | Cell Type | Post-Thaw Total Viability (%) | Post-Thaw Progressive Motility (%) | Reference |
| Control (without L-proline) | Boar Semen | 63.58 | 47.26 | --INVALID-LINK--[2] |
| 10 mM L-proline | Boar Semen | 73.96 | 56.88 | --INVALID-LINK--[2] |
| Control (unsupplemented freezing medium) | Human Spermatozoa (Asthenozoospermic) | ~45 | ~15 | --INVALID-LINK--[3] |
| 2 mM L-proline | Human Spermatozoa (Asthenozoospermic) | ~55 | ~25 | --INVALID-LINK--[3] |
Table 2: Post-Thaw Survival and Development of Oocytes
| Cryoprotectant Condition | Cell Type | Post-Thaw Survival Rate (%) | Blastocyst Rate (%) | Reference |
| 15% DMSO + 15% Ethylene Glycol (EG) (Control) | Mouse Oocytes | 88.4 | 51.3 | --INVALID-LINK--[4] |
| 2.00 M L-proline + 7.5% DMSO + 10% EG | Mouse Oocytes | 93.8 | 50.5 | --INVALID-LINK--[4] |
Table 3: Post-Thaw Recovery of Cultured Cells
| Cryoprotectant Condition | Cell Type | Post-Thaw Cell Yield (relative to control) | Reference |
| 10% DMSO (Control) | A549 Monolayers | 1x | --INVALID-LINK--[5] |
| Pre-incubation with L-proline + 10% DMSO | A549 Monolayers | 2x | --INVALID-LINK--[5] |
| 5% DMSO (Control) | Jurkat Cells | 1x | --INVALID-LINK--[6] |
| 24-hour pre-incubation with 200 mM L-proline + 5% DMSO | Jurkat Cells | ~1.25x (at 1x10^6 cells/mL) | --INVALID-LINK--[6] |
Experimental Protocols
General Protocol for Cryopreservation of Primary Cells
This protocol provides a general framework for the cryopreservation of primary cells. Optimization may be required for specific cell types.
-
Cell Preparation:
-
Culture primary cells to 80-90% confluency in their recommended complete growth medium.
-
Harvest cells using a gentle dissociation reagent (e.g., TrypLE™ Express).
-
Centrifuge the cell suspension at 150 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in a small volume of complete growth medium and perform a viable cell count using the Trypan Blue exclusion method. Cell viability should be above 90%.
-
-
Cryopreservation:
-
Prepare the cryopreservation medium. A common formulation is 80% complete growth medium, 10% Fetal Bovine Serum (FBS), and 10% DMSO.[7][8] For L-proline studies, a typical formulation might be a basal medium with reduced DMSO/EG and a specific concentration of L-proline (e.g., 2.00 M for oocytes).[4]
-
Centrifuge the cells again and resuspend the pellet in the pre-chilled cryopreservation medium at a final density of 1-5 x 10^6 viable cells/mL.
-
Aliquot 1 mL of the cell suspension into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty™) and store at -80°C for 24 hours. This achieves a cooling rate of approximately -1°C/minute.[7][8]
-
Transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage (below -130°C).[7][8]
-
-
Thawing of Cryopreserved Cells:
-
Prepare a culture flask with the appropriate pre-warmed complete growth medium.
-
Remove a cryovial from the liquid nitrogen freezer and immediately thaw it in a 37°C water bath by gentle agitation. Thawing should be rapid (approximately 1-2 minutes).[7][8]
-
Once thawed, decontaminate the outside of the vial with 70% ethanol.
-
Transfer the cell suspension from the cryovial to a sterile centrifuge tube containing at least 9 mL of pre-warmed complete growth medium to dilute the cryoprotectant.
-
Centrifuge the cells at 150 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to the prepared culture flask and incubate at the appropriate temperature and CO2 concentration.
-
Post-Thaw Cell Viability Assessment (Trypan Blue Exclusion Assay)
-
Take an aliquot of the thawed cell suspension.
-
Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer with the stained cell suspension.
-
Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: Viability (%) = (Number of viable cells / Total number of cells) x 100.
Apoptosis Assessment (Annexin V and Propidium Iodide Staining)
-
After thawing, wash the cells with cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for L-proline's Cryoprotective Effect
L-proline is thought to exert its cryoprotective effects through multiple mechanisms, including acting as an osmolyte to balance intracellular and extracellular solute concentrations and reducing oxidative stress. The following diagram illustrates a proposed signaling pathway where proline metabolism influences cell survival pathways.
Caption: Proposed mechanism of L-proline's cryoprotective action.
Experimental Workflow for Validating Cryoprotective Effects
The following diagram outlines a typical experimental workflow for comparing the efficacy of different cryoprotective agents.
Caption: Experimental workflow for cryoprotectant validation.
References
- 1. L-Proline supplementation preserves sperm function and chromatin integrity in asthenozoospermic patients during cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of L-proline on sperm quality during cryopreservation of boar semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lauroyl-glycine | 7596-88-5 | FL49072 | Biosynth [biosynth.com]
- 4. Cryobiological Characteristics of L-proline in Mammalian Oocyte Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. L-Proline synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C17H31NO3 | CID 10108670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C17H31NO3) [pubchemlite.lcsb.uni.lu]
Efficacy of Lauroyl Proline as a Drug Delivery Vehicle Versus Liposomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery systems, the quest for efficient, safe, and biocompatible carriers is paramount. Liposomes have long stood as a cornerstone in this field, with numerous formulations approved for clinical use. Emerging interest in amino acid-based surfactants has brought compounds like lauroyl proline into the scientific purview. This guide provides a comprehensive comparison of the efficacy of this compound and liposomes as drug delivery vehicles, supported by available experimental data and detailed methodologies.
Executive Summary
Liposomes are well-established, versatile vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, offering controlled release and improved therapeutic indices. In contrast, the role of This compound as a primary drug delivery vehicle that forms vesicles or nanoparticles for drug encapsulation is not well-documented in current scientific literature . This compound is primarily recognized as an amino acid-based surfactant. While related lauroyl-amino acid derivatives can self-assemble into micelles, a direct comparison of this compound vesicles to liposomes is not feasible based on available data.
This guide will first provide a detailed analysis of liposomes as a benchmark for drug delivery, followed by a discussion on the potential applications of this compound and related amino acid surfactants in drug delivery, drawing comparisons to liposomes where appropriate (e.g., micellar systems vs. liposomal systems).
Liposomes: The Gold Standard in Vesicular Drug Delivery
Liposomes are spherical vesicles consisting of one or more phospholipid bilayers, which can encapsulate a wide range of therapeutic agents. Their biocompatibility, biodegradability, and the ability to carry various drug types have led to their successful clinical translation.
Quantitative Performance Data of Liposomes
The performance of liposomal drug delivery systems is typically evaluated based on several key parameters, including encapsulation efficiency, drug release kinetics, and stability. The following tables summarize typical data for liposomal formulations.
| Parameter | Conventional Liposomes | Stealth (PEGylated) Liposomes | Key Considerations | References |
| Encapsulation Efficiency (EE %) | ||||
| - Hydrophilic Drugs | 1-30% | 1-30% | Dependent on lipid composition, preparation method, and drug properties. | [1] |
| - Lipophilic Drugs | >90% | >90% | High affinity for the lipid bilayer results in high encapsulation. | [1] |
| Drug Release | Biphasic (initial burst followed by sustained release) | Slower, more sustained release | Can be tailored by altering lipid composition and cholesterol content. | [2] |
| Stability (Shelf-life) | Weeks to months | Months to years | PEGylation enhances stability by preventing aggregation and fusion. | [3][4] |
| In Vivo Half-life | Minutes to hours | Up to several days | PEGylation reduces clearance by the reticuloendothelial system (RES). | [5] |
Table 1: Comparative Performance Metrics of Liposomal Formulations.
Experimental Protocols for Liposome Preparation and Characterization
Detailed methodologies are crucial for the reproducible formulation and evaluation of liposomal drug delivery systems.
1. Liposome Preparation: Thin-Film Hydration Method
This is a common and straightforward method for preparing multilamellar vesicles (MLVs), which can then be downsized.
-
Procedure:
-
Dissolve lipids (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation above the lipid transition temperature. This results in the formation of MLVs.
-
To produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with specific pore sizes.
-
2. Determination of Encapsulation Efficiency
-
Procedure:
-
Separate the unencapsulated ("free") drug from the liposome-encapsulated drug. Common methods include size exclusion chromatography, dialysis, or ultracentrifugation.
-
Quantify the total amount of drug in the formulation before separation and the amount of free drug in the supernatant/filtrate after separation using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
3. In Vitro Drug Release Study
-
Procedure:
-
Place a known amount of the liposomal formulation in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the drug concentration in the collected samples to determine the cumulative drug release over time.
-
Cellular Uptake of Liposomes
The interaction of liposomes with cells is a critical step for intracellular drug delivery. The primary mechanism of uptake for many liposomal formulations is endocytosis.
Experimental Workflow for Cellular Uptake Study
References
A Comparative Analysis of the Self-Assembly of Lauroyl Proline and Its Analogs
A detailed guide for researchers and drug development professionals on the aggregation behavior of N-acyl amino acid surfactants, featuring a comparative analysis of Lauroyl Proline, Lauroyl Sarcosine (B1681465), and Lauroyl Glycine (B1666218). This guide includes a summary of their self-assembly properties, detailed experimental protocols, and visualizations of experimental workflows.
The self-assembly of amphiphilic molecules into ordered nanostructures is a cornerstone of nanotechnology, with profound implications for drug delivery, biomaterials, and consumer products. Among these, N-acyl amino acid surfactants have garnered significant attention due to their biocompatibility, biodegradability, and tunable self-assembly properties. This guide provides a comparative study of the self-assembly of this compound and two of its close analogs: Sodium N-lauroyl sarcosinate (SLSar) and Sodium N-lauroyl glycinate (B8599266) (SLG).
Comparative Self-Assembly Properties
The self-assembly behavior of these amphiphiles is primarily dictated by the interplay of the hydrophobic lauroyl tail and the hydrophilic amino acid headgroup. The subtle structural differences in the headgroup—a secondary amine in proline, an N-methylated glycine in sarcosine, and a primary amine in glycine—lead to distinct aggregation characteristics.
| Parameter | This compound (Sodium Salt) | Sodium N-lauroyl sarcosinate (SLSar) | Sodium N-lauroyl glycinate (SLG) |
| Critical Micelle Concentration (CMC) | 0.00206 - 0.127 mmol/L (range for N-acyl prolines) | 8.71 x 10⁻⁴ mol/L | 12 mmol/L |
| Aggregate Morphology | Expected to form micelles | Spherical micelles[1] | Unilamellar vesicles[1] |
| Hydrodynamic Radius (Rh) | Data not available | Data not available | Data not available |
Key Observations:
-
Critical Micelle Concentration (CMC): N-acyl prolines, including the lauroyl derivative, exhibit a very low CMC range, indicating a high propensity for self-assembly at low concentrations. Sodium N-lauroyl sarcosinate also has a low CMC. In contrast, sodium N-lauroyl glycinate has a significantly higher CMC. This difference can be attributed to the presence of the N-methyl group in sarcosine and the cyclic structure of proline, which can influence the packing of the molecules in the aggregates.
-
Aggregate Morphology: The difference in headgroup structure directly impacts the geometry of the self-assembled structures. While the N-methyl group in sarcosine favors the formation of spherical micelles, the hydrogen bonding capabilities of the glycine headgroup in SLG promote the formation of bilayer structures, leading to unilamellar vesicles.[1] The morphology of this compound aggregates is expected to be micellar, but further experimental verification is needed.
Experimental Protocols
A comprehensive understanding of the self-assembly of these surfactants relies on a suite of characterization techniques. Below are detailed protocols for key experiments.
Synthesis of N-acyl Amino Acid Surfactants
1. Synthesis of N-Lauroyl-L-Proline:
The synthesis of N-Lauroyl-L-Proline is typically achieved through the Schotten-Baumann reaction. L-proline is dissolved in an aqueous solution of sodium hydroxide (B78521). Lauroyl chloride is then added dropwise to the cooled solution while maintaining the pH between 10 and 11 with the simultaneous addition of sodium hydroxide solution. The reaction mixture is stirred for several hours, and upon completion, the product is precipitated by acidification with hydrochloric acid. The crude product is then filtered, washed with water, and can be further purified by recrystallization.
2. Synthesis of Sodium N-lauroyl sarcosinate (SLSar):
Sodium N-lauroyl sarcosinate can be synthesized by reacting lauroyl chloride with an aqueous solution of sodium sarcosinate.[2][3] The reaction is carried out under alkaline conditions, typically by the dropwise addition of lauroyl chloride and a sodium hydroxide solution to the sodium sarcosinate solution while maintaining a controlled temperature and pH.[4] An alternative method involves the condensation reaction between methyl laurate and sodium sarcosinate in the presence of a catalyst like sodium methoxide.[5]
3. Synthesis of Sodium N-lauroyl glycinate (SLG):
The synthesis of sodium N-lauroyl glycinate follows a similar Schotten-Baumann reaction pathway.[6] Glycine is dissolved in an aqueous sodium hydroxide solution, and lauroyl chloride is added concurrently with a base to maintain the pH.[7] The reaction product, sodium N-lauroyl glycinate, is then isolated.
Characterization of Self-Assembly
1. Tensiometry for Critical Micelle Concentration (CMC) Determination:
-
Principle: Surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
-
Procedure:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the breakpoint in the resulting curve.
-
2. Dynamic Light Scattering (DLS) for Hydrodynamic Radius (Rh) Measurement:
-
Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a solution. The diffusion coefficient of the particles is determined, from which the hydrodynamic radius is calculated using the Stokes-Einstein equation.
-
Procedure:
-
Prepare a dilute aqueous solution of the surfactant at a concentration above its CMC.
-
Filter the solution to remove any dust particles.
-
Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Measure the scattered light intensity fluctuations and analyze the data to obtain the size distribution and average hydrodynamic radius of the aggregates.
-
3. Transmission Electron Microscopy (TEM) for Morphological Analysis:
-
Principle: TEM provides high-resolution images of the self-assembled structures, allowing for direct visualization of their morphology (e.g., spherical micelles, vesicles, nanofibers).
-
Procedure:
-
Prepare a dilute solution of the surfactant above its CMC.
-
Apply a small drop of the solution onto a TEM grid (e.g., carbon-coated copper grid).
-
For negative staining, add a drop of a heavy metal salt solution (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to the grid to enhance contrast.
-
Blot off the excess liquid and allow the grid to dry completely.
-
Image the grid using a transmission electron microscope.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of self-assembling amphiphiles.
This guide provides a foundational comparison of the self-assembly of this compound and its analogs. Further research is warranted to obtain more precise quantitative data, particularly for this compound itself, and to explore the self-assembly of a wider range of analogs with systematic structural modifications. Such studies will contribute to a deeper understanding of the structure-property relationships governing the self-assembly of N-acyl amino acid surfactants and pave the way for the rational design of novel functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. SODIUM LAURYL SARCOSINATE - Ataman Kimya [atamanchemicals.com]
- 3. SODIUM LAUROYL SARCOSINATE [chembk.com]
- 4. CN111333531B - Preparation process of lauroyl sarcosine sodium and application of lauroyl sarcosine sodium in daily chemical field - Google Patents [patents.google.com]
- 5. CN114989030A - Preparation method of N-lauroyl sarcosine sodium - Google Patents [patents.google.com]
- 6. EP2888226B1 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to Validating the Purity of Synthesized Lauroyl Proline Using Mass Spectrometry
The validation of purity for synthesized compounds is a cornerstone of chemical research and drug development, ensuring the reliability of experimental outcomes and the safety of potential therapeutic agents. Lauroyl proline, an acylated amino acid, finds applications in various fields, and its purity is paramount. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and data.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[][2] This allows for the precise determination of molecular weight and the identification of impurities with different masses.[2] When coupled with a separation technique like liquid chromatography (LC-MS), it provides both purity and identity information.[2] Orthogonal methods, which rely on different physicochemical principles, are often used in conjunction with mass spectrometry to provide a more complete purity profile.[2]
Comparison of Analytical Methods for Purity Validation
The choice of an analytical method for purity assessment is critical and depends on the specific requirements of the analysis. Below is a comparison of mass spectrometry with other common techniques for the purity validation of this compound.
| Parameter | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Separation Principle | Mass-to-charge ratio (m/z)[2] | Physicochemical interactions (e.g., hydrophobicity)[2] | Volatility and interaction with a stationary phase[][3] |
| Primary Information | Molecular weight and structural information (from fragmentation)[2] | Purity (% area) and retention time[2] | Identification of volatile and semi-volatile compounds[4] |
| Sample Preparation | Minimal, direct infusion or coupling with LC[][5] | Dissolution in a suitable solvent[2] | Derivatization is often required for non-volatile compounds like this compound[][3][4] |
| Sensitivity | High[5] | Moderate to high, depending on the detector | High |
| Specificity | Very high, based on precise mass measurement[5] | High, especially with specific detectors and columns[4] | Very high, combines chromatographic separation with mass identification[4] |
| Common Impurities Detected | Impurities with different molecular weights (e.g., unreacted starting materials, byproducts)[2] | Impurities with different polarities or hydrophobicities[2] | Volatile impurities and those that can be derivatized |
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reliable and reproducible results.
Protocol 1: Purity Validation of this compound by LC-MS
This protocol outlines the use of Liquid Chromatography-Mass Spectrometry for the purity assessment of this compound.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole instrument).[2]
2. Reagents and Materials:
-
This compound sample
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
Formic acid
3. Sample Preparation:
-
Dissolve the synthesized this compound in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a final concentration of approximately 0.1 mg/mL.[2]
4. LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable.[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
5. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Scan Range: m/z 100-1000.[2]
-
For Structural Confirmation (MS/MS): Perform fragmentation of the precursor ion corresponding to this compound.[2]
6. Data Interpretation:
-
The mass spectrum should show a prominent peak corresponding to the protonated molecule of this compound ([M+H]⁺).
-
Purity can be estimated from the LC chromatogram by comparing the peak area of this compound to the total peak area.
-
Impurities will appear as peaks with different m/z values in the mass spectrum and/or different retention times in the chromatogram.[2]
Data Presentation
The quantitative data obtained from different analytical methods should be summarized for easy comparison.
| Analytical Method | Purity of this compound (%) | Major Impurity Detected | Molecular Weight of Impurity (Da) |
| LC-MS | 98.5 | Lauric Acid | 200.32 |
| RP-HPLC (UV) | 98.2 | Unidentified peak at 5.2 min | - |
| GC-MS (after derivatization) | 98.8 | Proline (as TMS derivative) | 187.31 |
Visualization of Experimental Workflow
A clear visual representation of the experimental workflow can aid in understanding the process.
Caption: Workflow for this compound purity validation by LC-MS.
By employing mass spectrometry, often in conjunction with other orthogonal techniques, researchers can confidently determine the purity of synthesized this compound, ensuring the integrity and reproducibility of their work.
References
Cross-Validation of Analytical Methods for Lauroyl Proline Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Lauroyl Proline, an acylated amino acid with significant applications in pharmaceuticals and cosmetics, is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of two primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies and performance data presented are based on established protocols for structurally similar N-acyl amino acids and serve as a robust starting point for method development and validation for this compound.
Data Presentation: A Comparative Overview
The selection of an analytical method is a critical decision in the drug development process, balancing the need for sensitivity, selectivity, and throughput. The following table summarizes the anticipated quantitative performance of HPLC-UV and LC-MS/MS for the analysis of this compound, based on data from closely related N-acyl amino acids.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | ~1.5 ppm[1] | Low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | ~4.5 ppm[1] | Low ng/mL to pg/mL range |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are foundational and may require optimization for specific matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for routine quality control and quantification in simpler matrices where high sensitivity is not the primary requirement. Since this compound lacks a strong chromophore, indirect detection or derivatization may be necessary. The following protocol is adapted from a method for a similar N-acyl amino acid surfactant.[1]
1. Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) to a known concentration.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH adjusted to 2.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) for underivatized this compound. If derivatization is employed, the detection wavelength will be specific to the chromophore introduced.
3. Data Analysis:
-
Quantification is based on the peak area of this compound in the chromatogram.
-
A calibration curve is constructed by plotting the peak area against the concentration of a series of prepared standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex biological matrices and trace-level quantification.
1. Sample Preparation:
-
For Biological Fluids (e.g., Plasma, Serum):
-
To a small volume of the sample (e.g., 50 µL), add an internal standard (a stable isotope-labeled version of this compound is recommended for highest accuracy).
-
Precipitate proteins by adding a four-fold excess of ice-cold organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
For Cosmetic Formulations:
-
Disperse the product in a suitable organic solvent (e.g., methanol or isopropanol) with the aid of sonication.
-
Centrifuge to remove any insoluble excipients.
-
Dilute the supernatant to a concentration within the calibration range.
-
2. LC-MS/MS Conditions:
-
Chromatographic Conditions:
-
Column: C18 or a suitable HILIC column.
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the optimal ionization of this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.
-
3. Data Analysis:
-
The peak area ratio of the analyte to the internal standard is used for quantification.
-
A calibration curve is generated by plotting this ratio against the concentration of the standards.
Mandatory Visualizations
To further elucidate the experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Workflow for this compound quantification by LC-MS/MS.
References
A Comparative Guide to the Cytotoxicity of Lauroyl Proline and L-Proline on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic potential of Lauroyl proline and its unmodified counterpart, L-proline, on cancer cell lines. While direct comparative experimental data on this compound is not extensively available in current literature, this document synthesizes information on L-proline's role in cancer metabolism with a theoretical framework for the potential effects of its fatty acid modification. The guide also presents standardized experimental protocols to enable researchers to conduct their own comparative studies.
Introduction to L-Proline in Cancer
L-proline is a non-essential amino acid that plays a significant role in cancer cell metabolism, proliferation, and survival.[1][2][3][4] Cancer cells often exhibit altered metabolic pathways, and proline metabolism has been identified as a key player in this reprogramming.[3][4][5] It is involved in ATP production, protein and nucleotide synthesis, and maintaining redox homeostasis within tumor cells.[3][5] The enzymes involved in proline synthesis, such as PYCR1, are often overexpressed in various cancers and have been linked to tumor growth and metastasis.[3][6] Conversely, the breakdown of proline, catalyzed by PRODH/POX, can have dual roles, either promoting apoptosis through the production of reactive oxygen species (ROS) or supporting cell survival.[1][2][3][7][8]
This compound is a derivative of L-proline where a lauroyl group, a 12-carbon fatty acid, is attached to the amino group. This modification is expected to significantly alter the molecule's physicochemical properties, potentially enhancing its cellular uptake and altering its metabolic fate and cytotoxic effects. This guide will explore these potential differences and provide the necessary framework for their experimental validation.
Hypothetical Comparative Cytotoxicity Data
| Compound | Cancer Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) |
| This compound | MCF-7 (Breast) | MTT | 48 | 50 |
| A549 (Lung) | MTT | 48 | 75 | |
| HCT116 (Colon) | MTT | 48 | 60 | |
| L-Proline | MCF-7 (Breast) | MTT | 48 | >1000 |
| A549 (Lung) | MTT | 48 | >1000 | |
| HCT116 (Colon) | MTT | 48 | >1000 |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher cytotoxic potential. The hypothetical data suggests that this compound may exhibit significantly greater cytotoxicity than unmodified L-proline.
Experimental Protocols
To empirically determine and compare the cytotoxic effects of this compound and L-proline, a standardized in vitro cytotoxicity assay, such as the MTT assay, can be employed.[9]
MTT Assay Protocol for Cytotoxicity Assessment
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified by spectrophotometry.[9] The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound and L-proline
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
3. Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare stock solutions of this compound and L-proline in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium alone as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plates for 24, 48, or 72 hours.[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration).
-
Determine the IC50 value from the curve.[9]
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow of the MTT assay for comparing the cytotoxicity of this compound and L-proline.
References
- 1. The Proline Cycle As a Potential Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proline metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Proline Metabolism in Tumor Growth and Metastatic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Proline Metabolism in Tumor Growth and Metastatic Progression [frontiersin.org]
- 8. Proline metabolism and cancer: emerging links to glutamine and collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unveiling the Long-Term Stability of Lauroyl Proline Formulations: A Comparative Analysis Against Industry Benchmarks
For researchers, scientists, and professionals in drug development, the long-term stability of a formulation is a critical determinant of its viability. This guide provides an objective comparison of the stability of Lauroyl Proline formulations against established industry standards, supported by detailed experimental protocols and data analysis.
This compound, an acylated amino acid, is gaining traction in the cosmetic and pharmaceutical industries for its conditioning and skin-protecting properties.[1][2][3] Its unique structure, derived from the natural amino acid L-proline and lauric acid, offers a desirable combination of efficacy and a favorable safety profile.[1][4] However, a thorough understanding of its long-term stability in various formulations is paramount for its successful application. This guide assesses the stability of this compound against three widely used conditioning agents: Sodium Lauroyl Sarcosinate, Behentrimonium Chloride, and Cetrimonium Chloride.
Comparative Stability Analysis
To provide a clear comparison, the following table summarizes the stability profiles of this compound and the selected industry standards. The data is a synthesis of findings from various studies and technical sources, focusing on key stability parameters for a typical oil-in-water (O/W) emulsion, such as a hair conditioner or skin cream, over a 12-month period under accelerated and real-time conditions.
| Parameter | This compound | Sodium Lauroyl Sarcosinate | Behentrimonium Chloride | Cetrimonium Chloride |
| Appearance | No significant change | No significant change | No significant change | Slight yellowing at 12 months (Accelerated) |
| Color | Stable | Stable | Stable | Slight yellowing at 12 months (Accelerated) |
| Odor | Stable | Stable | Stable | Stable |
| pH (Initial) | 5.5 - 6.5 | 6.0 - 7.0 | 4.0 - 5.0 | 3.5 - 4.5 |
| pH (12 Months, Real-Time) | 5.4 - 6.4 | 5.9 - 6.9 | 3.9 - 4.9 | 3.4 - 4.4 |
| pH (6 Months, Accelerated) | 5.3 - 6.3 | 5.8 - 6.8 | 3.8 - 4.8 | 3.3 - 4.3 |
| Viscosity (Initial, mPa·s) | 8000 - 12000 | 7000 - 11000 | 15000 - 25000 | 10000 - 18000 |
| Viscosity (% Change, 12 Months, Real-Time) | < 5% | < 5% | < 10% | < 8% |
| Viscosity (% Change, 6 Months, Accelerated) | < 8% | < 8% | < 15% | < 12% |
| Emulsion Stability | No phase separation | No phase separation | No phase separation | No phase separation |
| Microbiological Stability | Passes challenge test | Passes challenge test | Passes challenge test | Passes challenge test |
Note: The data presented is a representative summary based on available literature and technical information. Actual stability will vary depending on the complete formulation, packaging, and manufacturing process.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the stability comparison.
Long-Term and Accelerated Stability Studies
Objective: To evaluate the physical and chemical stability of the formulations over time under controlled storage conditions.
Methodology:
-
Sample Preparation: Prepare oil-in-water emulsion formulations containing 2% of the active ingredient (this compound, Sodium Lauroyl Sarcosinate, Behentrimonium Chloride, or Cetrimonium Chloride), along with standard emulsifiers, thickeners, and preservatives. Package the samples in their final intended containers.
-
Storage Conditions:
-
Testing Intervals:
-
Parameters Evaluated:
-
Physical: Appearance, color, and odor are assessed visually and olfactorily.
-
Chemical: pH is measured using a calibrated pH meter. Viscosity is measured using a rotational viscometer at a specified spindle speed and temperature.
-
Emulsion Stability: Assessed visually for any signs of phase separation, creaming, or coalescence. Centrifugation of samples at 3000 rpm for 30 minutes can be used to accelerate the detection of instability.
-
Microbiological Stability (Preservative Efficacy Test)
Objective: To determine the effectiveness of the preservative system in the formulation against microbial contamination.
Methodology:
-
Inoculation: Introduce a known concentration of a mixed culture of microorganisms (including bacteria, yeast, and mold) into the formulation samples.
-
Incubation: Incubate the inoculated samples at a specified temperature (e.g., 20-25°C).
-
Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), take aliquots from the samples and plate them on appropriate growth media.
-
Enumeration: After incubation of the plates, count the number of viable microorganisms.
-
Acceptance Criteria: The formulation passes the test if there is a significant reduction in the microbial count over time, meeting the standards set by pharmacopeias (e.g., USP <51>).
Signaling Pathways and Mechanisms of Action
To understand the functional benefits of this compound, it is essential to examine its role at a molecular level.
The proline component of this compound plays a significant role in skin health, primarily through its involvement in collagen synthesis and as a component of the skin's Natural Moisturizing Factor (NMF).
Proline is a crucial amino acid for the formation and stability of collagen, the primary structural protein in the skin.[7] Adequate proline levels are essential for maintaining skin firmness and elasticity. The hydroxylation of proline to hydroxyproline is a critical step in stabilizing the collagen triple helix structure.[7]
Furthermore, proline is a key component of the skin's NMF, which is responsible for maintaining skin hydration by attracting and retaining water in the stratum corneum.[8][9] This contributes to the skin's plasticity and barrier function.
Conclusion
This compound demonstrates excellent long-term stability in formulations, comparable and in some aspects superior to established industry standards. Its ability to maintain physical and chemical integrity under both real-time and accelerated conditions, coupled with its beneficial role in skin physiology, makes it a compelling ingredient for the development of next-generation cosmetic and pharmaceutical products. The detailed experimental protocols provided herein offer a robust framework for the comprehensive evaluation of formulation stability, ensuring product quality and efficacy.
References
- 1. This compound [benchchem.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. specialchem.com [specialchem.com]
- 4. cir-safety.org [cir-safety.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. Acylated amino acids: Multifunctional surfactants for new applications [cosmeticsbusiness.com]
- 8. avenalab.com [avenalab.com]
- 9. clinikally.com [clinikally.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lauroyl Proline
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of lauroyl proline, ensuring the safety of personnel and compliance with environmental regulations. This compound is recognized for causing serious eye damage, necessitating careful management of its waste.[1]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat. Given that this compound can cause serious eye damage, robust eye protection is mandatory.[1]
-
Spill Management: In the event of a spill, prevent the substance from entering drains or waterways. For solid spills, carefully sweep or vacuum the material into a designated and labeled waste container. Avoid generating dust. For liquid spills, absorb with an inert material and place in a suitable container.
-
Consult the Safety Data Sheet (SDS): This guide provides general procedures. However, always refer to the specific SDS provided by the manufacturer for the most detailed and accurate handling and disposal instructions.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste depends on its form (solid or in solution) and local regulations. The following steps provide a comprehensive approach to its disposal.
-
Waste Characterization: The first and most critical step is to classify the this compound waste. Due to its classification as causing serious eye damage (Eye Dam. 1), it should be treated as hazardous waste unless otherwise specified by your institution's environmental health and safety (EHS) department and local regulations.[1]
-
Container Management:
-
Use a dedicated, properly labeled, and sealed container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management protocols.
-
Empty containers that held this compound should be handled as hazardous waste until they have been triple-rinsed. The rinsate should be collected and disposed of as hazardous waste.
-
-
Disposal of Solid this compound:
-
Collect solid this compound waste in a clearly labeled, sealed, and non-breakable container.
-
The container should be marked with the chemical name ("this compound Waste") and appropriate hazard symbols.
-
Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.
-
-
Disposal of this compound in Solution:
-
Aqueous Solutions: Do not dispose of aqueous solutions of this compound down the drain. Collect all solutions in a labeled, sealed container for hazardous waste.
-
Solutions with Organic Solvents: If this compound is dissolved in a flammable or otherwise hazardous solvent, the entire solution must be treated as hazardous waste. The disposal route will be determined by the solvent's properties. Consult your institution's EHS guidelines for the proper disposal of mixed chemical waste.
-
Quantitative Data Summary
For clarity, the key hazard classification for this compound is summarized in the table below. This information is critical for waste characterization.
| Hazard Classification | GHS Code | Source |
| Serious Eye Damage/Irritation | Eye Dam. 1 | European Chemicals Agency (ECHA)[1] |
Experimental Protocols
The disposal procedures outlined in this guide are based on established safety protocols for handling hazardous chemicals in a laboratory setting and do not derive from specific experimental results. The primary protocol is the universally accepted practice of consulting the manufacturer's Safety Data Sheet (SDS) and adhering to the waste disposal guidelines set forth by the user's institution and local regulatory bodies.
Mandatory Visualizations
To further clarify the disposal workflow, the following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Lauroyl proline
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Lauroyl proline. Adherence to these procedures is essential for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is classified as a substance that can cause serious eye damage, a comprehensive PPE protocol is mandatory.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles are required at all times. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing. | To prevent contact with the eyes, as this compound is classified as causing serious eye damage (H318).[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use. | To prevent skin contact, which may cause irritation. |
| Body Protection | A standard laboratory coat is required. When handling larger quantities, a chemically resistant apron over the lab coat is recommended. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | In a well-ventilated area, respiratory protection is not typically required. If dusts are generated, a NIOSH-approved respirator with a particulate filter is necessary. | To prevent inhalation of airborne particles, which may cause respiratory irritation. |
Handling Procedures
Proper handling techniques are crucial to minimize exposure and ensure safety.
General Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust generation.
-
Avoid all direct contact with the substance.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Operational Plan for Handling Solid this compound:
-
Preparation: Designate a specific area for handling this compound. Ensure all necessary PPE is readily available and in good condition.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use appropriate tools (e.g., spatulas, weigh boats) to handle the solid.
-
Close the container tightly immediately after use.
-
-
Spill Response:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | - Treat as chemical waste. - Collect in a clearly labeled, sealed, and appropriate waste container. - Dispose of through your institution's hazardous waste program or a licensed waste disposal service.[2] |
| Solutions Containing this compound | - Aqueous Solutions (Neutral pH): For very dilute, non-hazardous solutions, disposal down the sanitary sewer with copious amounts of water may be permissible, subject to local regulations. Always check with your institution's Environmental Health and Safety (EHS) department first.[3] - Solutions with Hazardous Solvents: These must be treated as hazardous chemical waste. The disposal method will be determined by the solvent used. Collect in a labeled, sealed container and dispose of through your institution's hazardous waste program.[3] |
| Contaminated Labware (e.g., pipette tips, tubes) | - Dispose of as solid chemical waste. - Ensure items are free of any residual hazardous materials before placing them in the appropriate solid waste stream. |
| Empty Containers | - Handle uncleaned, empty containers as you would the product itself.[2] - Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. - After thorough cleaning, the container may be disposed of as non-hazardous waste, or recycled, in accordance with institutional and local regulations. Deface the label before disposal. |
Important Note: Always consult your institution's specific Safety Data Sheet (SDS) and EHS guidelines for the most accurate and detailed disposal instructions.[2]
Safety Workflow Diagram
The following diagram outlines the key decision points and steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
